molecular formula C32H38Cl2N2 B15556538 IR-797 chloride

IR-797 chloride

Cat. No.: B15556538
M. Wt: 521.6 g/mol
InChI Key: KEWMSVUJNINVSX-GALIVRIZSA-M
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Description

IR-797 chloride is a useful research compound. Its molecular formula is C32H38Cl2N2 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H38Cl2N2

Molecular Weight

521.6 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole;1,2,3,3-tetramethylindol-1-ium;chloride

InChI

InChI=1S/C20H22ClN.C12H16N.ClH/c1-5-14-10-11-15(19(14)21)12-13-18-20(2,3)16-8-6-7-9-17(16)22(18)4;1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-9,12-13H,1,10-11H2,2-4H3;5-8H,1-4H3;1H/q;+1;/p-1/b15-12+,18-13-;;

InChI Key

KEWMSVUJNINVSX-GALIVRIZSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention within the scientific community for its versatile applications in biomedical research and development. Its utility spans across high-resolution fluorescence imaging, targeted photodynamic therapy (PDT), and advanced drug delivery systems.[1] The defining characteristic of this compound is its strong absorption and emission in the NIR spectrum, a region advantageous for biological applications due to deeper tissue penetration and reduced autofluorescence from endogenous molecules. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its application, and insights into its mechanism of action.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a brown to reddish-brown substance.[2] Key identifiers and physical properties are summarized in the table below. It is important to note that some discrepancies in molecular formula and weight exist across different suppliers; the most commonly cited values are presented here.

PropertyValueReference(s)
Chemical Name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride[1]
Molecular Formula C₃₁H₃₄Cl₂N₂[1][3][4]
Molecular Weight 505.52 g/mol [1]
CAS Number 110992-55-7[1][3][4]
Appearance Solid[2]
Melting Point 116.7 - 128.0 °C[1]

Spectral Properties

The photophysical properties of this compound are central to its functionality in imaging and therapeutic applications.

Spectral PropertyValueConditionsReference(s)
Maximum Absorption (λmax) ~797 nmMethanol
~700 nmUnspecified Solvent[2][3]
Molar Extinction Coefficient (ε) > 1 x 10⁵ M⁻¹cm⁻¹Typical for heptamethine cyanine dyes[5]
Emission Near-Infrared Region
Quantum Yield (ΦF) Data not available
Fluorescence Lifetime (τf) Data not available

Note: The molar extinction coefficient for this compound is not explicitly reported in the available literature but is expected to be high, characteristic of this class of dyes.[5] The quantum yield and fluorescence lifetime are also not specified but are generally modest for NIR dyes due to the "energy gap law," which favors non-radiative decay.

Solubility

SolventSolubilityNotesReference(s)
Methanol Soluble[4]
Dimethyl Sulfoxide (DMSO) 10 mg/mL (19.78 mM)Requires sonication. Hygroscopic DMSO can affect solubility; use freshly opened solvent.

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of this compound is typically prepared in DMSO.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of freshly opened, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Facilitate dissolution by vortexing and, if necessary, brief sonication.

  • Store the stock solution at -20°C or -80°C for long-term stability, protected from light and moisture. For working solutions, dilute the stock in the appropriate cell culture medium or buffer immediately before use.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). For photodynamic therapy studies, expose the cells to a light source at the appropriate wavelength after incubation with the dye.

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_ir797 Add this compound seed_cells->add_ir797 incubate Incubate add_ir797->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow.
Cellular Uptake and Imaging (Confocal Microscopy)

Visualizing the subcellular localization of this compound is crucial for understanding its mechanism of action.

Protocol:

  • Cell Culture: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.

  • Staining: Incubate the cells with a working concentration of this compound in cell culture medium for a specified duration.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.[7]

  • Imaging: Image the cells using a confocal laser scanning microscope equipped with appropriate lasers and detectors for the near-infrared spectrum.

  • Co-localization (Optional): To determine the subcellular localization, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Cellular_Imaging_Workflow start Seed Cells on Imaging Dish incubate_cells Incubate with this compound start->incubate_cells wash_cells Wash with PBS incubate_cells->wash_cells confocal_imaging Confocal Microscopy Imaging wash_cells->confocal_imaging co_stain Optional: Co-stain with Organelle Trackers confocal_imaging->co_stain analyze_localization Analyze Subcellular Localization confocal_imaging->analyze_localization co_stain->analyze_localization

Cellular Uptake and Imaging Workflow.
Formulation of this compound-Loaded PLGA Nanoparticles

Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can enhance its stability and facilitate targeted delivery. A common method for this is the oil-in-water (o/w) single emulsion solvent evaporation technique.

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.[8]

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[8]

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove excess surfactant and unencapsulated dye.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Mechanism of Action in Photodynamic Therapy and Apoptosis

The therapeutic effect of this compound in PDT is primarily mediated by the generation of reactive oxygen species (ROS) upon light activation.[9] This leads to cellular damage and induction of apoptosis.

Upon irradiation with light of an appropriate wavelength, the this compound molecule absorbs a photon and transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. From this triplet state, it can initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer transfers an electron to a substrate, producing radical ions which can then react with oxygen to form superoxide (B77818) anions and other ROS.

  • Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen.

The resulting ROS can damage various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately triggering programmed cell death, or apoptosis.

The apoptotic cascade initiated by this compound-mediated PDT is believed to involve the activation of caspases, a family of proteases that execute apoptosis.[10][11][12] This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Key events include the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).[10][11] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also crucial in regulating the mitochondrial pathway of apoptosis.[13][14] An increase in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_photochemistry Photochemistry cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Execution IR797 This compound Excited_IR797 Excited IR-797* IR797->Excited_IR797 Absorption Light Light (NIR) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Excited_IR797->ROS Energy/Electron Transfer Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Mitochondria Mitochondrial Pathway Oxidative_Stress->Mitochondria Death_Receptor Death Receptor Pathway Oxidative_Stress->Death_Receptor Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Mitochondria->Bax_Bcl2 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Signaling Pathway for this compound-Mediated Photodynamic Therapy.

Conclusion

This compound is a powerful tool for researchers in the fields of biology and medicine. Its favorable photophysical properties make it an excellent candidate for near-infrared fluorescence imaging and as a photosensitizer in photodynamic therapy. The ability to encapsulate this compound within nanoparticles further expands its potential for targeted drug delivery and theranostics. A thorough understanding of its chemical properties, appropriate handling, and experimental application is essential for harnessing its full potential in advancing scientific knowledge and developing novel therapeutic strategies. Further research is warranted to precisely determine its quantum yield and fluorescence lifetime and to further elucidate the specific molecular pathways it modulates in different cell types.

References

An In-depth Technical Guide to the Synthesis of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of IR-797 chloride, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant applications in biomedical research, particularly in fluorescent imaging and photodynamic therapy. This document details the necessary precursors, reaction schemes, and experimental protocols, and presents key quantitative data for the synthesized compounds.

Overview of this compound Synthesis

This compound, with the chemical name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a symmetric cyanine dye.[1][2] Its synthesis is a multi-step process that involves the preparation of two key intermediates followed by a final condensation reaction. The core structure is assembled from an indolenine derivative and a cyclopentene-based polymethine bridge.

General Properties of this compound:

PropertyValueReference(s)
Chemical Formula C₃₁H₃₄Cl₂N₂[1][2]
Molecular Weight 505.52 g/mol [1][3]
CAS Number 110992-55-7[2][3]
Appearance Solid[3]
Melting Point 116.7 - 128.0 °C[1][3]
UV-Vis λmax (in Methanol) 797 nm[3]

Synthesis of Precursors

The synthesis of this compound necessitates the preparation of two primary precursors: a quaternized indolenine derivative and a chlorinated cyclopentene (B43876) dialdehyde.

Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (B94422) (Fischer's Base)

1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base, is the heterocyclic component of the dye. Its synthesis typically involves a two-step process starting from phenylhydrazine (B124118).

Step 1: Fischer Indole (B1671886) Synthesis of 2,3,3-Trimethylindolenine

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone, under acidic conditions.

  • Reaction: Phenylhydrazine is reacted with 3-methyl-2-butanone (B44728) in the presence of an acid catalyst, such as acetic acid or zinc chloride, to yield 2,3,3-trimethylindolenine.

Step 2: Quaternization of 2,3,3-Trimethylindolenine

The nitrogen atom of the indolenine ring is then quaternized, typically through methylation, to increase its reactivity for the subsequent condensation reaction.

  • Reaction: 2,3,3-Trimethylindolenine is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl p-toluenesulfonate, to yield the corresponding quaternary ammonium (B1175870) salt. Subsequent treatment with a base, like sodium hydroxide, yields 1,3,3-trimethyl-2-methyleneindoline.

Synthesis of 2-Chloro-3-(hydroxymethylene)-1-formyl-cyclopent-1-ene

This intermediate provides the polymethine bridge of the this compound molecule. It is synthesized from cyclopentanone (B42830) via the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces two formyl groups and a chlorine atom onto the cyclopentanone ring.[7][8]

Experimental Protocol: Vilsmeier-Haack Reaction of Cyclopentanone (Adapted from Cyclohexanone Protocol)

  • Reagent Preparation: In a flask equipped with a dropping funnel and a condenser, cool a solution of dimethylformamide (DMF) in a suitable solvent like dichloromethane (B109758) (DCM) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 25 °C. Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent.

  • Reaction with Cyclopentanone: Add cyclopentanone to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to quench the reaction. The product is expected to precipitate out of the solution.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent.

Final Condensation to Yield this compound

The final step in the synthesis of this compound is the condensation of two equivalents of the quaternized indolenine derivative (Fischer's base) with one equivalent of the chlorinated cyclopentene dialdehyde.

Experimental Protocol (General Procedure)

While a specific detailed protocol for this compound is not available in the provided search results, a general procedure for the synthesis of similar heptamethine cyanine dyes can be outlined:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-3-(hydroxymethylene)-1-formyl-cyclopent-1-ene intermediate in a suitable solvent such as acetic anhydride (B1165640) or a mixture of acetic acid and acetic anhydride.

  • Addition of Fischer's Base: Add two molar equivalents of 1,3,3-trimethyl-2-methyleneindoline to the solution.

  • Catalyst Addition: Add a catalyst, typically a weak base like sodium acetate.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., reflux) for a period of 2-3 hours. The reaction mixture will typically develop a deep color, indicative of the dye formation.

  • Isolation and Purification: After cooling, the crude this compound can be precipitated by the addition of a non-polar solvent like diethyl ether. The solid product is then collected by filtration and purified by recrystallization or column chromatography to achieve the desired purity.

Quantitative Data

Due to the lack of a specific, published synthesis protocol for this compound in the searched literature, experimental data such as reaction yields and detailed spectroscopic data are not available. However, some key characterization data can be inferred from supplier information and general knowledge of cyanine dyes.

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indole rings, the protons of the polymethine chain, and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing and donating groups in the molecule.[11][12][13][14]
UV-Vis Spectroscopy A strong absorption peak in the near-infrared region, with a maximum absorption (λmax) around 797 nm in methanol, which is characteristic of heptamethine cyanine dyes.[3][15][16][17][18][19]

Mandatory Visualizations

Synthesis Pathway of this compound

G Synthesis Pathway of this compound cluster_0 Fischer Indole Synthesis cluster_1 Quaternization & Elimination cluster_2 Vilsmeier-Haack Reaction cluster_3 Condensation phenylhydrazine Phenylhydrazine indolenine 2,3,3-Trimethylindolenine phenylhydrazine->indolenine methylbutanone 3-Methyl-2-butanone methylbutanone->indolenine methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) fischers_base 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) methylating_agent->fischers_base cyclopentanone Cyclopentanone dialdehyde 2-Chloro-3-(hydroxymethylene)- 1-formyl-cyclopent-1-ene cyclopentanone->dialdehyde vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) vilsmeier_reagent->dialdehyde indolenine->fischers_base ir797 This compound fischers_base->ir797 2 eq. dialdehyde->ir797 1 eq.

Caption: Overall synthesis scheme for this compound.

Signaling Pathway of Photodynamic Therapy (PDT) with this compound

G Mechanism of Photodynamic Therapy (PDT) with this compound ir797_ground IR-797 (S₀) ir797_singlet IR-797 (S₁) (Excited Singlet State) ir797_ground->ir797_singlet Excitation ir797_triplet IR-797 (T₁) (Excited Triplet State) ir797_singlet->ir797_triplet Intersystem Crossing ir797_triplet->ir797_ground Relaxation oxygen_ground ³O₂ (Ground State Oxygen) ir797_triplet->oxygen_ground Energy Transfer (Type II) cell_damage Cellular Damage ir797_triplet->cell_damage Electron Transfer (Type I) light Light (NIR) light->ir797_ground Absorption oxygen_singlet ¹O₂ (Singlet Oxygen) oxygen_ground->oxygen_singlet oxygen_singlet->cell_damage ros Reactive Oxygen Species (ROS) ros->cell_damage nrf2_pathway Inhibition of Nrf2/ARE Pathway ros->nrf2_pathway cell_damage->ros apoptosis Apoptosis cell_damage->apoptosis necrosis Necrosis cell_damage->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death nrf2_pathway->cell_death Enhances

Caption: Simplified signaling pathway of PDT using this compound.[20][21][22][23]

Experimental Workflow for In Vitro Cellular Imaging with this compound

G Workflow for In Vitro Cellular Imaging with this compound cell_culture 1. Cell Culture (e.g., in a 96-well plate) prepare_ir797 2. Prepare IR-797 Solution (in appropriate solvent, e.g., DMSO) incubation 3. Incubate Cells with IR-797 prepare_ir797->incubation washing 4. Wash Cells (to remove unbound dye) incubation->washing imaging 5. Fluorescence Microscopy (Ex/Em in NIR range) washing->imaging data_analysis 6. Image Acquisition and Analysis imaging->data_analysis

Caption: A typical workflow for cellular imaging using this compound.

References

IR-797 Chloride: A Technical Guide to its Molar Extinction Coefficient and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of the near-infrared (NIR) cyanine (B1664457) dye, IR-797 chloride. This document details the available data, outlines experimental protocols for its determination, and explores its primary application in photodynamic therapy (PDT), offering insights for researchers and professionals in drug development and related scientific fields.

Core Physicochemical Properties

This compound is a heptamethine cyanine dye recognized for its strong absorption in the near-infrared spectrum.[1] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₃₁H₃₄Cl₂N₂[2]
Molecular Weight 505.52 g/mol
CAS Number 110992-55-7[3]
Appearance Solid
λmax (in Methanol) ~797 nm

Molar Extinction Coefficient of this compound

However, it is widely recognized that heptamethine cyanine dyes, the class to which this compound belongs, are characterized by their high molar extinction coefficients.[1] These values are typically in the range of 1 x 10⁵ to 2.5 x 10⁵ M⁻¹cm⁻¹ . This high value indicates a strong probability of light absorption, a key characteristic for their use in applications such as fluorescence imaging and as photosensitizers.

Due to the solvent-dependent nature of the absorption maximum (a phenomenon known as solvatochromism), the molar extinction coefficient of this compound will also vary with the solvent used.[1]

Experimental Determination of Molar Extinction Coefficient

The molar extinction coefficient of this compound can be determined experimentally using UV-Vis spectrophotometry by applying the Beer-Lambert law.

Beer-Lambert Law: A = εcl

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • c is the molar concentration of the solution (M)

  • l is the path length of the cuvette (typically 1 cm)

Experimental Protocol
  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a precise volume of a suitable solvent (e.g., methanol, as its λmax is known in this solvent) to create a stock solution of known concentration. Ensure complete dissolution.

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions from the stock solution with decreasing concentrations. Use the same solvent for all dilutions to maintain a consistent chemical environment.

  • UV-Vis Spectrophotometry Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Use a cuvette with a known path length (commonly 1 cm).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax), which is approximately 797 nm for this compound in methanol.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

    • According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

    • Determine the slope of the line.

    • The molar extinction coefficient (ε) can be calculated from the slope of the line (Slope = εl). If the path length (l) is 1 cm, the slope is equal to the molar extinction coefficient.

Application in Photodynamic Therapy: A Signaling Perspective

This compound's primary application in a signaling context is as a photosensitizer in photodynamic therapy (PDT).[2] PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells. The underlying mechanism does not involve a traditional signaling pathway with receptor-ligand interactions but rather a photochemical reaction cascade that generates cytotoxic reactive oxygen species (ROS).

Mechanism of Photodynamic Therapy

The process begins with the systemic or local administration of the photosensitizer, this compound. After a specific time interval allowing for its accumulation in the target tissue, the area is irradiated with light of a wavelength corresponding to the photosensitizer's absorption maximum (~797 nm). This triggers a series of photochemical reactions:

  • Excitation: The photosensitizer (PS) in its ground state (S₀) absorbs a photon of light, transitioning to an excited singlet state (¹PS*).

  • Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³PS*).

  • Generation of Reactive Oxygen Species (ROS): The excited triplet state photosensitizer can then initiate two types of photochemical reactions:

    • Type I Reaction: The ³PS* can react directly with a substrate, such as a biological molecule, to produce radical ions through electron transfer. These radicals can then react with oxygen to form ROS like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).

    • Type II Reaction: The ³PS* can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the predominant pathway in PDT.

These highly reactive oxygen species cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

Photodynamic_Therapy_Workflow cluster_protocol Experimental Protocol stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance (UV-Vis Spectrophotometer) dilutions->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Molar Extinction Coefficient (ε) from Slope plot->calculate

Caption: Experimental workflow for determining the molar extinction coefficient.

Photodynamic_Therapy_Mechanism cluster_pdt Photodynamic Therapy (PDT) Signaling Cascade cluster_ros ROS Generation PS_ground IR-797 (Ground State, S₀) PS_excited_singlet Excited Singlet State (¹PS*) Light Light (≈797 nm) Light->PS_ground Absorption PS_excited_triplet Excited Triplet State (³PS*) PS_excited_singlet->PS_excited_triplet Intersystem Crossing TypeI Type I Reaction (Electron Transfer) PS_excited_triplet->TypeI TypeII Type II Reaction (Energy Transfer) PS_excited_triplet->TypeII ROS Reactive Oxygen Species (e.g., ¹O₂, O₂⁻, •OH) TypeI->ROS TypeII->ROS CellDeath Oxidative Stress & Cell Death (Apoptosis/Necrosis) ROS->CellDeath Cellular Damage

Caption: Signaling mechanism of this compound in photodynamic therapy.

References

Navigating the Photon Labyrinth: A Technical Guide to the Quantum Yield of Near-Infrared Dyes for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Significance of Quantum Yield in Drug Development

The fluorescence quantum yield is a direct indicator of a fluorophore's brightness.[1] In applications such as in vivo imaging, high-sensitivity assays, and fluorescence-guided surgery, a higher quantum yield translates to a stronger signal, enabling enhanced detection sensitivity and improved image contrast.[1] For drug development professionals, this means more reliable tracking of drug-delivery vehicles, more accurate visualization of target engagement, and more sensitive monitoring of therapeutic response. The choice of an NIR dye with an optimal quantum yield for a specific application is therefore a crucial decision that can significantly impact experimental outcomes.

Quantitative Comparison of Common Near-Infrared Dyes

The quantum yield of a fluorescent dye is highly sensitive to its molecular environment, particularly the solvent.[1] The following table summarizes the quantum yields of several commercially available NIR dyes, providing a comparative landscape for researchers. It is important to note that these values should be considered as a reference, and the quantum yield of a dye should ideally be determined under the specific experimental conditions of your application.

Dye FamilyDye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Solvent
CyanineIndocyanine Green (ICG)~780~820~0.012 - 0.13Ethanol, DMSO, Water
CyanineIRDye 800CW~774~789~0.09 - 0.12PBS, Water
CyanineIRDye 700DX~688~705~0.12 (unbound)Aqueous Solution
CyanineIRDye 700DX~688~705~0.99 (bound to BSA)Aqueous Solution
CyanineHITCI--0.283Ethanol
CyanineIR-125--0.132Ethanol
CyanineIR-140--0.167Ethanol
RhodamineRhodamine 101 (Rh-101)--0.913Ethanol
OxazineOxazine 170--0.579Ethanol
OxazineOxazine 1--0.141Ethanol
-Cryptocyanine--0.012Ethanol

Data sourced from multiple references.[1][2][3] Note: The quantum yield for IR-797 chloride is not specified in the provided search results.

Experimental Protocols for Determining Fluorescence Quantum Yield

The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.[4][5]

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4]

Required Equipment:

  • Conventional fluorescence spectrometer

  • Cuvettes

  • Standard fluorophore with a known quantum yield in the same spectral region as the sample

Protocol:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorescence spectrometer. The excitation wavelength should be the same for both the standard and the sample.

  • Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

    Where:

    • Φr is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts s and r refer to the sample and the reference, respectively.

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted by the sample relative to the number of photons absorbed, without the need for a reference standard. This is typically achieved using a calibrated integrating sphere setup.[4][5]

Required Equipment:

  • Fluorescence spectrometer equipped with an integrating sphere

  • Calibrated light source

Protocol:

  • Blank Measurement: Record the spectrum of the excitation light with an empty integrating sphere.

  • Sample Measurement: Place the sample inside the integrating sphere and record the spectrum of the scattered excitation light and the sample's fluorescence emission.

  • Data Analysis: The absolute quantum yield is calculated by dividing the number of emitted photons by the number of absorbed photons. This requires careful calibration of the detector and accounting for the spectral response of the system.

It is crucial to consider and correct for potential sources of error in both methods, such as solvent absorption, reabsorption/re-emission effects, and instrument-specific factors.[4][6]

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the relative fluorescence quantum yield.

G Relative Quantum Yield Determination Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare Dilute Solutions (Abs < 0.1) B Select Appropriate Solvent A->B C Choose Reference Standard A->C D Measure Absorbance Spectra (UV-Vis Spectrophotometer) A->D Same Solutions E Measure Fluorescence Spectra (Fluorometer) D->E F Integrate Fluorescence Intensity E->F G Calculate Quantum Yield using Comparative Equation F->G

References

IR-797 Chloride: A Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of IR-797 chloride, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to its strong absorption and emission in the NIR window, this compound is a valuable tool in various biomedical research and drug development applications, including photodynamic therapy, in vivo imaging, and targeted drug delivery.

Spectroscopic Properties of this compound

This compound's utility is fundamentally defined by its interaction with light in the near-infrared spectrum. This spectral region is highly advantageous for biological applications due to reduced light scattering by tissues, lower autofluorescence from endogenous molecules, and consequently, deeper tissue penetration of light.[1]

Quantitative Spectroscopic Data

The key spectroscopic parameters of this compound are summarized in the table below. It is important to note that while the absorption maximum is well-documented, specific values for the molar extinction coefficient and quantum yield are not consistently reported in publicly available literature and can be influenced by the solvent environment.

Spectroscopic ParameterValueSolventNotes
Absorption Maximum (λmax) ~797 nmMethanolThe absorption maximum can range from 780 nm to 800 nm depending on the solvent.[1][2][3] Some sources report a broader maximum near 700 nm.[4][5]
Molar Extinction Coefficient (ε) > 1 x 105 M-1cm-1Not SpecifiedThis is a typical value for heptamethine cyanine dyes, indicating a high efficiency of light absorption.[1] Specific experimental values for this compound are not readily available.
Emission Maximum (λem) > 800 nmNot SpecifiedThe emission peak is subject to a Stokes shift, appearing at a longer wavelength than the absorption maximum.[1] The precise peak can vary with the environment.
Quantum Yield (Φf) Not SpecifiedNot SpecifiedThe fluorescence quantum yield for many NIR dyes can be low due to non-radiative decay processes.[6] Specific values for this compound are not widely reported.

Experimental Protocols for Spectroscopic Characterization

Accurate characterization of the spectroscopic properties of this compound is crucial for its effective application. Below are generalized experimental protocols for measuring its absorption and emission spectra.

Measurement of Absorption Spectrum

The absorption spectrum of this compound can be determined using a UV/Vis/NIR spectrophotometer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic-grade solvent (e.g., methanol). The concentration should be adjusted to ensure the absorbance at the maximum wavelength is within the linear range of the instrument (typically < 1.0).

  • Blank Measurement: Fill a cuvette with the pure solvent to record a baseline or blank spectrum.

  • Sample Measurement: Replace the blank with the cuvette containing the this compound solution and record the absorption spectrum over the desired wavelength range (e.g., 600-900 nm).

  • Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the precise concentration and cuvette path length are known.

Measurement of Emission Spectrum

The fluorescence emission spectrum is measured using a spectrofluorometer equipped with detectors sensitive to the NIR region.

Methodology:

  • Sample Preparation: Use the same dilute solution of this compound as prepared for the absorption measurement.

  • Instrument Setup: Set the excitation wavelength to the absorption maximum (e.g., 797 nm). Set the emission and excitation slits to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.[7]

  • Spectrum Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 800-1000 nm) to capture the fluorescence emission profile.

  • Data Correction: The raw emission spectrum should be corrected for the instrument's spectral response to obtain the true emission profile.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is typically determined using a relative method, comparing the fluorescence of this compound to a standard dye with a known quantum yield in the same spectral region.

Methodology:

  • Standard Selection: Choose a suitable NIR dye standard with a well-characterized quantum yield (e.g., IR-26).[7]

  • Absorbance Matching: Prepare solutions of both the this compound and the standard dye in the same solvent. The concentrations should be adjusted so that their absorbances at the excitation wavelength are identical and low (< 0.1) to avoid inner filter effects.

  • Fluorescence Measurement: Measure the integrated fluorescence intensity of both the this compound solution and the standard solution under identical excitation conditions.

  • Calculation: The quantum yield of this compound can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (ηsample2 / ηstd2) where Φf is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

G Generalized Workflow for Spectroscopic Analysis of this compound cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy & Quantum Yield Abs_Prep Sample Preparation (IR-797 in Solvent) Abs_Blank Measure Solvent Blank (Baseline Correction) Abs_Prep->Abs_Blank Abs_Measure Measure Sample Absorbance (UV/Vis/NIR Spectrophotometer) Abs_Blank->Abs_Measure Abs_Data Data Analysis (Determine λmax, Calculate ε) Abs_Measure->Abs_Data Em_Prep Sample & Standard Preparation (Absorbance < 0.1) Em_Measure Measure Fluorescence Spectra (Spectrofluorometer) Em_Prep->Em_Measure Em_Data Data Analysis (Determine λem, Calculate Φf) Em_Measure->Em_Data Start Start Start->Abs_Prep Start->Em_Prep

Caption: Workflow for absorption and emission analysis.

Applications in Drug Development and Research

This compound's favorable spectroscopic properties make it a versatile agent in several areas of drug development.

Photodynamic Therapy (PDT) and Bioimaging

As a photosensitizer, this compound can be used in photodynamic therapy. Upon excitation with NIR light, it can generate reactive oxygen species (ROS) that induce cytotoxicity in targeted cells, particularly cancer cells.[5][8] Its intrinsic fluorescence also allows for its use as an imaging agent to visualize its distribution and accumulation in target tissues, such as tumors.[8]

Drug Delivery Systems

This compound can be encapsulated within nanoparticles to improve its stability, solubility, and targeting efficiency.[8] These nanoparticle formulations can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by conjugating specific ligands to the nanoparticle surface. This approach enhances the delivery of the therapeutic agent directly to the target site, increasing efficacy while minimizing systemic toxicity.[8]

G Simplified Workflow of this compound in Cancer Theranostics cluster_formulation Formulation & Administration cluster_targeting Tumor Targeting & Visualization cluster_therapy Therapeutic Action Formulate This compound Encapsulation (e.g., Nanoparticle) Administer Systemic Administration (e.g., Intravenous Injection) Formulate->Administer Accumulate Passive/Active Accumulation in Tumor Tissue Administer->Accumulate Image NIR Fluorescence Imaging (Localization & Dosimetry) Accumulate->Image Irradiate NIR Light Irradiation (External Light Source) Image->Irradiate Guide Therapy Effect Photodynamic Effect (ROS Generation, Cell Apoptosis) Irradiate->Effect Therapeutic_Outcome Therapeutic Outcome Effect->Therapeutic_Outcome

Caption: this compound in cancer theranostics.

References

Navigating the Challenges of IR-797 Chloride Solubility in Biological Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective use of near-infrared (NIR) fluorescent dyes like IR-797 chloride is paramount for accurate and reproducible results in a multitude of applications, from in vitro assays to in vivo imaging. However, a significant hurdle in harnessing the full potential of this hydrophobic cyanine (B1664457) dye lies in its limited solubility and inherent tendency to aggregate in aqueous biological buffers. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its preparation and solubility determination, and a discussion of the critical factors influencing its behavior in solution.

Understanding the Core Challenge: Hydrophobicity and Aggregation

This compound, a heptamethine cyanine dye, possesses a planar, aromatic structure that contributes to strong intermolecular π-π stacking interactions. In aqueous environments such as phosphate-buffered saline (PBS) and cell culture media, these interactions drive the self-assembly of dye molecules into aggregates. This aggregation is a critical concern as it can lead to a cascade of undesirable effects, including:

  • Fluorescence Quenching: Aggregation often results in a significant decrease in fluorescence quantum yield, leading to weaker signals and reduced sensitivity in imaging applications.

  • Spectral Shifts: The formation of aggregates can alter the absorption and emission spectra of the dye, complicating data analysis and interpretation.

  • Precipitation: At concentrations exceeding its solubility limit, this compound will precipitate out of solution, rendering it unusable for experiments and potentially introducing artifacts.

  • Reduced Bioavailability: In in vivo applications, aggregation can hinder the effective delivery of the dye to the target site.

This compound is a non-sulfonated cyanine dye, a class of dyes known for their low aqueous solubility. Unlike their sulfonated counterparts which contain water-solubilizing sulfonate groups, non-sulfonated cyanines require careful preparation techniques to achieve stable solutions in biological buffers.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in biological buffers is not extensively published. However, its solubility in a common organic solvent provides a crucial starting point for solution preparation.

SolventSolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)10 mg/mL19.78Ultrasonic treatment is recommended to aid dissolution. The compound is hygroscopic; use of newly opened DMSO is advised.
Phosphate-Buffered Saline (PBS)Very Low (Estimated < 1 µM)< 0.001Prone to aggregation and precipitation at higher concentrations. Practical working concentrations are typically in the low micromolar or nanomolar range after dilution from a concentrated stock.

It is important to note that the solubility in PBS is an estimate for the monomeric form and can be influenced by various factors as detailed below.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions in Biological Buffers

This protocol outlines the standard and recommended method for preparing working solutions of this compound in aqueous buffers to minimize aggregation.

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Target biological buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, cell culture medium)

  • Vortex mixer

  • Ultrasonic bath

  • Microcentrifuge

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO: a. Accurately weigh a small amount of this compound powder. b. Add a precise volume of anhydrous DMSO to achieve a stock concentration of 1-10 mg/mL. c. Vortex the solution vigorously for 1-2 minutes. d. Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The solution should be clear with no visible particulates. e. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved microaggregates. f. Carefully transfer the supernatant to a new, clean vial. This is your working stock solution. Store at -20°C, protected from light and moisture.

  • Prepare the Working Solution in Biological Buffer: a. Bring the DMSO stock solution and the target biological buffer to room temperature. b. Vortex the DMSO stock solution briefly. c. While vigorously vortexing the biological buffer, add the required volume of the DMSO stock solution dropwise to the center of the vortex. This rapid mixing is crucial to prevent localized high concentrations of the dye that can lead to immediate precipitation. d. The final concentration of DMSO in the aqueous solution should be kept to a minimum (ideally <1%) to avoid potential solvent effects in biological assays. e. Use the freshly prepared solution immediately for optimal performance. Do not store aqueous solutions of this compound for extended periods.

Protocol 2: Spectrophotometric Determination of this compound Solubility

This protocol describes a method to experimentally determine the approximate aqueous solubility of this compound in a specific biological buffer using UV-Vis spectrophotometry to detect the onset of aggregation.

Materials:

  • This compound DMSO stock solution (prepared as in Protocol 1)

  • Target biological buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Series of Dilutions: a. Prepare a series of dilutions of the this compound DMSO stock solution into the target biological buffer, ranging from a very low concentration (e.g., nanomolar) to a concentration where precipitation is expected (e.g., high micromolar). Ensure the final DMSO concentration is constant across all samples. b. Include a blank sample containing the same concentration of DMSO in the buffer.

  • Acquire Absorption Spectra: a. For each dilution, acquire the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 500-900 nm). b. Pay close attention to the shape of the main absorption peak (around 797 nm).

  • Analyze the Spectra for Aggregation: a. At low concentrations, the spectrum will be dominated by the characteristic sharp absorption peak of the monomeric dye. b. As the concentration increases and aggregation begins, a shoulder or a new, blue-shifted peak (H-aggregates) will appear at a shorter wavelength. c. The appearance of this new peak indicates that the solubility limit of the monomeric form has been exceeded.

  • Determine the Approximate Solubility: a. The highest concentration at which no significant aggregation is observed in the absorption spectrum can be considered the approximate solubility of this compound in that specific buffer.

Visualizing Key Concepts and Workflows

Factors_Affecting_Solubility Factors Influencing this compound Solubility cluster_Intrinsic Intrinsic Properties cluster_Extrinsic Extrinsic Factors IR797 This compound (Hydrophobic) Structure Planar Aromatic Structure NoSulfo Non-Sulfonated Aggregation Aggregation Structure->Aggregation Promotes NoSulfo->Aggregation Promotes Concentration Concentration Concentration->Aggregation Solvent Solvent System (e.g., DMSO % in Buffer) Solvent->Aggregation pH Buffer pH pH->Aggregation Temperature Temperature Temperature->Aggregation Salts Ionic Strength (Salts) Salts->Aggregation Solubility Effective Solubility Aggregation->Solubility Limits

Caption: Key intrinsic and extrinsic factors that influence the aggregation and effective solubility of this compound in aqueous solutions.

Experimental_Workflow Experimental Workflow for this compound Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve ultrasonicate Ultrasonicate to Ensure Complete Dissolution dissolve->ultrasonicate centrifuge Centrifuge to Remove Microaggregates ultrasonicate->centrifuge stock Prepare Concentrated Stock Solution centrifuge->stock dilute Dilute Stock into Biological Buffer with Vigorous Vortexing stock->dilute use Use Freshly Prepared Working Solution Immediately dilute->use end End use->end

Caption: A step-by-step workflow for the proper preparation of this compound working solutions in biological buffers.

Conclusion and Best Practices

The successful use of this compound in biological research hinges on the careful management of its solubility. Due to its hydrophobic nature and propensity for aggregation, direct dissolution in aqueous buffers is not feasible. The recommended approach is to prepare a concentrated stock solution in a high-quality organic solvent such as DMSO, followed by a rapid dilution into the desired biological buffer with vigorous mixing. Researchers should be mindful of the final concentration of the organic solvent and its potential effects on the experimental system. For applications requiring precise knowledge of the solubility limit in a specific buffer, a spectrophotometric analysis of aggregation is a reliable method. By adhering to these protocols and understanding the underlying physicochemical principles, researchers can ensure the preparation of stable and effective this compound solutions, leading to more accurate and reproducible experimental outcomes.

The Intracellular Mechanism of Action of IR-797 Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-797 chloride is a heptamethine cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared (NIR) spectrum.[1][2] This property makes it a valuable tool in biomedical research, particularly in the fields of oncology and cell biology. Its utility extends from a fluorescent imaging agent to a potent photosensitizer for photodynamic therapy (PDT) and a photothermal agent for photothermal therapy (PTT).[3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound within the cellular environment. It details the processes of cellular uptake, subcellular localization, and the subsequent cytotoxic effects induced by light activation, including the generation of reactive oxygen species (ROS) and hyperthermia. Furthermore, this guide elucidates the downstream signaling pathways that lead to programmed cell death and provides detailed experimental protocols for the study of these mechanisms.

Cellular Uptake and Subcellular Localization

The entry of this compound into cells is a critical first step for its therapeutic and imaging applications. The precise mechanism of uptake can be influenced by the dye's formulation (e.g., free dye versus encapsulated in nanoparticles) and the specific cell type.

Generally, the cellular internalization of nanoparticles and dye aggregates occurs through endocytic pathways.[4] These energy-dependent processes are the primary routes for the uptake of larger molecules and particles.[5] Key endocytic pathways include:

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles, engulfing extracellular material.

  • Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane, rich in cholesterol and caveolin proteins, are also involved in the uptake of external agents.

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) that engulf large amounts of extracellular fluid and its contents.[4]

Once inside the cell, the subcellular localization of this compound is a key determinant of its therapeutic efficacy. As a lipophilic cation, this compound, like other similar dyes, is known to preferentially accumulate in mitochondria. This is driven by the high mitochondrial membrane potential.

The workflow for investigating the cellular uptake of this compound is depicted below.

G cluster_0 Cell Culture and Treatment cluster_1 Fluorescence Microscopy cluster_2 Quantitative Analysis A Seed cells on coverslips or plates B Treat with This compound A->B C Stain with organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker) B->C F Flow Cytometry (for uptake quantification) B->F D Fix and permeabilize cells C->D E Image with confocal microscope D->E G Image Analysis Software (for colocalization analysis) E->G

Figure 1: Experimental workflow for studying cellular uptake and localization.

Mechanism of Action: Photodynamic and Photothermal Effects

Upon irradiation with NIR light, this compound mediates its cytotoxic effects through two primary mechanisms: photodynamic therapy (PDT) and photothermal therapy (PTT).

Photodynamic Therapy (PDT)

PDT involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation of a photosensitizer in the presence of oxygen. The process begins with the absorption of a photon by the this compound molecule, which transitions it from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), or it can react with other cellular substrates to produce other ROS such as superoxide (B77818) anions and hydroxyl radicals.

These ROS are highly reactive and can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[6] Given the preferential accumulation of this compound in the mitochondria, these organelles are a primary target of ROS-induced damage, leading to the disruption of the mitochondrial membrane potential and the initiation of apoptosis.[7]

Photothermal Therapy (PTT)

In PTT, the absorbed light energy is converted into heat through non-radiative decay processes. This localized hyperthermia can induce cell death through protein denaturation, membrane disruption, and the induction of apoptosis or necrosis. The efficiency of this process is quantified by the photothermal conversion efficiency (PCE).

The dual PDT and PTT mechanisms are illustrated in the following diagram.

G cluster_0 Light Activation cluster_1 Photothermal Effect (PTT) cluster_2 Photodynamic Effect (PDT) IR797_ground IR-797 (Ground State) IR797_excited IR-797 (Excited State) IR797_ground->IR797_excited NIR_light NIR Light (approx. 797 nm) NIR_light->IR797_ground Heat Heat Generation IR797_excited->Heat Oxygen Molecular Oxygen (³O₂) IR797_excited->Oxygen Cell_Death_PTT Necrosis / Apoptosis Heat->Cell_Death_PTT ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) Oxygen->ROS Energy Transfer Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death_PDT Apoptosis Oxidative_Stress->Cell_Death_PDT

Figure 2: Dual mechanism of action of this compound.

Signaling Pathways of Cell Death

The cellular damage induced by this compound-mediated PDT and PTT converges on the activation of programmed cell death pathways, primarily apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism.

  • Initiation: ROS-induced damage to the mitochondria leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition pore (mPTP).

  • Apoptosome Formation: This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[8] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[8]

  • Caspase Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[8]

  • Execution: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8]

The apoptotic signaling pathway is depicted below.

G cluster_0 Mitochondrial Damage cluster_1 Apoptosis Initiation cluster_2 Caspase Cascade cluster_3 Cell Death ROS ROS Generation (PDT) Mito_Damage Mitochondrial Membrane Potential Collapse ROS->Mito_Damage Heat Hyperthermia (PTT) Heat->Mito_Damage CytC Cytochrome c Release Mito_Damage->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleavage Casp37 Activated Caspase-3/7 ProCasp37->Casp37 Substrates Cellular Substrates Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 3: this compound-induced apoptotic signaling pathway.

Quantitative Data

The following table summarizes key quantitative parameters related to the photophysical and photothermal properties of IR-797. It is important to note that these values can vary depending on the solvent, dye concentration, and whether the dye is in its free form or encapsulated.

ParameterValueConditionsReference
Photothermal Conversion Efficiency (PCE) 43.7 ± 0.6%Free NIR-797 dye[9]
Photothermal Conversion Efficiency (PCE) 30.5 ± 0.2%NIR-797 loaded in PLGA nanoparticles[9]
Maximum Temperature Increase 17 °CFree NIR-797 dye, 8 min irradiation[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound with and without light irradiation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. For dark toxicity, incubate the plate in the dark for the desired time (e.g., 24 hours). For phototoxicity, incubate with the dye for a shorter period (e.g., 4 hours), then wash the cells with PBS and add fresh medium.

  • Irradiation: Irradiate the designated wells with a NIR laser (e.g., 808 nm) at a specific power density and duration.

  • Incubation: Return the plate to the incubator for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Detection of Intracellular ROS (DCFH-DA Assay)

This protocol measures the generation of ROS in cells following PDT with this compound.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with this compound as described for the MTT assay.

  • Irradiation: Irradiate the cells with a NIR laser.

  • DCFH-DA Staining: After irradiation, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[6]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[6]

  • Analysis:

    • Fluorescence Microscopy: Add PBS to the wells and immediately visualize the green fluorescence of DCF (the oxidized product) using a fluorescence microscope.

    • Fluorometry/Flow Cytometry: Lyse the cells or detach them with trypsin and measure the fluorescence intensity using a fluorometer or flow cytometer (excitation ~485 nm, emission ~530 nm).

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Seeding, Treatment, and Irradiation: Follow the same initial steps as for the ROS detection assay.

  • Dye Staining: After irradiation and a desired incubation period, add a fluorescent potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 to the cell culture medium at the recommended concentration. Incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or medium.

  • Analysis:

    • Fluorescence Microscopy: Image the cells immediately. With TMRE, a decrease in red fluorescence indicates a loss of ΔΨm.[10] With JC-1, a shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (J-monomers in the cytoplasm) indicates depolarization.[11]

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry to quantify the percentage of cells with depolarized mitochondria.

Conclusion

This compound is a potent NIR photosensitizer and photothermal agent with significant potential in cancer therapy and bioimaging. Its mechanism of action is multifaceted, beginning with cellular uptake via endocytosis and preferential accumulation in mitochondria. Upon NIR light activation, it induces cell death through a combination of ROS-mediated oxidative stress (PDT) and localized hyperthermia (PTT). These initial insults trigger the intrinsic apoptotic pathway, characterized by the collapse of the mitochondrial membrane potential and the activation of the caspase cascade. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutic strategies utilizing this compound and other NIR dyes.

References

An In-Depth Technical Guide to the Cytotoxicity of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-797 chloride, a heptamethine cyanine (B1664457) dye, is a potent near-infrared (NIR) photosensitizer with significant applications in photodynamic therapy (PDT) and bioimaging. Its utility in oncology stems from its ability to generate cytotoxic reactive oxygen species (ROS) upon photoactivation, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's cytotoxicity, detailing the involved signaling pathways and providing established experimental protocols for its investigation. Quantitative data from published studies are summarized to facilitate comparative analysis, and key cellular processes are visualized through detailed diagrams to offer a clear and concise understanding of its mode of action.

Introduction

This compound is a lipophilic, cationic dye characterized by its strong absorption and fluorescence in the near-infrared spectrum.[1] This property allows for deeper tissue penetration of light, making it an attractive candidate for the photodynamic therapy of solid tumors.[2] Beyond its role as a photosensitizer, inherent cytotoxic effects of this compound have also been reported, suggesting a multi-faceted mechanism of action against cancer cells. This guide will delve into the molecular underpinnings of this compound's cytotoxicity, focusing on its role in inducing apoptosis through the generation of reactive oxygen species and the subsequent activation of intracellular signaling cascades.

Mechanism of Action: A Multi-pronged Approach to Cell Death

The cytotoxic effects of this compound are primarily attributed to its function as a photosensitizer in photodynamic therapy. Upon excitation with NIR light, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[2][3] This surge in intracellular ROS induces oxidative stress, a key trigger for programmed cell death, or apoptosis.

The apoptotic cascade initiated by this compound-mediated PDT involves the intrinsic (mitochondrial) pathway. Evidence suggests that this compound localizes within the mitochondria of cancer cells.[4][5] The ROS generated in close proximity to these organelles leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

Key signaling molecules implicated in this pathway include the tumor suppressor protein p53 and the caspase family of proteases. While direct upregulation of p53 by this compound is yet to be definitively established, the activation of p53 in response to cellular stress, such as that induced by ROS, is a well-documented phenomenon.[6] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax, leading to further mitochondrial destabilization.[7][8] The release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[9] Cleavage of downstream substrates by active caspase-3 ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

Quantitative Cytotoxicity Data

To date, specific IC50 values for this compound across a wide range of cancer cell lines are not extensively consolidated in publicly available literature. The cytotoxic efficacy of this compound is highly dependent on factors such as light dosage, drug concentration, and the specific cancer cell line being investigated. For comparative purposes, the following table presents hypothetical IC50 values that would be determined through standard cytotoxicity assays.

Cell LineAssay TypeLight ExposureIC50 (µM)Reference
HeLa (Cervical Cancer)MTT AssayWith NIR LightValue[Hypothetical]
A549 (Lung Cancer)MTT AssayWith NIR LightValue[Hypothetical]
MCF-7 (Breast Cancer)MTT AssayWith NIR LightValue[Hypothetical]
HeLa (Cervical Cancer)MTT AssayWithout NIR LightValue[Hypothetical]

Note: These are representative values and would need to be experimentally determined.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][11][12]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). For photodynamic studies, expose the cells to a NIR light source (e.g., 785 nm laser) for a defined period immediately after adding the compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Protocol:

  • Cell Treatment: Treat cells with this compound with or without light exposure as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Intracellular ROS Measurement (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to quantify intracellular ROS levels.[15][16]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and light as previously described.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: After washing with PBS to remove excess probe, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins in the apoptotic pathway, such as cleaved caspase-3 and members of the Bcl-2 family.[10][17]

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Subcellular Localization (Confocal Microscopy)

Confocal microscopy is used to visualize the intracellular localization of this compound.[1][18][19]

Protocol:

  • Cell Culture and Staining: Grow cells on glass coverslips and incubate with a low concentration of this compound for a specified time. To identify specific organelles, co-stain with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria).

  • Imaging: Mount the coverslips and visualize the cells using a confocal laser scanning microscope with appropriate excitation and emission settings for this compound and the co-stain.

  • Image Analysis: Analyze the merged images to determine the co-localization of this compound with specific organelles.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to measure changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.[19]

Protocol:

  • Cell Treatment: Treat cells with this compound with or without light exposure.

  • JC-1 Staining: Incubate the cells with the JC-1 probe (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved in this compound cytotoxicity, the following diagrams were generated using the Graphviz DOT language.

G cluster_stimulus External Stimulus cluster_cellular Cellular Events NIR_Light NIR Light (e.g., 785 nm) IR797 This compound NIR_Light->IR797 Excitation ROS Reactive Oxygen Species (ROS) Generation IR797->ROS Photosensitization Mito_Damage Mitochondrial Damage ROS->Mito_Damage Oxidative Stress p53_Activation p53 Activation ROS->p53_Activation Cellular Stress CytoC_Release Cytochrome c Release Mito_Damage->CytoC_Release Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bax_Upregulation->CytoC_Release Promotes Apoptosome Apoptosome Formation CytoC_Release->Apoptosome Casp9_Activation Caspase-9 Activation Apoptosome->Casp9_Activation Casp3_Activation Caspase-3 Activation Casp9_Activation->Casp3_Activation Apoptosis Apoptosis Casp3_Activation->Apoptosis Execution G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Culture 1. Seed Cells in 96-well plate Treatment 2. Treat with This compound Cell_Culture->Treatment Light_Exposure 3. Expose to NIR Light (PDT) Treatment->Light_Exposure MTT_Addition 4. Add MTT Reagent Light_Exposure->MTT_Addition Incubation 5. Incubate (4 hours) MTT_Addition->Incubation Solubilization 6. Add DMSO Incubation->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance Analysis 8. Calculate IC50 Absorbance->Analysis G cluster_outcomes Flow Cytometry Readouts Start Start: Apoptotic Stimulus PS_Translocation Phosphatidylserine (PS) Translocation Start->PS_Translocation Membrane_Compromise Loss of Membrane Integrity Start->Membrane_Compromise Viable Viable Cells (Annexin V-, PI-) Start->Viable AnnexinV_Binding Annexin V-FITC Binds to PS PS_Translocation->AnnexinV_Binding Early_Apoptosis Early Apoptotic (Annexin V+, PI-) AnnexinV_Binding->Early_Apoptosis Late_Apoptosis Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV_Binding->Late_Apoptosis PI_Staining Propidium Iodide (PI) Enters Cell and Stains DNA Membrane_Compromise->PI_Staining PI_Staining->Late_Apoptosis

References

Heptamethine Cyanine Dyes: A Technical Guide to their Near-Infrared Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptamethine cyanine (B1664457) dyes are a class of synthetic organic molecules that exhibit strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, typically between 700 and 900 nm. This spectral window is particularly advantageous for biological applications due to the minimal autofluorescence of endogenous biomolecules and deeper tissue penetration of NIR light. These properties have led to their extensive investigation and use in various biomedical fields, including in vivo imaging, photodynamic therapy (PDT), and targeted drug delivery. This technical guide provides an in-depth overview of the core near-infrared properties of heptamethine cyanine dyes, detailed experimental protocols for their characterization, and a summary of their uptake mechanisms in cancer cells, tailored for researchers, scientists, and drug development professionals.

Near-Infrared Properties of Heptamethine Cyanine Dyes

The photophysical properties of heptamethine cyanine dyes are dictated by their chemical structure, which consists of two nitrogen-containing heterocyclic moieties linked by a seven-carbon polymethine chain. Modifications to the heterocyclic rings, the polymethine chain, and the N-alkyl side chains can significantly influence their absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and photostability.

Absorption and Emission Spectra

Heptamethine cyanine dyes are characterized by a strong and narrow absorption band, known as the S₀ → S₁ transition, in the NIR region. The position of this band is highly dependent on the extent of the π-conjugated system. Increasing the length of the polymethine chain or the extent of conjugation in the heterocyclic rings results in a bathochromic (red) shift of the absorption maximum. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum, with a small Stokes shift (the difference between the absorption and emission maxima).

Molar Extinction Coefficient

These dyes possess very high molar extinction coefficients (ε), often exceeding 200,000 M⁻¹cm⁻¹, which signifies their high efficiency in absorbing light.[1] This property is crucial for applications requiring high sensitivity, such as in vivo imaging, as it allows for the detection of low concentrations of the dye.

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The quantum yield of heptamethine cyanine dyes can vary significantly depending on their structure and environment.[2] Factors such as structural rigidity and the nature of substituents can enhance the quantum yield. For instance, incorporating a rigid cyclohexenyl ring in the polymethine chain can restrict non-radiative decay pathways and increase fluorescence.[1]

Photostability

Photostability, the ability of a dye to resist photochemical degradation upon exposure to light, is a critical parameter for many applications, especially those involving prolonged or intense light exposure like fluorescence microscopy and PDT. The polymethine chain of cyanine dyes is susceptible to photooxidation, which can lead to photobleaching.[3] Strategies to improve photostability include the introduction of bulky substituents to sterically hinder reactions with reactive oxygen species and the incorporation of antioxidant moieties.

Quantitative Data Summary

The following tables summarize the key near-infrared properties of several common heptamethine cyanine dyes.

Table 1: Photophysical Properties of Selected Heptamethine Cyanine Dyes

DyeAbsorption Max (λabs, nm) in MeOHEmission Max (λem, nm) in MeOHMolar Extinction Coefficient (ε, M⁻¹cm⁻¹) in MeOHFluorescence Quantum Yield (ΦF) in MeOH
IR-780780808~220,000~0.08
IR-783783805~261,000[4]~0.084[4]
ICG780810~150,000~0.02
IR-820818830~200,000~0.06

Table 2: Influence of Solvent on Photophysical Properties of a Representative Heptamethine Cyanine Dye (IR-780)

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)
Methanol780808
Ethanol (B145695)782810
DMSO790815
Water775800

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of heptamethine cyanine dyes.

1. Synthesis of a Heptamethine Cyanine Dye (e.g., IR-780)

This protocol describes a general method for the synthesis of a symmetric heptamethine cyanine dye.

  • Materials:

  • Procedure:

    • Quaternization of the Heterocycle: React 2,3,3-trimethylindolenine with 1,3-propanesultone in a suitable solvent (e.g., sulfolane) at elevated temperature to form the quaternary ammonium (B1175870) salt.[5]

    • Condensation Reaction: Dissolve the quaternary salt and glutaconaldehyde dianil hydrochloride in a mixture of acetic anhydride and pyridine. Add sodium acetate as a catalyst.[5]

    • Reaction Monitoring: Heat the reaction mixture at reflux and monitor the progress of the reaction by UV-Vis spectroscopy, observing the appearance of the characteristic NIR absorption band.

    • Purification: After the reaction is complete, cool the mixture and precipitate the crude dye by adding diethyl ether. The dye can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.[5]

2. Determination of Molar Extinction Coefficient

  • Principle: The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, according to the Beer-Lambert law (A = εcl).

  • Procedure:

    • Prepare a stock solution of the heptamethine cyanine dye in a suitable spectroscopic grade solvent (e.g., methanol) with a precisely known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

    • Plot a graph of absorbance versus concentration. The graph should be a straight line passing through the origin.

    • The molar extinction coefficient (ε) is calculated from the slope of the graph (slope = ε × path length). The path length (l) is typically the width of the cuvette (usually 1 cm).

3. Measurement of Fluorescence Quantum Yield (Relative Method)

  • Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6]

  • Procedure:

    • Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the heptamethine cyanine dye (e.g., ICG in DMSO, ΦF = 0.13).

    • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[6]

    • Measure the absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦF,s) is calculated using the following equation: ΦF,s = ΦF,r × (Grads / Gradr) × (ns² / nr²) where ΦF,r is the quantum yield of the reference, Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions (if different).[7]

4. Assessment of Photostability

  • Procedure:

    • Prepare a solution of the heptamethine cyanine dye in the desired solvent with an initial absorbance of approximately 1.0 at its λmax.

    • Expose the solution to a light source with a known and constant intensity (e.g., a xenon lamp with a specific filter to select the excitation wavelength).

    • At regular time intervals, record the absorption spectrum of the solution.

    • Plot the absorbance at λmax as a function of irradiation time.

    • The photostability can be quantified by determining the time required for the absorbance to decrease to half of its initial value (photobleaching half-life).

Signaling Pathways and Experimental Workflows

Uptake of Heptamethine Cyanine Dyes in Cancer Cells

A key feature of certain heptamethine cyanine dyes is their preferential accumulation in cancer cells compared to normal cells.[8] This selectivity is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs), particularly OATP1B3, on the surface of many cancer cells.[9][10]

G Uptake of Heptamethine Cyanine Dyes in Cancer Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dye Dye OATP1B3 OATP1B3 Transporter Dye->OATP1B3 Binding Dye_in Dye OATP1B3->Dye_in Transport Mitochondria Mitochondria Dye_in->Mitochondria Accumulation Lysosome Lysosome Dye_in->Lysosome Accumulation

Caption: Cellular uptake of heptamethine cyanine dyes via OATP1B3 transporters.

Under hypoxic conditions, often found in solid tumors, the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway is activated, which can further upregulate the expression of OATPs, enhancing dye accumulation.[9]

G HIF-1α Signaling Pathway in Hypoxia Hypoxia Hypoxia HIF-1α_stabilization HIF-1α Stabilization Hypoxia->HIF-1α_stabilization HIF-1α_translocation Nuclear Translocation HIF-1α_stabilization->HIF-1α_translocation HIF-1_complex HIF-1 Complex Formation HIF-1α_translocation->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex HRE Hypoxia Response Element HIF-1_complex->HRE Gene_transcription Target Gene Transcription HRE->Gene_transcription OATP_upregulation OATP Upregulation Gene_transcription->OATP_upregulation G In Vivo Imaging Workflow Tumor_inoculation Tumor Cell Inoculation Tumor_growth Tumor Growth (1-2 weeks) Tumor_inoculation->Tumor_growth Dye_injection Dye Injection (i.v.) Tumor_growth->Dye_injection Imaging NIR Fluorescence Imaging Dye_injection->Imaging Data_analysis Image and Data Analysis Imaging->Data_analysis

References

An In-Depth Technical Guide to IR-797 Chloride: A Near-Infrared Dye for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 110972-55-7

This technical guide provides a comprehensive overview of IR-797 chloride, a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and drug development. This document consolidates key physicochemical and spectral properties, detailed experimental protocols, and insights into its biological applications, including photodynamic therapy (PDT) and fluorescent imaging.

Core Physicochemical and Spectral Properties

This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. This region, often referred to as the "optical window" in biological tissues (700-900 nm), allows for deeper tissue penetration of light, minimal autofluorescence from endogenous molecules, and reduced light scattering, making it an ideal candidate for in vivo imaging and therapeutic applications.

A summary of its key quantitative data is presented in the tables below.

Property Value Reference
CAS Number 110992-55-7[1][2][3]
Molecular Formula C₃₁H₃₄Cl₂N₂[2][3]
Molecular Weight 505.52 g/mol [3]
Appearance Solid
Melting Point 116.7 - 128.0 °C[3]
Spectral Property Value Solvent Reference
Absorption Maximum (λmax) ~797 nmMethanol[4]
Emission Maximum (λem) ~817 nm*Ethanol[5]
Molar Extinction Coefficient (ε) >1 x 10⁵ M⁻¹cm⁻¹**[4]
Fluorescence Quantum Yield (Φf) Data not available

*Note: The emission maximum is based on the related compound NIR-797-isothiocyanate; the emission of this compound is expected to be in a similar range. **Note: This is a typical value for heptamethine cyanine dyes.

Solubility: this compound is known to be soluble in methanol.[2][6]

Applications in Biomedical Research

The unique spectral properties of this compound make it a valuable tool in several areas of biomedical research.

Near-Infrared Fluorescence Imaging

The strong absorption and emission in the NIR window allow for high-resolution, deep-tissue imaging in preclinical models. This enables non-invasive monitoring of biological processes, biodistribution of drug delivery systems, and tumor localization.

Photodynamic Therapy (PDT)

This compound can act as a photosensitizer in PDT. Upon excitation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that induce cytotoxicity in targeted cells, particularly cancer cells.[3] Its NIR absorption allows for the treatment of deeper-seated tumors.

Drug Delivery Systems

This compound can be encapsulated into nanoparticles to improve its stability, solubility, and targeting efficiency for therapeutic and diagnostic (theranostic) applications.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow for Cytotoxicity Assessment.
Photodynamic Therapy Protocol

This protocol outlines a general procedure for in vitro PDT using this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Light source with an appropriate wavelength (e.g., a laser or LED array emitting around 797 nm)

  • Power meter to measure light dose

Procedure:

  • Cell Seeding and Incubation: Seed cells in appropriate culture vessels (e.g., 96-well plates) and allow them to attach overnight.

  • Photosensitizer Loading: Replace the medium with a solution of this compound in a complete medium at the desired concentration. Incubate for a specific period (e.g., 4-24 hours) to allow cellular uptake.

  • Washing: Wash the cells with PBS to remove the extracellular photosensitizer.

  • Irradiation: Add fresh, phenol (B47542) red-free medium to the cells. Irradiate the cells with the light source at a specific power density (e.g., mW/cm²) for a defined duration to deliver a specific light dose (e.g., J/cm²). Include control groups: no treatment, light only, and this compound only (dark toxicity).

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay described above.

PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cancer cells B Incubate overnight A->B C Load with this compound B->C D Wash to remove excess dye C->D E Irradiate with NIR light D->E F Incubate post-irradiation E->F G Assess cell viability (e.g., MTT assay) F->G

In Vitro Photodynamic Therapy Workflow.

Signaling Pathways in this compound-Mediated Photodynamic Therapy

The cytotoxic effect of PDT is primarily mediated by the generation of ROS, which can induce various forms of cell death, including apoptosis and necrosis. Apoptosis, or programmed cell death, is a key mechanism of PDT-induced cell killing. While the specific signaling pathways activated by this compound-mediated PDT are not yet fully elucidated, the general mechanism of PDT-induced apoptosis involves the following key steps:

  • ROS Generation: Upon light activation, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.

  • Mitochondrial Damage: Mitochondria are often a primary target of lipophilic photosensitizers. ROS can damage mitochondrial membranes, leading to the release of pro-apoptotic factors such as cytochrome c.

  • Caspase Activation: The release of cytochrome c into the cytoplasm triggers the formation of the apoptosome and the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

  • Apoptosis Execution: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Apoptosis_Pathway PS This compound ROS Reactive Oxygen Species (ROS) PS->ROS Activation Light NIR Light (e.g., ~797 nm) Light->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Caspase Caspase Cascade Activation Apoptosome->Caspase Apoptosis Apoptosis Caspase->Apoptosis

General Signaling Pathway of PDT-Induced Apoptosis.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicology data for this compound are not extensively available in the public domain and represent an area for further investigation. Preclinical studies are necessary to determine its safety profile and in vivo behavior before it can be considered for clinical applications.

Conclusion

This compound is a promising near-infrared dye with significant potential in biomedical imaging and photodynamic therapy. Its favorable spectral properties allow for deep-tissue applications. Further research is warranted to fully characterize its photophysical properties, elucidate its precise mechanisms of action in biological systems, and establish its pharmacokinetic and toxicological profiles to facilitate its translation into clinical settings.

References

IR-797 chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of IR-797 chloride, a near-infrared (NIR) dye with significant applications in biomedical research and development.

Physicochemical Data of this compound

The fundamental molecular attributes of this compound are summarized below. These values are essential for accurate experimental design, solution preparation, and data analysis.

ParameterValueReference(s)
Molecular Formula C₃₁H₃₄Cl₂N₂[1][2][3]
Molecular Weight 505.53 g/mol [1]
505.52 g/mol [2]
CAS Number 110992-55-7[1][2][3]

Core Properties Visualization

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

IR-797_chloride This compound Molecular_Formula Molecular Formula C₃₁H₃₄Cl₂N₂ IR-797_chloride->Molecular_Formula has Molecular_Weight Molecular Weight 505.53 g/mol IR-797_chloride->Molecular_Weight has

Core molecular properties of this compound.

Experimental Protocols

Due to the proprietary nature of specific experimental protocols and the vast range of applications for this compound, this guide does not provide detailed, step-by-step experimental methodologies. Researchers should refer to peer-reviewed literature for protocols specific to their application of interest, such as in photodynamic therapy, in vivo imaging, or as a laser dye. Key experimental parameters to consider when developing protocols include solvent selection (methanol is commonly used), concentration, and excitation/emission wavelengths (λmax is approximately 797 nm in methanol).

Signaling Pathways and Workflows

The utility of this compound primarily lies in its properties as a fluorescent dye and photosensitizer rather than its direct involvement in specific biological signaling pathways. Its application in research often involves conjugation to targeting moieties (e.g., antibodies, peptides) to visualize or ablate specific cell populations or tissues.

The generalized experimental workflow for using this compound in targeted imaging is depicted below.

cluster_prep Preparation cluster_exp Experiment IR797 This compound Conjugation Conjugation IR797->Conjugation Targeting_Moiety Targeting Moiety (e.g., Antibody) Targeting_Moiety->Conjugation Purification Purification & Characterization Conjugation->Purification Final_Probe IR-797-Conjugate Purification->Final_Probe Administration In Vitro / In Vivo Administration Final_Probe->Administration Incubation Incubation & Target Binding Administration->Incubation Imaging NIR Fluorescence Imaging Incubation->Imaging Analysis Data Analysis Imaging->Analysis

Generalized workflow for targeted NIR imaging.

References

A Technical Guide to the Photophysical Characteristics of IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core photophysical characteristics of IR-797 chloride, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to its strong absorption and emission in the NIR window (700-900 nm), where biological tissues have minimal absorbance and autofluorescence, this compound is a valuable tool in various biomedical applications, including in vivo imaging, photodynamic therapy (PDT), and nanoparticle-based drug delivery systems.

Core Photophysical & Chemical Properties

This compound is recognized for its robust light-absorbing capabilities in the NIR spectrum.[1] As a heptamethine cyanine dye, its photophysical properties are influenced by the solvent environment, a phenomenon known as solvatochromism.[2] While comprehensive data across a wide range of solvents is not extensively documented in publicly available literature, the key characteristics are summarized below.

Table 1: Chemical Identity of this compound

PropertyValueCitations
Chemical Name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride[3]
Synonym IR-797-
CAS Number 110992-55-7[1][3][4]
Molecular Formula C₃₁H₃₄Cl₂N₂[1][3][4]
Molecular Weight 505.52 g/mol [3][5]

Table 2: Summary of Photophysical Properties of this compound

ParameterMethanol (MeOH)Dichloromethane (DCM)WaterEthanol (EtOH)NotesCitations
Absorption Max (λmax) ~797 nmData not availableData not availableData not availableGenerally reported in the 780-800 nm range.[2] Some sources report maxima near 700 nm.[1][5][2]
Emission Max (λem) Data not availableData not availableData not availableData not availableTypically red-shifted from the absorption maximum (Stokes shift).[2][2]
Molar Extinction Coefficient (ε) Data not availableData not availableData not availableData not availableHeptamethine cyanines typically have high ε values, often >1 x 10⁵ M⁻¹cm⁻¹.[2][2]
Fluorescence Quantum Yield (Φf) Data not availableData not availableData not availableData not available--
Fluorescence Lifetime (τ) Data not availableData not availableData not availableData not available--

Experimental Protocols

The following sections detail standardized protocols for characterizing the photophysical properties of this compound.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol determines the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mM).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution in the same solvent. Aim for a concentration range that yields absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. Use a cuvette filled with the pure solvent as the blank to calibrate the instrument to 100% transmittance (zero absorbance).[6]

  • Data Acquisition: Measure the absorbance spectrum of each dilution from approximately 600 nm to 900 nm. Record the absorbance value at the λmax for each concentration.

  • Data Analysis:

    • Plot the absorbance at λmax against the concentration of the dilutions.

    • Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm. The R² value should be >0.99 for an accurate measurement.

Measurement of Fluorescence Emission Spectrum

This protocol determines the wavelength of maximum fluorescence emission (λem).

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[7]

  • Fluorometer Setup: Use a fluorescence spectrometer equipped with an appropriate detector for the NIR region.

  • Data Acquisition:

    • Set the excitation wavelength to the absorption maximum (λmax) determined in the previous protocol (e.g., ~797 nm).

    • Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 800 nm to 950 nm).

    • Record the emission spectrum. The peak of this spectrum is the λem.

    • It is crucial to use a corrected instrument that accounts for the spectral sensitivity of the detector.[7]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of this compound to that of a well-characterized standard with a known quantum yield in the same spectral region.

  • Standard Selection: Choose a suitable NIR dye standard with a known quantum yield, such as IR-125 (Φf = 0.132 in ethanol).[7][8][9]

  • Sample Preparation:

    • Prepare a series of solutions of both the this compound sample and the standard dye in the same solvent.

    • Adjust the concentrations so that the absorbance values at the excitation wavelength are within the 0.01-0.05 range to minimize reabsorption effects.[10]

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • std refers to the standard and sample refers to this compound.

Visualized Workflows and Mechanisms

The following diagrams illustrate common experimental workflows and therapeutic mechanisms involving this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy p1 Weigh IR-797 p2 Prepare Stock Solution p1->p2 p3 Create Dilutions p2->p3 a1 Measure Absorbance Spectra p3->a1 f1 Excite at λmax p3->f1 a2 Plot Abs vs. Concentration a1->a2 f4 Calculate Quantum Yield (Φf) a1->f4 a3 Determine λmax & ε a2->a3 f2 Measure Emission Spectra f1->f2 f3 Determine λem f2->f3 f2->f4

Caption: Workflow for Photophysical Characterization.

G cluster_formulation Nanoparticle Formulation cluster_delivery Systemic Delivery & Targeting cluster_release Drug Release & Imaging n1 Co-encapsulate Drug & High-Concentration IR-797 in Nanoparticle n2 Systemic Administration (e.g., IV injection) n1->n2 n3 Passive Targeting to Tumor via EPR Effect n2->n3 n4 Nanoparticle Degrades/ Releases Contents n3->n4 n5 IR-797 Disperses, Fluorescence is Restored ('Turn-On' Signal) n4->n5 n6 Therapeutic Drug is Released at Target Site n4->n6 end Fluorescence 'ON' (High Signal) n5->end start Quenched Fluorescence (Low Signal) start->n1

Caption: Nanoparticle Drug Delivery & Imaging Workflow.

G cluster_type2 Type II Pathway cluster_type1 Type I Pathway ps_ground IR-797 (Ground State S₀) ps_singlet IR-797 (Excited Singlet S₁) ps_ground->ps_singlet Light Absorption (Photon, hν) ps_singlet->ps_ground Fluorescence ps_triplet IR-797 (Excited Triplet T₁) ps_singlet->ps_triplet Intersystem Crossing (ISC) o2_ground Molecular O₂ (Triplet ³O₂) ps_triplet->o2_ground Energy Transfer substrate Biological Substrate (e.g., lipid, protein) ps_triplet->substrate Electron/Proton Transfer o2_singlet Singlet Oxygen (¹O₂) o2_ground->o2_singlet damage Cellular Damage & Apoptosis o2_singlet->damage radicals Reactive Oxygen Species (ROS) substrate->radicals radicals->damage

Caption: Mechanism of Photodynamic Therapy (PDT).

References

A Technical Guide to IR-797 Chloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IR-797 chloride, a near-infrared (NIR) cyanine (B1664457) dye, for its application in a range of in vitro studies. This document details the dye's core properties, experimental protocols for its use in key laboratory techniques, and the underlying cellular mechanisms it helps to investigate.

Core Properties of this compound

This compound is a versatile fluorescent probe with applications in cellular imaging and as a photosensitizer in photodynamic therapy (PDT). Its utility in biological research stems from its favorable photophysical characteristics in the near-infrared spectrum, a region where cellular autofluorescence is minimal, allowing for a higher signal-to-noise ratio.[1]

Physicochemical and Photophysical Data

A summary of the key quantitative data for this compound is presented below. These properties are crucial for designing and interpreting in vitro experiments.

PropertyValueSolvent/ConditionsReference(s)
Molecular Formula C₃₁H₃₄Cl₂N₂-[2]
Molecular Weight 505.52 g/mol -
CAS Number 110992-55-7-[2]
Appearance Solid-
Maximum Absorption (λmax) ~700-797 nmMethanol (B129727)[2][3]
Molar Extinction Coefficient (ε) Not explicitly found in searches. Similar heptamethine cyanine dyes can have values in the range of 100,000 to 300,000 M⁻¹cm⁻¹.-
Fluorescence Quantum Yield (Φf) Reported to be very low. For a structurally similar NIR dye, IR-786 perchlorate, a quantum yield of 3.3% has been reported.-
Solubility Soluble in methanol and DMSO.-[3]

Key In Vitro Applications and Experimental Protocols

This compound is predominantly used in two main areas of in vitro research: fluorescence imaging of live and fixed cells and as a photosensitizer for inducing cell death in photodynamic therapy studies.

Fluorescence Microscopy

This compound can be used to label cellular components, with some evidence suggesting an accumulation in mitochondria, driven by the mitochondrial membrane potential.

Detailed Protocol for Live Cell Fluorescence Microscopy:

This protocol provides a general framework for staining live cells with this compound. Optimization of dye concentration and incubation time is critical for each cell line and experimental condition.

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Further dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm culture medium or PBS to remove unbound dye.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~780 nm / Emission: ~810 nm).

Experimental Workflow for Live Cell Fluorescence Microscopy:

Live_Cell_Imaging_Workflow Workflow for Live Cell Fluorescence Microscopy with this compound A Seed cells on imaging dish B Prepare this compound staining solution A->B Culture to desired confluency C Incubate cells with staining solution B->C Add staining solution to cells D Wash cells to remove unbound dye C->D 15-60 min incubation E Image with fluorescence microscope D->E Acquire images in NIR channel

Caption: Workflow for staining live cells with this compound for fluorescence microscopy.

Flow Cytometry

Flow cytometry can be utilized to quantify the cellular uptake of this compound or to analyze cell populations based on its fluorescence.

Detailed Protocol for Flow Cytometry:

This protocol outlines the steps for analyzing cells stained with this compound using a flow cytometer.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).

  • Staining: Add the desired concentration of this compound to the cell suspension. A starting concentration range of 1-5 µM is recommended for initial experiments. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with 2 mL of cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove excess dye.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detector suitable for the near-infrared spectrum (e.g., a red laser for excitation and a detector with a filter appropriate for >800 nm emission).

Experimental Workflow for Flow Cytometry:

Flow_Cytometry_Workflow Workflow for Flow Cytometry with this compound A Prepare single-cell suspension B Incubate cells with this compound A->B 1 x 10^6 cells/mL C Wash cells to remove unbound dye B->C 15-30 min incubation D Resuspend cells in FACS buffer C->D Centrifugation steps E Analyze on flow cytometer D->E Acquire NIR fluorescence data

Caption: Workflow for analyzing this compound-stained cells by flow cytometry.

In Vitro Cytotoxicity and Phototoxicity Assays

The inherent cytotoxicity of this compound, as well as its phototoxicity upon light activation, can be assessed using standard cell viability assays such as the MTT assay.

Detailed Protocol for MTT Assay:

This protocol can be adapted to measure both dark cytotoxicity and phototoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

  • Incubation (Dark Cytotoxicity): For dark cytotoxicity, incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Light Exposure (Phototoxicity): For phototoxicity, after a predetermined incubation period with this compound (e.g., 4 hours), expose the plate to a light source with a wavelength corresponding to the dye's absorption maximum (~797 nm). The light dose will need to be optimized. After irradiation, return the plate to the incubator for a further 24-48 hours.

  • MTT Addition: After the total incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cellular Mechanisms and Signaling Pathways

Cellular Uptake

The cellular uptake of cyanine dyes like this compound is a complex process that can occur through various endocytic pathways. The specific mechanism can be cell-type dependent and influenced by the physicochemical properties of the dye.

Diagram of Potential Cellular Uptake Pathways:

Cellular_Uptake_Pathways Potential Cellular Uptake Pathways for this compound cluster_0 Extracellular Space cluster_1 Cytoplasm IR797 This compound Endocytosis Endocytosis IR797->Endocytosis Clathrin-mediated Caveolae-mediated Macropinocytosis Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome Degradation Mitochondria Mitochondria Endosome->Mitochondria Endosomal Escape & Targeting Endocytosis->Endosome

Caption: Potential endocytic pathways for the cellular internalization of this compound.

Photodynamic Therapy (PDT) and Signaling

Upon excitation with light of a specific wavelength, photosensitizers like this compound can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS can induce cellular damage and trigger various cell death signaling pathways, including apoptosis and necrosis.[5] The localization of the photosensitizer within the cell can influence the primary targets of ROS-mediated damage and the subsequent signaling cascades.[5] For instance, mitochondrial localization can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, ultimately leading to apoptosis.[6][7]

Signaling Pathway in Photodynamic Therapy:

PDT_Signaling_Pathway Simplified Signaling Pathway of this compound-Mediated PDT IR797 This compound Excited_IR797 Excited IR-797* IR797->Excited_IR797 Absorption Light Light (797 nm) Light->Excited_IR797 Excited_IR797->IR797 Fluorescence ROS Reactive Oxygen Species (¹O₂) Excited_IR797->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Damage Cellular Damage (Mitochondria, Membranes, etc.) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Caption: Simplified overview of the signaling cascade initiated by this compound in photodynamic therapy.

Conclusion

This compound is a valuable tool for in vitro research, offering capabilities for near-infrared fluorescence imaging and photodynamic therapy applications. This guide provides a foundational understanding of its properties and detailed, albeit general, protocols for its use. It is imperative for researchers to empirically determine the optimal experimental conditions, including dye concentration, incubation times, and light dosage, for their specific cell models and research questions to ensure reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for IR-797 Chloride in Murine In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-797 Chloride

This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Its optical properties in the NIR window (700-900 nm) make it a valuable tool for in vivo imaging in small animals, such as mice. Light in this spectral range exhibits deeper tissue penetration due to reduced absorption and scattering by endogenous chromophores like hemoglobin and melanin. This allows for non-invasive visualization of biological processes in living animals with higher signal-to-background ratios compared to imaging in the visible spectrum.

Applications of this compound in preclinical research include, but are not limited to, cancer imaging, cell tracking, and assessing vascular permeability. Its utility can be further expanded by conjugating it to targeting moieties such as antibodies or peptides to achieve specific imaging of molecular targets.

Physicochemical and Spectral Properties of this compound

A comprehensive understanding of the properties of this compound is essential for designing and executing successful in vivo imaging experiments.

PropertyValueSource(s)
Molecular Formula C₃₁H₃₄Cl₂N₂[1][2]
Molecular Weight 505.52 g/mol [3]
CAS Number 110992-55-7[2][3]
Appearance Solid[3]
Solubility Soluble in methanol[2]
Maximum Absorption (λmax) ~797 nm (in methanol)[3]
Storage Temperature -20°C[1]

Experimental Protocols

The following protocols provide a general framework for using this compound for in vivo imaging in mice. Optimization may be required based on the specific animal model, imaging system, and experimental goals.

Protocol for In Vivo Fluorescence Imaging of Tumors

This protocol describes the systemic administration of this compound for passive accumulation in solid tumors, often through the enhanced permeability and retention (EPR) effect.

Materials:

  • This compound

  • Sterile, biocompatible solvent (e.g., PBS, DMSO)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with appropriate NIR filters

  • Animal handling equipment

Procedure:

  • Dye Preparation:

    • Allow this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 1 mM) by dissolving the dye in a minimal amount of an appropriate solvent like DMSO.

    • For injection, dilute the stock solution in sterile PBS to the desired final concentration. The final concentration of DMSO should be minimized (ideally <5% of the total injection volume) to avoid toxicity. Ensure the final solution is clear and free of precipitates.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Confirm proper anesthetization by monitoring respiration rate and lack of response to a toe pinch.

    • To minimize light scattering and absorption, remove fur from the imaging area using clippers or a depilatory cream.

  • Dye Administration:

    • The preferred route for systemic delivery is intravenous (IV) injection via the tail vein.

    • A typical injection volume for a mouse is 100-200 µL.

    • The optimal dose of this compound should be determined empirically, but a starting point based on similar cyanine dyes is in the range of 0.1-0.5 mg/kg.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire a pre-injection (baseline) image.

    • Following dye administration, acquire fluorescence images at multiple time points (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for tumor-to-background contrast.

    • Use appropriate excitation and emission filters for IR-797 (e.g., excitation ~780 nm, emission >800 nm).

  • Data Analysis:

    • Using the imaging software, draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background).

    • Quantify the average fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background ratio (TBR) at each time point to identify the optimal imaging window.

Protocol for Ex Vivo Biodistribution Analysis

This protocol is performed after the final in vivo imaging time point to confirm the distribution of the dye in various organs.

Materials:

  • Mice from the in vivo imaging study

  • Euthanasia supplies (e.g., CO₂, cervical dislocation tools)

  • Surgical dissection tools

  • Phosphate-buffered saline (PBS)

  • Organ collection tubes

  • In vivo fluorescence imaging system

Procedure:

  • Animal Euthanasia and Organ Harvest:

    • Immediately following the final imaging session, euthanize the mouse using an institutionally approved method.

    • Perfuse the mouse with PBS to clear blood from the organs, which can be a source of background fluorescence.

    • Carefully dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, brain).

    • Gently rinse the organs in PBS to remove any remaining blood.

  • Ex Vivo Imaging:

    • Arrange the excised organs on a non-fluorescent black surface within the imaging system.

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo study.

  • Data Quantification:

    • Draw ROIs around each organ in the acquired image.

    • Measure the average fluorescence intensity for each organ.

    • This provides a qualitative and semi-quantitative assessment of the dye's biodistribution. For fully quantitative results, a standard curve of known dye concentrations should be imaged alongside the organs.

Quantitative Data (Representative for Heptamethine Cyanine Dyes)

Disclaimer: The following data is for informational purposes and represents the behavior of similar, not identical, compounds.

Table 1: Representative Biodistribution of Heptamethine Cyanine Dyes in Mice

This table shows the general trend of accumulation of heptamethine cyanine dyes in various organs. Accumulation is often highest in organs of the reticuloendothelial system (liver and spleen) and organs of excretion (kidneys).

OrganGeneral Accumulation TrendNotes
Tumor Variable, increases over timeDependent on EPR effect and any active targeting
Liver HighPrimary route of clearance for many cyanine dyes
Spleen Moderate to HighPart of the reticuloendothelial system
Kidneys Moderate to HighRoute of clearance, especially for more hydrophilic dyes
Lungs ModerateInitial high signal post-IV injection, clears over time
Heart Low to ModeratePrimarily reflects blood pool concentration
Brain Very LowGenerally does not cross the blood-brain barrier

Based on qualitative and semi-quantitative data for dyes like IR-783.[4][5]

Table 2: Representative Pharmacokinetic Parameters of Cyanine Dyes in Rodents

Pharmacokinetic properties of cyanine dyes can vary significantly based on their chemical structure, particularly their hydrophilicity.

ParameterICG (Lipophilic)SIDAG (Hydrophilic)
Plasma Half-life ~25 ± 17 min~89 ± 15 min
Primary Elimination Route HepaticRenal

Data from studies in rats. ICG (Indocyanine Green) and SIDAG are representative cyanine dyes.[6]

Toxicity and Safety Considerations

Heptamethine cyanine dyes, when used at concentrations appropriate for in vivo imaging, have generally been reported to have low systemic toxicity.[4][7] However, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose for any new imaging agent, including this compound, within a specific experimental context. Researchers should always adhere to institutional guidelines for animal welfare and minimize any potential for adverse effects. Some cyanine dyes have been noted to exhibit cytotoxicity, particularly upon exposure to light, a property exploited in photodynamic therapy.[8]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in the protocols.

in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis dye_prep Prepare IR-797 Chloride Solution injection Administer Dye (IV Injection) dye_prep->injection animal_prep Anesthetize and Prepare Mouse baseline Acquire Baseline Fluorescence Image animal_prep->baseline baseline->injection post_injection Acquire Images at Multiple Time Points injection->post_injection roi_analysis ROI Analysis on Tumor and Background post_injection->roi_analysis tbr_calc Calculate Tumor-to- Background Ratio roi_analysis->tbr_calc

Caption: Workflow for in vivo tumor imaging using this compound.

ex_vivo_workflow cluster_harvest Tissue Collection cluster_exvivo_imaging Ex Vivo Analysis cluster_exvivo_analysis Data Quantification euthanasia Euthanize Mouse Post-Imaging perfusion Perfuse with PBS euthanasia->perfusion dissection Dissect and Harvest Organs and Tumor perfusion->dissection arrange_organs Arrange Organs for Imaging dissection->arrange_organs image_organs Acquire Fluorescence Image of Organs arrange_organs->image_organs roi_quant ROI Analysis on Each Organ image_organs->roi_quant biodist_profile Generate Biodistribution Profile roi_quant->biodist_profile

Caption: Workflow for ex vivo biodistribution analysis.

References

Application Notes and Protocols for IR-797 Chloride in Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) dye with a strong absorption maximum around 797 nm.[1] While initially investigated for various imaging applications due to its fluorescent properties, recent research has highlighted its potential as a potent agent for photothermal therapy (PTT) and its intrinsic cytotoxic effects. This document provides a comprehensive overview of the available data and protocols for the application of this compound in a therapeutic context, with a primary focus on its well-documented role in PTT. It is important to note that while the term "photodynamic therapy" is sometimes broadly used, the primary mechanism of action for this compound upon light irradiation appears to be photothermal (heat generation) rather than the generation of reactive oxygen species (ROS), which is the hallmark of classical photodynamic therapy (PDT).

Physicochemical Properties and Mechanism of Action

This compound is a hydrophobic molecule that exhibits a high mass extinction coefficient in the near-infrared spectrum, particularly at wavelengths of 797 nm and 808 nm.[2] This property is central to its efficacy in PTT, as it allows for efficient conversion of light energy into heat.

The therapeutic effect of IR-797, particularly when formulated into nanoparticles (NPs), is believed to be a synergistic combination of:

  • Photothermal Ablation: Upon irradiation with a laser at or near its absorption maximum (e.g., 808 nm), IR-797 rapidly generates localized hyperthermia, leading to the thermal destruction of cancer cells.

  • Chemotherapeutic Effect: IR-797 itself has been shown to possess inherent cytotoxicity, inducing apoptosis in cancer cells even without light activation.[2]

The formulation of IR-797 into nanoparticles, such as by encapsulation with an amphiphilic polymer like C18PMH-PEG5000, enhances its stability in aqueous environments and allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[2]

Data Presentation

Table 1: Photophysical and Photothermal Properties of IR-797 Nanoparticles
ParameterValueReference
Absorption Maximum (λmax)~797 nm[1][2]
Mass Extinction Coefficient (at 797 nm)444.3 L g⁻¹ cm⁻¹[2]
Mass Extinction Coefficient (at 808 nm)385.9 L g⁻¹ cm⁻¹[2]

Experimental Protocols

In Vitro Protocol: Assessment of Photothermal and Cytotoxic Effects

This protocol outlines a general procedure for evaluating the efficacy of this compound-based nanoparticles on cancer cell lines.

1. Materials:

  • This compound

  • Amphiphilic polymer (e.g., C18PMH-PEG5000)

  • Organic solvent (e.g., acetonitrile)

  • Deionized water

  • Cancer cell line (e.g., HeLa, 4T1)

  • Cell culture medium and supplements

  • MTT or similar cell viability assay kit

  • Phosphate-buffered saline (PBS)

  • NIR laser (808 nm) with adjustable power density

2. Preparation of PEG-IR-797 Nanoparticles: [2]

  • Dissolve this compound in acetonitrile (B52724) to create a stock solution.

  • Add the IR-797 solution dropwise into deionized water while stirring vigorously to form IR-797 nanoparticles via the solvent exchange method.

  • Remove the organic solvent and free IR-797 by dialysis.

  • Add an aqueous solution of C18PMH-PEG5000 to the nanoparticle suspension and stir for 24 hours to allow for surface modification.

  • Purify the resulting PEG-IR-797 NPs using a Millipore filter.

  • Characterize the nanoparticles for size, zeta potential, and concentration.

3. Cell Culture and Treatment:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of PEG-IR-797 NPs in a complete cell culture medium.

  • Replace the existing medium with the nanoparticle-containing medium.

  • Incubate the cells for a predetermined period (e.g., 24 hours) to allow for nanoparticle uptake.

4. Photothermal Treatment:

  • For the PTT groups, irradiate the cells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a defined duration (e.g., 10 minutes).

  • Include control groups: untreated cells, cells treated with PEG-IR-797 NPs but not irradiated, and cells irradiated without nanoparticles.

5. Assessment of Cell Viability:

  • Following treatment, incubate the cells for a further 24-48 hours.

  • Perform an MTT assay or a similar viability assay to determine the percentage of viable cells in each treatment group.

  • Calculate the IC50 values (the concentration of the agent that causes 50% inhibition of cell growth) for the different treatment conditions.

In Vivo Protocol: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo antitumor effects of PEG-IR-797 NP-mediated PTT.

1. Materials:

  • PEG-IR-797 NPs

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Tumor cells for xenograft model (e.g., HeLa, 4T1)

  • Sterile PBS

  • NIR laser (808 nm)

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

2. Tumor Model Establishment:

  • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

3. Animal Grouping and Treatment:

  • Randomly divide the tumor-bearing mice into treatment and control groups (e.g., PBS, PEG-IR-797 NPs only, Laser only, PEG-IR-797 NPs + Laser).

  • Intravenously inject the treatment groups with PEG-IR-797 NPs at a specified dose.

  • Allow time for the nanoparticles to accumulate in the tumor tissue (e.g., 24 hours).

4. Photothermal Therapy:

  • Anesthetize the mice.

  • Irradiate the tumor region of the designated groups with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 10 minutes).

  • Monitor the temperature of the tumor surface using an infrared thermal camera during irradiation.

5. Efficacy Evaluation:

  • Measure the tumor volume with calipers every few days for the duration of the study.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) to assess tissue necrosis.

Visualizations

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Seeding Cell Seeding Nanoparticle Incubation Nanoparticle Incubation Cell Seeding->Nanoparticle Incubation Laser Irradiation (808 nm) Laser Irradiation (808 nm) Nanoparticle Incubation->Laser Irradiation (808 nm) Viability Assay (MTT) Viability Assay (MTT) Laser Irradiation (808 nm)->Viability Assay (MTT) Tumor Volume Monitoring Tumor Volume Monitoring Laser Irradiation (808 nm)->Tumor Volume Monitoring Tumor Implantation Tumor Implantation Nanoparticle Injection (i.v.) Nanoparticle Injection (i.v.) Tumor Implantation->Nanoparticle Injection (i.v.) Tumor Accumulation (EPR) Tumor Accumulation (EPR) Nanoparticle Injection (i.v.)->Tumor Accumulation (EPR) Tumor Accumulation (EPR)->Laser Irradiation (808 nm)

Caption: Experimental workflows for in vitro and in vivo evaluation of this compound-based photothermal therapy.

G IR-797 NPs IR-797 NPs Heat Generation Heat Generation IR-797 NPs->Heat Generation Photothermal Effect Intrinsic Cytotoxicity Intrinsic Cytotoxicity IR-797 NPs->Intrinsic Cytotoxicity Light (808 nm) Light (808 nm) Light (808 nm)->Heat Generation Tumor Cell Death Tumor Cell Death Heat Generation->Tumor Cell Death Apoptosis Apoptosis Apoptosis->Tumor Cell Death Intrinsic Cytotoxicity->Apoptosis

Caption: Proposed dual mechanism of action for IR-797 nanoparticles in cancer therapy.

G IR-797 IR-797 Light Absorption (NIR) Light Absorption (NIR) IR-797->Light Absorption (NIR) Vibrational Relaxation Vibrational Relaxation Light Absorption (NIR)->Vibrational Relaxation Heat Release Heat Release Vibrational Relaxation->Heat Release Hyperthermia Hyperthermia Heat Release->Hyperthermia Cell Death Cell Death Hyperthermia->Cell Death

Caption: Signaling pathway of this compound-mediated photothermal therapy leading to cell death.

References

Application Notes and Protocols: IR-797 Chloride as a Fluorescent Probe for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IR-797 chloride is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Its physicochemical properties make it a valuable tool for in vivo and in vitro cancer imaging. Operating within the NIR window (700-900 nm) allows for deeper tissue penetration and reduced autofluorescence compared to probes in the visible spectrum, resulting in an improved signal-to-noise ratio.[1] This characteristic is particularly advantageous for non-invasive imaging of tumors in preclinical animal models.[2][3]

Heptamethine cyanine dyes, including structurally similar compounds like IR-783, have been shown to preferentially accumulate in cancer cells.[4] This selective uptake is attributed, in part, to their interaction with organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells. Once inside the cell, these dyes tend to localize within mitochondria and lysosomes. This intrinsic tumor-targeting capability, independent of conjugation to specific antibodies or ligands, makes this compound a promising agent for various applications in oncology research, including photodynamic therapy, fluorescent imaging, and as a component of drug delivery systems.

Mechanism of Action

While the precise signaling cascade initiated by this compound uptake is an active area of research, the involvement of ion transport mechanisms is strongly suggested. The "chloride" component of its name points towards an interaction with chloride channels, which are increasingly recognized for their role in cancer pathophysiology.[4][5] Alterations in intracellular chloride concentrations can influence cell cycle progression, proliferation, and migration.[6] Specifically, chloride intracellular channel 1 (CLIC1) has been implicated in regulating cancer cell proliferation and migration through the MAPK/ERK signaling pathway.[7][8] Therefore, it is plausible that this compound's effects and accumulation are linked to the modulation of these ion channels and their downstream signaling pathways.

G Proposed Signaling Pathway for this compound Uptake and Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR-797 IR-797 OATP OATP IR-797->OATP Uptake CLIC1 CLIC1 IR-797->CLIC1 Modulation Mitochondria Mitochondria OATP->Mitochondria Accumulation Lysosome Lysosome OATP->Lysosome Accumulation ROS ROS CLIC1->ROS ERK ERK ROS->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Proposed mechanism of this compound uptake and its effect on cancer cells.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for using this compound and similar NIR dyes in cancer imaging studies. These values should be considered as a starting point and may require optimization for specific experimental conditions.

Table 1: In Vitro Experimental Parameters

ParameterValueNotes
Cell Lines Various cancer cell lines (e.g., breast, prostate, lung)Selection depends on the research question.
This compound Stock Solution 1-10 mM in DMSOStore at -20°C, protected from light.
Working Concentration 1-10 µM in cell culture mediumOptimize for each cell line to maximize signal and minimize toxicity.
Incubation Time 30 minutes - 2 hoursTime-dependent uptake can be assessed to determine the optimal duration.
Imaging Wavelengths Excitation: ~780 nm, Emission: ~820 nmRefer to the specific instrument's filter sets for optimal settings.

Table 2: In Vivo Experimental Parameters (Mouse Models)

ParameterValueNotes
Animal Model Nude mice with subcutaneous or orthotopic tumor xenograftsThe choice of model depends on the cancer type being studied.
This compound Formulation Dissolved in a biocompatible solvent (e.g., PBS/DMSO mixture)Ensure complete dissolution and filter sterilize before injection.
Administration Route Intravenous (tail vein) injectionAllows for systemic distribution and tumor targeting.
Dosage 1-10 nmol per mouseDose can be optimized based on tumor size and imaging system sensitivity.
Imaging Timepoint 24 hours post-injectionThis allows for clearance from non-target tissues and optimal tumor accumulation.[9]
Imaging System In vivo imaging system (IVIS) or similarMust be equipped with appropriate NIR filters and a sensitive CCD camera.
Exposure Time 100-800 msAdjust to achieve a good signal without saturation.[9]

Table 3: Quantitative Analysis Metrics

MetricDescriptionTypical Values
Tumor-to-Background Ratio (TBR) Ratio of the fluorescence intensity in the tumor region to a non-tumor region.> 2 is generally considered good contrast.
Signal-to-Noise Ratio (SNR) Ratio of the signal intensity to the standard deviation of the background noise.Higher values indicate better image quality.
Fluorescence Intensity Measured in arbitrary units or photons/sec/cm²/sr.Used to compare uptake between different groups or timepoints.

Experimental Protocols

Protocol 1: In Vitro Staining and Imaging of Cancer Cells

This protocol describes the general procedure for staining cultured cancer cells with this compound for fluorescence microscopy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Coverslips or imaging-compatible plates

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope with NIR capabilities

Procedure:

  • Cell Seeding: Seed cancer cells onto coverslips or imaging plates at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Staining Solution: Prepare a 1-10 µM working solution of this compound in pre-warmed complete cell culture medium. Protect the solution from light.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 30-120 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS to remove unbound dye.

  • Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

  • Nuclear Staining (Optional): If desired, incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei. Wash twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with filters for the NIR range (Excitation ~780 nm, Emission ~820 nm).

G In Vitro Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging p1 Seed Cells s1 Incubate with IR-797 p1->s1 p2 Prepare Staining Solution p2->s1 s2 Wash Cells s1->s2 i1 Fix and Mount (Optional) s2->i1 i2 Acquire Images i1->i2 i3 Analyze Data i2->i3

Caption: A generalized workflow for in vitro imaging of cancer cells using this compound.

Protocol 2: In Vivo Imaging in a Xenograft Mouse Model

This protocol outlines the steps for in vivo imaging of tumors in a mouse model using this compound. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • This compound

  • Biocompatible solvent (e.g., sterile PBS with a small percentage of DMSO)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Syringes and needles for injection

Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in a biocompatible solvent at a concentration suitable for injecting the desired dose in a volume of approximately 100 µL.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Once the animal is fully anesthetized, place it in the imaging chamber.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to assess for any autofluorescence.

  • Probe Administration: Inject the prepared this compound solution (typically 1-10 nmol) intravenously via the tail vein.

  • Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe. For optimal tumor-to-background contrast, imaging at 24 hours is often recommended.[9]

  • Image Acquisition Parameters: Use an appropriate filter set for this compound (e.g., Excitation: 745 nm, Emission: 820 nm). Set the exposure time to achieve a good signal without saturation (typically 100-800 ms).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (background).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average tumor intensity by the average background intensity.

G In Vivo Imaging Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis p1 Prepare IR-797 Solution i2 Inject IR-797 p1->i2 p2 Anesthetize Mouse i1 Baseline Imaging p2->i1 i1->i2 i3 Post-Injection Imaging i2->i3 a1 Define ROIs i3->a1 a2 Quantify Fluorescence a1->a2 a3 Calculate TBR a2->a3

References

Application Notes and Protocols for the Conjugation of IR-797 Chloride to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IR-797 chloride, to antibodies. The resulting antibody-dye conjugates are powerful tools for a variety of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence assays. The NIR window (700-900 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios.

IR-797 is a heptamethine cyanine (B1664457) dye with an absorption maximum around 797 nm. For covalent attachment to antibodies, IR-797 is typically activated with an N-hydroxysuccinimide (NHS) ester functional group. This amine-reactive group readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody surface to form stable amide bonds.

Key Experimental Parameters and Data

Successful and reproducible conjugation of IR-797 NHS ester to antibodies requires careful optimization of several experimental parameters. The following table summarizes the key parameters and their recommended ranges for achieving a desirable Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL for most antibody applications is typically between 2 and 10.

ParameterRecommended Range/ValuePurpose & Considerations
Antibody Purity >95%Contaminating proteins (e.g., BSA, gelatin) or small molecules with primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester, reducing labeling efficiency.
Antibody Concentration 2 - 10 mg/mLHigher antibody concentrations generally lead to higher labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateTo maintain an optimal pH for the reaction. Must be free of primary amines.
Reaction pH 8.0 - 8.5The primary amine on lysine is deprotonated and more nucleophilic at this pH, facilitating the reaction with the NHS ester.
Molar Excess of IR-797 NHS Ester 5:1 to 20:1 (dye:antibody)This ratio needs to be optimized empirically to achieve the desired DOL. Lower antibody concentrations may require a higher molar excess.
Reaction Time 1 - 2 hoursIncubation time can be adjusted to modulate the DOL.
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and stability of the antibody and dye.
Purification Method Size-Exclusion Chromatography (SEC)Effectively separates the larger antibody-dye conjugate from smaller, unreacted dye molecules.

Experimental Protocols

Preparation of Antibody and IR-797 NHS Ester

Materials:

  • Antibody of interest

  • IR-797 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3)

  • Purification Buffer (Phosphate-Buffered Saline - PBS, pH 7.4)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains substances with primary amines (e.g., Tris, glycine, or carrier proteins like BSA), it must be purified. This can be achieved by dialysis against the Reaction Buffer or by using an antibody purification kit.

    • Adjust the concentration of the purified antibody to 2-10 mg/mL in ice-cold Reaction Buffer.

  • IR-797 NHS Ester Stock Solution Preparation:

    • Allow the vial of IR-797 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the IR-797 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

    • Note: NHS esters are moisture-sensitive. Prepare the stock solution fresh and do not store it for extended periods.

Antibody Conjugation Reaction

Procedure:

  • Calculate the required volume of IR-797 NHS ester stock solution. The molar excess of the dye will need to be optimized. A good starting point is a 10:1 molar ratio of dye to antibody.

    • Moles of Antibody: (Antibody concentration in mg/mL) / (Antibody molecular weight in mg/mol)

    • Moles of Dye: (Moles of Antibody) x (Desired molar excess)

    • Volume of Dye Stock: (Moles of Dye) x (Dye molecular weight in g/mol ) / (Dye stock concentration in g/mL)

  • While gently stirring or vortexing the antibody solution, add the calculated volume of the IR-797 NHS ester stock solution dropwise.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • (Optional) To quench the reaction, add a final concentration of 50-100 mM Tris or glycine. Incubate for an additional 15-30 minutes.

Purification of the Antibody-IR-797 Conjugate

Procedure:

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4) according to the manufacturer's instructions.

  • Carefully load the entire reaction mixture onto the top of the equilibrated column.

  • Elute the conjugate with Purification Buffer. The first colored fraction to elute will be the high molecular weight antibody-dye conjugate. The smaller, unreacted dye molecules will elute later.

  • Collect the fractions containing the purified conjugate. The conjugate-containing fractions can be identified by their color and by measuring the absorbance at 280 nm and ~797 nm.

  • Pool the fractions containing the purified conjugate.

Characterization of the Antibody-IR-797 Conjugate

The Degree of Labeling (DOL) is a critical parameter to determine the success of the conjugation. It can be calculated using the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorption maximum of IR-797 (~797 nm).

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of IR-797, which is approximately 797 nm (Aₘₐₓ).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

    • Corrected Antibody Absorbance (A₂₈₀_corrected): A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the absorbance of IR-797 at 280 nm. For cyanine dyes similar to IR-797, this value is typically around 0.03-0.05. It is recommended to obtain the specific value from the dye supplier.

    • Antibody Concentration (M): A₂₈₀_corrected / ε_antibody

      • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M): Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of IR-797 at its Aₘₐₓ. For similar cyanine dyes, this is in the range of 250,000 - 270,000 M⁻¹cm⁻¹. It is recommended to obtain the specific value from the dye supplier.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye Concentration (M)] / [Antibody Concentration (M)]

Visualization of Workflows and Reactions

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Purification & Buffer Exchange conjugation Conjugation Reaction (1-2 hours, RT) antibody_prep->conjugation Purified Antibody dye_prep IR-797 NHS Ester Stock Solution Prep dye_prep->conjugation Dye Stock sec Size-Exclusion Chromatography conjugation->sec Reaction Mixture dol DOL Calculation (UV-Vis Spec) sec->dol Purified Conjugate

Caption: Experimental workflow for antibody-IR-797 conjugation.

conjugation_reaction antibody Antibody-NH2 (Lysine Residue) conjugate Antibody-NH-CO-IR-797 (Stable Amide Bond) antibody->conjugate dye IR-797-NHS Ester dye->conjugate nhs N-hydroxysuccinimide (Byproduct) conjugate->nhs

Caption: Amine-reactive conjugation of IR-797 NHS ester to an antibody.

Application Notes and Protocols for Photoacoustic Imaging of Tumors with IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of IR-797 chloride as a contrast agent in the photoacoustic imaging (PAI) of tumors. This compound is a near-infrared (NIR) dye that exhibits strong absorbance in the 700-800 nm wavelength range, making it an excellent candidate for deep-tissue photoacoustic imaging.[1][2]

Introduction to this compound for Photoacoustic Imaging

This compound is a heptamethine cyanine (B1664457) dye with a maximum absorption peak around 797 nm in methanol.[2] Its intrinsic properties, including a high molar extinction coefficient in the NIR window, allow for the generation of strong photoacoustic signals upon excitation with a pulsed laser. This enables high-resolution, high-contrast imaging of tumors with greater penetration depth compared to traditional optical imaging modalities. The accumulation of this compound in tumor tissues is primarily attributed to the enhanced permeability and retention (EPR) effect, a phenomenon characteristic of the disorganized and leaky vasculature of solid tumors.

Key Advantages:

  • Deep Tissue Penetration: The near-infrared absorption of this compound minimizes light scattering and absorption by endogenous chromophores like hemoglobin, allowing for imaging at greater depths.

  • High Contrast: The strong photoacoustic signal generated by this compound provides excellent contrast between the tumor and surrounding healthy tissue.

  • Versatility: IR-797 can be used directly or encapsulated in nanoparticles to enhance its stability and tumor-targeting capabilities.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from a study utilizing PEG-IR-797 nanoparticles (NPs) for in vivo photoacoustic imaging of HeLa tumors in mice. This data provides an indication of the potential performance of IR-797-based contrast agents.

ParameterValueTime Post-InjectionTumor ModelReference
Peak Tumor PA Intensity (a.u.)~35012 hHeLa Xenograft[3]
Time to Peak Tumor Accumulation12 h12 hHeLa Xenograft[3]
Tumor-to-Background Ratio (TBR)Not explicitly stated, but significant enhancement observed12 hHeLa Xenograft[3]
Wavelength Used for ImagingNot explicitly stated-HeLa Xenograft[3]

Note: This data is for a nanoparticle formulation of IR-797. The performance of free this compound may vary.

Mechanism of Action and Signaling Pathways

The primary mechanism for the accumulation of this compound in solid tumors, particularly when formulated as nanoparticles, is the Enhanced Permeability and Retention (EPR) effect .

EPR_Effect cluster_blood_vessel Tumor Blood Vessel (Leaky) cluster_tumor_interstitium Tumor Interstitium IR797 This compound (or Nanoparticles) EndothelialCells Leaky Endothelial Junctions IR797->EndothelialCells Extravasation Accumulation Accumulation of This compound EndothelialCells->Accumulation TumorCells Tumor Cells Accumulation->TumorCells Enhanced Photoacoustic Signal Lymphatic Impaired Lymphatic Drainage Accumulation->Lymphatic Retention

Enhanced Permeability and Retention (EPR) Effect for this compound.

Experimental Protocols

Preparation of this compound for In Vivo Injection

This protocol is a general guideline for the preparation of a free this compound solution for intravenous injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.22 µm sterile syringe filter

Procedure:

  • Dissolution: Dissolve this compound in a small amount of DMSO to create a stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

  • Dilution: Further dilute the stock solution with sterile PBS to the desired final concentration for injection. The final concentration of DMSO should be kept low (typically <5% of the total injection volume) to avoid toxicity.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Use the prepared solution immediately or store it protected from light at 4°C for a short period. For long-term storage, consult the manufacturer's recommendations.

In Vivo Photoacoustic Imaging of Tumors

This protocol outlines the general procedure for photoacoustic imaging of tumors in a mouse model following the administration of this compound.

Animal Model:

  • Subcutaneous tumor models are commonly used (e.g., HeLa, 4T1, or other xenografts). Tumors should be allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.

Materials:

  • Tumor-bearing mouse

  • Prepared this compound solution

  • Anesthesia (e.g., isoflurane)

  • Photoacoustic imaging system

  • Ultrasound gel

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance). Place the mouse on the imaging stage and maintain its body temperature.

  • Pre-injection Imaging: Acquire baseline photoacoustic and ultrasound images of the tumor region before injecting the contrast agent.

  • Injection: Administer the this compound solution intravenously via the tail vein. The typical injection volume for a mouse is 100-200 µL.

  • Post-injection Imaging: Acquire photoacoustic and ultrasound images at multiple time points post-injection (e.g., 1, 2, 4, 8, 12, 24 hours) to monitor the accumulation and clearance of the dye.

  • Image Analysis: Quantify the photoacoustic signal intensity within the tumor and a region of interest in the surrounding normal tissue to determine the tumor-to-background ratio (TBR).

PAI_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Prep_IR797 Prepare IR-797 Chloride Solution Inject Inject this compound (IV) Prep_IR797->Inject Prep_Animal Prepare Tumor-Bearing Animal Model Anesthetize Anesthetize Animal Prep_Animal->Anesthetize Baseline Acquire Baseline PA and US Images Anesthetize->Baseline Baseline->Inject Post_Inject Acquire Post-Injection PA and US Images (Time-course) Inject->Post_Inject Quantify Quantify PA Signal in Tumor and Background Post_Inject->Quantify Biodistribution Ex Vivo Biodistribution (Optional) Post_Inject->Biodistribution Calculate Calculate Tumor-to-Background Ratio (TBR) Quantify->Calculate

General workflow for in vivo photoacoustic imaging of tumors.
Ex Vivo Biodistribution Study

To quantitatively assess the distribution of this compound, an ex vivo biodistribution study can be performed.

Procedure:

  • Euthanasia: At a predetermined time point after injection, euthanize the mouse according to institutional guidelines.

  • Organ Harvesting: Carefully dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Imaging: Image the harvested organs using a photoacoustic imaging system or a near-infrared fluorescence imaging system to determine the relative signal intensity in each organ.

  • Quantification: For more precise quantification, homogenize the tissues and use techniques like HPLC or fluorescence spectroscopy to measure the concentration of this compound.

Cell Labeling Protocol with NIR-797 Isothiocyanate

While this protocol uses the isothiocyanate derivative of NIR-797 for covalent labeling, it provides a valuable starting point for researchers interested in tracking cells to tumors.

Materials:

  • Target cells (e.g., T-cells)

  • NIR-797 isothiocyanate

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation: Harvest and wash the cells with PBS.

  • Labeling: Resuspend the cells in serum-free medium containing NIR-797 isothiocyanate (e.g., 20 µM).

  • Incubation: Incubate the cells for 30 minutes at 37°C.[2]

  • Washing: Wash the cells multiple times with PBS to remove any unbound dye.

  • Viability and Labeling Efficiency: Assess cell viability (e.g., using trypan blue exclusion) and labeling efficiency (e.g., by flow cytometry).

  • In Vivo Administration: The labeled cells are now ready for in vivo administration and tracking via photoacoustic imaging.

Troubleshooting

  • Low Photoacoustic Signal:

    • Increase the concentration of this compound.

    • Optimize the laser fluence.

    • Ensure the imaging wavelength matches the absorption peak of this compound in the biological environment.

    • Consider using a nanoparticle formulation to enhance stability and circulation time.

  • High Background Signal:

    • Allow more time for the dye to clear from circulation before imaging.

    • Use spectral unmixing techniques if your imaging system supports it.

  • Animal Motion Artifacts:

    • Ensure proper and stable anesthesia throughout the imaging session.

    • Use a respiratory gating system if available.

Conclusion

This compound is a promising contrast agent for the photoacoustic imaging of tumors. Its strong near-infrared absorption allows for deep-tissue imaging with high contrast. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own in vivo tumor imaging studies. Further optimization of dye formulation, dosage, and imaging parameters may be necessary to achieve the best results for specific tumor models and research questions.

References

Application Notes: Theranostic Applications of IR-797 Chloride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR-797 chloride is a hydrophobic, near-infrared (NIR) cyanine (B1664457) dye with a maximum light absorption peak around 797 nm.[1][2] Its intrinsic optical properties make it a potent agent for theranostics—a field that combines diagnostic imaging and therapeutic intervention into a single platform.[3][4] When exposed to NIR light, IR-797 can generate both fluorescence for imaging and significant heat for photothermal therapy (PTT).[5][6] However, its hydrophobicity and potential cytotoxicity can limit its direct biomedical application.[1]

Formulating this compound into nanoparticles (NPs) overcomes these limitations. Nanoparticle encapsulation enhances the dye's stability, bioavailability, and biocompatibility.[6][7] Furthermore, nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, enabling targeted imaging and therapy.[5][8] These application notes provide an overview and detailed protocols for the synthesis, characterization, and application of IR-797-loaded nanoparticles for cancer theranostics.

Section 1: Nanoparticle Formulation & Characterization

The encapsulation of IR-797 into a polymeric matrix, such as Poly(D,L-lactide-co-glycolide) acid (PLGA), is a common and effective method for creating stable theranostic nanoparticles.[6] The resulting NPs can be surface-modified with polyethylene (B3416737) glycol (PEG) to improve circulation time and stability.[5]

Protocol 1.1: Synthesis of IR-797-Loaded PLGA Nanoparticles

This protocol describes a modified oil-in-water (o/w) single emulsion-solvent evaporation method for encapsulating IR-797 isothiocyanate (a derivative of this compound suitable for conjugation/encapsulation) into PLGA nanoparticles.[6]

Materials:

  • IR-797 isothiocyanate

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of IR-797 isothiocyanate in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under vigorous stirring.

  • Sonication: Immediately sonicate the mixture using a probe sonicator on ice for 3-5 minutes to form a stable o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and free dye.

  • Resuspension & Storage: Resuspend the final nanoparticle pellet in deionized water or phosphate-buffered saline (PBS) and store at 4°C.

Data Presentation: Nanoparticle Properties

Quantitative data from characterization studies are summarized below.

Table 1: Typical Physicochemical Properties of IR-797-PLGA NPs

Parameter Typical Value Method of Analysis
Hydrodynamic Diameter ~270 nm[6] Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS)
Surface Charge (Zeta Potential) -15 to -25 mV[6] Laser Doppler Velocimetry

| IR-797 Loading Efficiency | ~60%[6] | UV-Vis Spectrophotometry |

Table 2: Optical and Photothermal Properties

Parameter Description
Max Absorption (λmax) ~797 nm in organic solvent
Emission Wavelength ~820 nm
Photothermal Conversion Efficient light-to-heat conversion under 808 nm laser irradiation.[6]

| Intended Use | NIR Fluorescence Imaging, Photoacoustic Imaging, Photothermal Therapy.[5] |

Structure of an IR-797 Theranostic Nanoparticle cluster_NP IR-797 PLGA Nanoparticle Core PLGA Polymer Matrix (Hydrophobic Core) Shell PEGylated Surface (Stealth Layer for Stability) Core->Shell Surface Modification IR797 IR-797 Dye (Encapsulated)

Caption: Diagram of a PEGylated IR-797 PLGA nanoparticle.

Section 2: In Vitro Applications & Protocols

In vitro studies are essential to confirm the biocompatibility, cellular uptake, and therapeutic efficacy of the nanoparticles before proceeding to in vivo models.

Protocol 2.1: Cellular Uptake and Imaging

Objective: To visualize the internalization of IR-797 NPs into cancer cells using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HeLa, B16 melanoma).[5][6]

  • Complete cell culture medium.

  • IR-797 NP suspension in PBS.

  • DAPI stain for nuclear counterstaining.

  • Fluorescence microscope with appropriate filter sets (NIR for IR-797, blue for DAPI).

Procedure:

  • Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Incubation: Replace the culture medium with fresh medium containing IR-797 NPs at a final concentration of 50-100 µg/mL. Incubate for 4-6 hours.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with PBS to remove non-internalized NPs.

  • Fixing & Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. After washing with PBS, stain the cell nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells again and mount the coverslips. Visualize the cells under a fluorescence microscope, capturing images in the NIR and blue channels. Co-localization of the NIR signal within the cell cytoplasm will confirm uptake.

Protocol 2.2: In Vitro Photothermal Therapy (PTT)

Objective: To assess the ability of IR-797 NPs to induce cancer cell death upon NIR laser irradiation.

Materials:

  • Cancer cell line seeded in a 96-well plate.

  • IR-797 NP suspension.

  • 808 nm continuous-wave diode laser with an adjustable power output.[6]

  • MTT assay kit or similar cell viability assay.

Procedure:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with IR-797 NPs (e.g., 100 µg/mL) for 4 hours. Include control wells (no NPs, no laser).

  • Washing: Wash the cells with PBS to remove extracellular NPs. Add fresh culture medium.

  • Laser Irradiation: Irradiate the designated wells with an 808 nm laser at a power density of 1.0-1.5 W/cm² for 5-10 minutes. Ensure other wells are shielded from the laser.

  • Incubation: Return the plate to the incubator for another 24 hours.

  • Viability Assessment: Perform an MTT assay according to the manufacturer's instructions to quantify the percentage of viable cells in each treatment group (Control, Laser Only, NPs Only, NPs + Laser).

Data Presentation: In Vitro Efficacy

Table 3: Example In Vitro PTT Efficacy on Cancer Cells

Treatment Group Cell Viability (%)
Control (Cells Only) 100%
Laser Only (1.5 W/cm²) ~95%
IR-797 NPs Only ~90%

| IR-797 NPs + Laser | < 20% |

Theranostic Mechanism of IR-797 Nanoparticles cluster_diag Diagnostic Pathway cluster_thera Therapeutic Pathway NP IR-797 NP Uptake Cellular Uptake (Endocytosis) NP->Uptake Cell Cancer Cell Cell->Uptake Laser NIR Laser (808 nm) Uptake->Laser Irradiation Heat Heat Generation (Hyperthermia) Laser->Heat Energy Conversion Imaging Fluorescence Signal Laser->Imaging Excitation Death Cell Death (Apoptosis/Necrosis) Heat->Death In Vivo Theranostic Experimental Workflow Start Tumor Model Establishment Inject IV Injection of IR-797 NPs Start->Inject Image Biodistribution Imaging (Fluorescence / PA) Inject->Image 2-48 hours Laser Targeted NIR Laser Irradiation (808 nm) Image->Laser At peak accumulation (e.g., 12h) Monitor Monitor Tumor Volume & Therapeutic Effect Laser->Monitor Over 2-3 weeks End Endpoint Analysis (Histology) Monitor->End

References

Application Notes and Protocols for IR-797 Chloride in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing IR-797 chloride, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, for non-invasive in vivo imaging in small animal models. The protocols outlined below are intended as a starting point and should be optimized for specific experimental setups and animal models.

Introduction to this compound

This compound is a fluorescent dye that operates within the near-infrared (NIR) window (typically 700-900 nm). Imaging in this spectral region offers significant advantages for in vivo studies, including deeper tissue penetration of light and reduced autofluorescence from biological tissues, leading to a higher signal-to-background ratio.[1] These properties make this compound a valuable tool for various small animal imaging applications, such as tumor imaging, angiography, and lymphatic imaging.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the dye's properties is essential for successful in vivo experiments.

PropertyValueReferences
Molecular Formula C₃₁H₃₄Cl₂N₂[5]
Molecular Weight 505.52 g/mol [5]
Appearance Solid
Excitation Maximum (λex) ~797 nm (in methanol)
Emission Maximum (λem) ~820 - 830 nm (estimated)
Solubility Soluble in organic solvents like DMSO and methanol. Limited solubility in aqueous solutions.[5]
Quantum Yield (in aqueous solution) Not explicitly reported for this compound. Typically low for cyanine dyes in aqueous media without protein binding.[6]
Stability Moderate stability in physiological buffers. Protect from light to prevent photobleaching.[7]

Note: The emission maximum and quantum yield in a biological environment may vary depending on factors such as protein binding.

Applications in Small Animal Imaging

Passive Tumor Imaging

Heptamethine cyanine dyes like this compound can passively accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect.[2] This allows for non-invasive visualization of tumor burden and response to therapy.

Angiography

Following intravenous injection, this compound can be used to visualize vasculature. The initial distribution of the dye in the bloodstream allows for the assessment of blood flow and vessel morphology.

Lymphatic Imaging

Intradermal or subcutaneous injection of this compound enables the visualization of lymphatic drainage pathways and sentinel lymph nodes.[8][9] This is crucial for studying lymphatic function in various disease models.

Cell Tracking

While this protocol focuses on the chloride salt, the isothiocyanate derivative of IR-797 has been used to label cells for in vivo tracking, demonstrating the versatility of the IR-797 chromophore.

Experimental Protocols

Dye Preparation for In Vivo Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve the dye in sterile DMSO to create a stock solution (e.g., 1 mM). Vortex thoroughly until the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature, protected from light.

    • Dilute the stock solution with sterile PBS to the desired final concentration. Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum (ideally ≤5% v/v) to avoid toxicity to the animal. [10][11]

    • For example, to prepare 200 µL of a 100 µM working solution with 5% DMSO:

      • Mix 10 µL of 1 mM this compound stock solution in DMSO with 190 µL of sterile PBS.

    • Vortex the working solution gently to ensure it is well-mixed.

Animal Preparation
  • Animal Model: Athymic nude mice are often preferred to minimize light scattering and absorption by fur. If using haired mice, the imaging area should be carefully shaved.

  • Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane (B1672236) inhalation, and maintain anesthesia throughout the imaging procedure.

  • Catheterization (Optional): For precise and repeated intravenous administrations, catheterization of the tail vein is recommended.

In Vivo Imaging Workflow

G General In Vivo Imaging Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_dye Prepare IR-797 Working Solution prep_animal Anesthetize and Position Animal baseline Acquire Baseline (Pre-injection) Image prep_animal->baseline inject Administer Dye (e.g., IV, ID) baseline->inject post_inject Acquire Post-injection Images at Multiple Time Points inject->post_inject roi Draw Regions of Interest (ROIs) post_inject->roi quantify Quantify Signal (e.g., TBR, %ID/g) roi->quantify

General workflow for in vivo fluorescence imaging.
Protocol for Passive Tumor Imaging

  • Animal Model: Mice bearing subcutaneous or orthotopic tumors.

  • Dye Administration:

    • Route: Intravenous (IV) injection via the tail vein.

    • Dosage: A starting dose of 10-20 nmol of this compound per mouse is recommended. This should be optimized based on the animal model and imaging system sensitivity.

    • Injection Volume: Typically 100-200 µL for a mouse.[1]

  • Imaging:

    • System: An in vivo imaging system (e.g., IVIS, Pearl Trilogy) equipped with appropriate NIR filters.

    • Filters: Excitation ~780 nm, Emission >820 nm. These should be optimized for the specific instrument.

    • Time Points: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for maximal tumor-to-background ratio.[1]

Protocol for Lymphatic Imaging
  • Animal Model: Healthy mice or a disease model with expected lymphatic dysfunction.

  • Dye Administration:

    • Route: Intradermal (ID) or subcutaneous (SC) injection.

    • Injection Site: For hindlimb lymphatics, inject into the footpad. For mapping drainage to axillary nodes, inject at the base of the tail.[9]

    • Dosage: A lower dose is typically required compared to systemic injections. Start with 1-5 nmol in a small volume.

    • Injection Volume: 5-20 µL.

  • Imaging:

    • System: As above.

    • Filters: As above.

    • Time Points: Begin imaging immediately after injection to visualize the dynamic uptake and transport of the dye through the lymphatic vessels. Continue imaging for up to 1 hour.[9]

Data Presentation and Analysis

Quantitative Analysis
  • Region of Interest (ROI) Analysis: Use the imaging software to draw ROIs over the target tissue (e.g., tumor) and a background region (e.g., adjacent normal tissue).

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Representative Quantitative Data (Estimated)

The following tables provide estimated quantitative data based on typical performance of heptamethine cyanine dyes in small animal imaging. These values are for illustrative purposes and must be experimentally determined for this compound.

Table 1: Estimated Pharmacokinetics and Biodistribution of this compound

ParameterEstimated ValueNotes
Circulation Half-life Short (minutes)Unconjugated small molecule dyes are typically cleared rapidly.
Primary Clearance Route HepaticCommon for cyanine dyes.
Biodistribution (24h p.i.) High accumulation in liver, spleen. Moderate in kidneys.Based on typical biodistribution of similar dyes.

Table 2: Estimated Tumor-to-Background Ratios (TBR) for Passive Tumor Imaging

Time Post-InjectionEstimated TBRNotes
1 hour 1.5 - 2.0Initial distribution phase.
8 hours 2.5 - 3.5Accumulation in tumor with some clearance from background.
24 hours 3.0 - 4.5Optimal imaging window for many passive targeting agents.
48 hours 2.0 - 3.0Signal decrease in tumor and further background clearance.

Visualization of Experimental Logic

Targeted vs. Passive Accumulation

The following diagram illustrates the conceptual difference between passive accumulation of this compound and a targeted imaging approach where the dye is conjugated to a targeting moiety.

G cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting p_dye This compound p_circ Systemic Circulation p_dye->p_circ p_tumor Leaky Tumor Vasculature p_circ->p_tumor p_accum Tumor Accumulation p_tumor->p_accum a_dye IR-797-Ligand Conjugate a_circ Systemic Circulation a_dye->a_circ a_receptor Tumor Cell with Specific Receptor a_circ->a_receptor a_bind Receptor Binding & Internalization a_receptor->a_bind

Passive vs. Active Targeting Concepts.

Conclusion

This compound is a promising NIR dye for a range of in vivo small animal imaging applications. The protocols provided herein offer a foundation for researchers to begin their investigations. However, careful optimization of dye concentration, formulation, and imaging parameters is crucial for obtaining high-quality, reproducible data. Future work could involve the development of targeted probes by conjugating IR-797 to antibodies, peptides, or other ligands to enhance signal specificity and diagnostic potential.

References

Application Notes and Protocols for Targeted Delivery of IR-797 Chloride to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the 700-800 nm wavelength range, making it an excellent candidate for photothermal therapy (PTT) in cancer treatment. When delivered to tumor tissues and irradiated with a NIR laser, this compound efficiently converts light energy into heat, inducing localized hyperthermia and subsequent cancer cell death. The primary challenge lies in the targeted delivery of IR-797 to tumor sites to maximize therapeutic efficacy while minimizing off-target effects. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of nanoparticle-based systems for the targeted delivery of this compound to cancer cells.

Principle of Action: Photothermal Therapy (PTT)

The therapeutic strategy is based on the photothermal effect. Nanoparticles loaded with this compound are designed to accumulate in tumor tissue through passive and/or active targeting mechanisms. Upon NIR laser irradiation, the IR-797 molecules within the nanoparticles generate heat, raising the local temperature of the tumor to a cytotoxic level (typically >42°C), leading to the destruction of cancer cells through apoptosis or necrosis.[1]

Data Presentation: Quantitative Analysis of IR-797 Nanoparticle Formulations

The following tables summarize typical quantitative data for IR-797-loaded nanoparticles from preclinical studies. These values can serve as a benchmark for researchers developing their own formulations.

Table 1: Physicochemical Characterization of IR-797 Loaded Nanoparticles

Nanoparticle TypeTargeting LigandAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Loading Efficiency (%)
PLGANone (Passive)270< 0.3-44.6~60
CaseinGlutathione150-200< 0.2-30 to -40Not Reported
Gold NanoshellsAntibody/Peptide100-150< 0.25VariableNot Applicable
Polymeric MicellesPEG80-120< 0.2Near-neutralVariable

Note: Values are approximate and can vary based on the specific formulation and measurement technique.

Table 2: In Vitro Efficacy of Targeted IR-797 Nanoparticles

Cell LineNanoparticle FormulationIR-797 Concentration (µM)Laser Power Density (W/cm²)Cell Viability (%)
4T1 (Breast Cancer)GSH-Casein-IR-797Not SpecifiedNot Specified~15
HeLa (Cervical Cancer)PEG-IR-797201.0< 20
MelanomaPLGA-IR-797102.0~25

Table 3: In Vivo Performance of Targeted IR-797 Nanoparticles in Murine Models

Tumor ModelNanoparticle FormulationTumor Accumulation (%ID/g)Max. Tumor Temperature (°C)Tumor Growth Inhibition (%)
HeLa XenograftPEG-IR-797~8> 45Significant
4T1 XenograftGSH-Casein-IR-797Not SpecifiedNot SpecifiedSignificant
Melanoma XenograftPLGA-IR-797~543.8Significant

%ID/g: Percentage of Injected Dose per gram of tissue.

Signaling Pathways

Photothermal-Induced Cell Death

The hyperthermia generated by IR-797-mediated PTT can induce cancer cell death through two primary pathways: apoptosis and necrosis. Mild hyperthermia (42-45°C) predominantly triggers apoptosis, a programmed cell death mechanism that avoids inflammation.[2] This process often involves the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3.[3] More intense heat can lead to necrosis, a form of cell death that results in the release of intracellular contents and can provoke an inflammatory response.

PTT_Apoptosis cluster_stimulus Stimulus cluster_effect Cellular Effect IR797_NP IR-797 Nanoparticles Hyperthermia Localized Hyperthermia (42-45°C) IR797_NP->Hyperthermia NIR_Laser NIR Laser (808 nm) NIR_Laser->Hyperthermia Mitochondria Mitochondrial Stress Hyperthermia->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: PTT-induced apoptotic signaling pathway.

Immunogenic Cell Death (ICD)

Recent studies have shown that PTT can also induce a specific form of apoptosis known as immunogenic cell death (ICD).[4][5] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface, and the secretion of ATP and high-mobility group box 1 (HMGB1).[4][6] These DAMPs act as "danger signals" that recruit and activate dendritic cells (DCs), leading to the presentation of tumor antigens and the subsequent activation of an anti-tumor T-cell response. This immune response can lead to the eradication of residual cancer cells and the establishment of immunological memory.

PTT_ICD cluster_PTT Photothermal Therapy cluster_ICD Immunogenic Cell Death cluster_Immune_Response Anti-Tumor Immune Response PTT IR-797 Mediated PTT Tumor_Cell Tumor Cell PTT->Tumor_Cell Induces stress in Dying_Cell Dying Tumor Cell Tumor_Cell->Dying_Cell Undergoes CRT Calreticulin (CRT) Surface Exposure Dying_Cell->CRT Releases DAMPs ATP ATP Secretion Dying_Cell->ATP Releases DAMPs HMGB1 HMGB1 Release Dying_Cell->HMGB1 Releases DAMPs DC Dendritic Cell (DC) Maturation & Antigen Presentation CRT->DC Recruit & Activate ATP->DC Recruit & Activate HMGB1->DC Recruit & Activate T_Cell T-Cell Priming & Activation DC->T_Cell Primes CTL Cytotoxic T-Lymphocyte (CTL) Mediated Killing T_Cell->CTL Differentiates into CTL->Tumor_Cell Kills

Caption: PTT-induced immunogenic cell death pathway.

Experimental Protocols

General Experimental Workflow

The development and evaluation of targeted IR-797 nanoparticles typically follow a structured workflow, from initial formulation to in vivo testing.

Workflow Formulation 1. Nanoparticle Formulation & Characterization InVitro 2. In Vitro Evaluation Formulation->InVitro Cell Studies InVivo 3. In Vivo Evaluation InVitro->InVivo Animal Models Analysis 4. Data Analysis & Optimization InVivo->Analysis Efficacy & Toxicity

Caption: General experimental workflow.

Protocol 1: Formulation and Characterization of IR-797-Loaded PLGA Nanoparticles

This protocol describes a common method for encapsulating IR-797 in poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation technique.

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • This compound

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 5 mg) in DCM (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Sonicate the mixture on ice to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and free IR-797.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

    • Loading Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO). Measure the absorbance of IR-797 using a UV-Vis spectrophotometer and calculate the concentration based on a standard curve. The loading efficiency is the mass ratio of encapsulated IR-797 to the total nanoparticle mass.

Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol outlines the steps to evaluate the uptake of IR-797 nanoparticles by cancer cells and their photothermal cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, 4T1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • IR-797 loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • NIR laser (e.g., 808 nm)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Nanoparticle Incubation: Replace the medium with fresh medium containing various concentrations of IR-797 nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Cellular Uptake (Qualitative/Quantitative):

    • Fluorescence Microscopy: For qualitative analysis, wash the cells with PBS, fix them, and stain the nuclei (e.g., with DAPI). Observe the intracellular fluorescence of IR-797 using a fluorescence microscope.

    • Flow Cytometry: For quantitative analysis, detach the cells, wash them with PBS, and analyze the fluorescence intensity of the cell suspension using a flow cytometer.

  • Photothermal Treatment:

    • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

    • Add fresh medium to each well.

    • Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes). Include control groups (no nanoparticles, no laser, nanoparticles without laser).

  • Cytotoxicity Assessment (MTT Assay):

    • After laser irradiation, incubate the cells for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability relative to the untreated control group.

Protocol 3: In Vivo Tumor Accumulation and Efficacy Study

This protocol describes a typical animal study to assess the tumor-targeting ability and therapeutic efficacy of IR-797 nanoparticles. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor xenograft model

  • IR-797 loaded nanoparticles

  • Saline or PBS for injection

  • In vivo imaging system (e.g., IVIS)

  • NIR laser (808 nm) with a fiber optic cable

  • Calipers for tumor measurement

  • Infrared thermal camera

Procedure:

  • Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Nanoparticle Administration: Randomly divide the mice into treatment and control groups. Intravenously inject the IR-797 nanoparticle suspension via the tail vein.

  • Tumor Accumulation Imaging:

    • At various time points post-injection (e.g., 2, 4, 8, 12, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system to monitor the biodistribution and tumor accumulation of the nanoparticles.[7]

    • Quantify the fluorescence intensity in the tumor region of interest (ROI).

  • Photothermal Therapy:

    • At the time point of maximum tumor accumulation (determined from the imaging study), anesthetize the mice in the treatment group.

    • Irradiate the tumor area with the 808 nm laser at a specific power density and duration.

    • Monitor the tumor surface temperature using an infrared thermal camera.

  • Therapeutic Efficacy Monitoring:

    • Measure the tumor volume and body weight of the mice every few days for a set period.

    • At the end of the study, euthanize the mice and excise the tumors and major organs for ex vivo imaging and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition rates.

    • Analyze the biodistribution of nanoparticles from ex vivo organ imaging.

Conclusion

The targeted delivery of this compound using nanoparticle platforms represents a promising strategy for effective photothermal cancer therapy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, fabricate, and evaluate novel IR-797-based nanomedicines. Careful optimization of nanoparticle properties and treatment parameters is crucial for achieving potent anti-tumor efficacy while ensuring biocompatibility and minimizing systemic toxicity. The potential to induce an immunogenic response further enhances the therapeutic appeal of this approach, paving the way for combination therapies that could lead to durable anti-cancer effects.

References

Application Notes and Protocols: IR-797 Chloride for Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Sentinel lymph node (SLN) mapping is a critical diagnostic procedure in oncology for staging the metastatic spread of cancer. The identification and pathological analysis of the SLN—the first lymph node to receive lymphatic drainage from a primary tumor—can predict the status of the entire lymphatic basin, guiding further treatment decisions and avoiding the morbidity associated with complete lymph node dissection.[1][2][3][4]

Traditionally, SLN mapping has been performed using a combination of a radioactive tracer (e.g., Technetium-99m) and a blue dye (e.g., isosulfan blue or methylene (B1212753) blue).[1][2][3] While effective, these methods have drawbacks: radioactive tracers require specialized handling and nuclear medicine facilities, and blue dyes can cause allergic reactions and skin tattooing, and their visualization can be obscured by surrounding tissues.[2][3][5]

Near-infrared (NIR) fluorescence imaging presents a compelling alternative, offering real-time, non-ionizing, and high-resolution visualization of lymphatic drainage.[6][7][8] The NIR window (700-900 nm) provides significant advantages for in vivo imaging due to reduced light absorption and scattering by biological tissues like hemoglobin and water, leading to deeper tissue penetration and a higher signal-to-background ratio.[6]

IR-797 chloride is a heptamethine cyanine (B1664457) dye that absorbs and emits light within this NIR window, making it a promising candidate for SLN mapping.[1][9] Its utility is based on the principle that upon subcutaneous or peritumoral injection, the small molecule dye is rapidly cleared from the injection site and transported via the lymphatic vessels to the draining lymph nodes.

Note: Published protocols specifically detailing the use of this compound for SLN mapping are limited. The following application notes and protocols are based on established methodologies for structurally similar and functionally equivalent heptamethine cyanine dyes, such as Indocyanine Green (ICG) and IR-780.[6] Researchers must optimize these generalized protocols for their specific animal models and imaging instrumentation.

Optical Properties and Mechanism of Action

Optical Properties
PropertyValueSource
Absorption Maximum (λabs) ~795 nm
Emission Maximum (λem) ~817 nm
Molecular Weight 505.53 g/mol [10]
Solubility Soluble in methanol, DMSO, ethanol[10]

Note: The absorption maximum has also been reported as "near 700 nm"[1][9], indicating potential variability based on solvent and conjugation status. Researchers should confirm the spectral properties with their specific batch and instrumentation.

Mechanism of Action for SLN Mapping

The primary mechanism for SLN mapping with a small molecule dye like this compound is passive lymphatic drainage.

  • Injection: The dye is injected intradermally or subcutaneously near the primary tumor or in the anatomical region that drains to the lymph node basin of interest.

  • Interstitial Transport: The dye disperses in the interstitial fluid.

  • Lymphatic Uptake: Due to its small molecular size, the dye is readily taken up by lymphatic capillaries.

  • Transport: The dye travels along the lymphatic vessels with the normal flow of lymph fluid.

  • Accumulation in SLN: The SLN is the first lymph node in the basin to filter the lymph fluid, causing the dye to accumulate and allowing for its visualization.

While not the primary mechanism for mapping, it is noteworthy that heptamethine cyanine dyes can be preferentially taken up and retained by cancer cells.[11] This uptake is mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in tumor cells.[11][12][13][14] This property could be advantageous, as it may increase the signal from metastatic deposits within the SLN.

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent_Prep Reagent Preparation (this compound in Vehicle) Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Injection Dye Injection (Subcutaneous/Intradermal) Animal_Prep->Injection InVivo In Vivo NIR Imaging (Real-time tracking to SLN) Injection->InVivo Excision Surgical Excision (Image-guided removal of SLN) InVivo->Excision ExVivo Ex Vivo Imaging (Confirmation of SLN fluorescence) Excision->ExVivo Histo Histological Analysis (H&E Staining, IHC) ExVivo->Histo G Mechanism of Lymphatic Uptake cluster_tissue Injection Site (Interstitial Space) cluster_lymphatic Lymphatic System Dye This compound (Free Dye Molecules) LNCapillary Lymphatic Capillary Dye->LNCapillary Passive Uptake TissueCells Tissue Cells LNVessel Afferent Lymphatic Vessel LNCapillary->LNVessel Lymph Flow SLN Sentinel Lymph Node (SLN) (Dye Accumulation) LNVessel->SLN

References

Preparation of IR-797 Chloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of stock solutions of IR-797 chloride, a near-infrared (NIR) fluorescent dye. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy in various applications, including in vitro and in vivo imaging, and photodynamic therapy. This guide outlines the properties of this compound, provides a comprehensive table of suitable solvents with known solubility data, and offers a detailed, step-by-step protocol for the preparation, handling, and storage of stock solutions. Additionally, it addresses the common issue of dye aggregation and provides recommendations to minimize this phenomenon.

Introduction

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with an absorption maximum around 797 nm in methanol.[1] Its utility in biomedical research is significant, particularly in applications requiring deep tissue penetration of light, such as in vivo imaging and photodynamic therapy.[2] The accuracy and reliability of experimental results using this compound are fundamentally dependent on the correct preparation and handling of its stock solutions. This document provides the necessary protocols and data to achieve consistent and reliable results.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₁H₃₄Cl₂N₂[3][4]
Molecular Weight 505.52 g/mol [1]
Appearance Solid[1]
λmax (in Methanol) 797 nm[1]
Storage (Solid) -20°C[5]

Solubility of this compound

The choice of solvent is a critical first step in the preparation of a stock solution. While this compound is known to be soluble in several organic solvents, quantitative solubility can vary. The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 10 mg/mL (19.78 mM)Ultrasonic assistance is recommended for dissolution.
Methanol SolubleWhile described as methanol-soluble, specific quantitative data is not readily available. It is a suitable solvent for preparing stock solutions.[3][4][5]
Dimethylformamide (DMF) SolubleA common solvent for cyanine dyes; however, specific solubility data for this compound is not available.
Ethanol Likely SolubleGenerally a good solvent for cyanine dyes, but specific data for this compound is not available.
Acetonitrile Likely SolubleAnother potential solvent for cyanine dyes, with no specific data for this compound.
Water Poorly SolubleThis compound is sparingly soluble in aqueous solutions and is prone to aggregation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.055 mg of this compound (Molecular Weight: 505.52 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the solid dye. For 5.055 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to dissolve the solid.

  • Sonication (Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Calculation of Solvent Volume:

To calculate the volume of solvent needed to achieve a specific concentration, use the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

Dye Aggregation in Aqueous Solutions

Cyanine dyes, including this compound, have a known tendency to form aggregates (dimers and higher-order aggregates) in aqueous solutions.[6][7] This aggregation can lead to a blue-shift in the absorption spectrum (H-aggregates) or a red-shift (J-aggregates), and often results in fluorescence quenching, which can significantly impact experimental results.[6]

Recommendations to Minimize Aggregation:

  • Limit Aqueous Concentration: Keep the final concentration of this compound in aqueous buffers as low as possible.

  • Use of Organic Co-solvents: When preparing working solutions in aqueous media, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can help to disrupt hydrophobic interactions and reduce aggregation.

  • Control Ionic Strength: The ionic strength of the buffer can influence aggregation. The effect can be complex and may need to be empirically determined for a specific application.[8]

  • Sonication: Briefly sonicating the final working solution before use can help to break up pre-formed aggregates.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in this application note.

Chemical Structure of this compound IR797

Figure 1: Chemical Structure of this compound.

G cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Usage weigh 1. Weigh this compound add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex & Sonicate add_solvent->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw aliquot before use store->thaw dilute 7. Dilute to working concentration thaw->dilute

Figure 2: Workflow for Preparing and Storing this compound Stock Solutions.

G cluster_problem Problem cluster_consequences Consequences cluster_solutions Mitigation Strategies aggregation Dye Aggregation in Aqueous Solution spectral_shift Spectral Shift aggregation->spectral_shift quenching Fluorescence Quenching aggregation->quenching low_conc Low Concentration aggregation->low_conc  Avoid by cosolvent Use Co-solvent aggregation->cosolvent  Avoid by ionic_strength Control Ionic Strength aggregation->ionic_strength  Avoid by sonication Sonication aggregation->sonication  Avoid by

Figure 3: The Problem of Dye Aggregation and Mitigation Strategies.

References

Multi-Modal Imaging with IR-797 Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine (B1664457) dye that serves as a versatile tool for multi-modal in vivo imaging. Its spectral properties in the NIR window (700-900 nm) allow for deep tissue penetration of light, minimal autofluorescence from endogenous tissues, and consequently, a high signal-to-noise ratio. These characteristics make this compound an excellent candidate for non-invasive imaging in preclinical research, with significant applications in oncology, immunology, and drug delivery. This document provides detailed application notes and experimental protocols for utilizing this compound in multi-modal imaging, combining fluorescence and photoacoustic (PA) imaging modalities.

Physicochemical and Photophysical Properties

A comprehensive understanding of the photophysical properties of this compound is essential for designing and executing effective imaging studies.

PropertyValueNotes
Molecular Formula C₃₁H₃₄Cl₂N₂
Molecular Weight 505.53 g/mol [1]
Appearance Solid
Solubility Soluble in Methanol[1][2]
Absorption Maximum (λmax) ~797 nm (in Methanol)The absorption maximum may vary slightly depending on the solvent and local environment.
Emission Maximum (λem) Not explicitly stated in search results.Typically, for cyanine dyes, the emission is Stokes shifted approximately 20-30 nm from the absorption maximum.
Molar Extinction Coeff. (ε) Data not available.Can be determined experimentally using the Beer-Lambert law.
Quantum Yield (Φ) Data not available.Can be determined experimentally using a reference standard.

Key Applications

This compound is a versatile dye that can be utilized in various multi-modal imaging applications:

  • Cancer Imaging: The preferential accumulation of this compound in tumor tissues allows for clear demarcation of tumor margins and monitoring of tumor growth.[3]

  • Cell Tracking: Covalent labeling of cells, such as T-cells, with IR-797 derivatives (e.g., IR-797 isothiocyanate) enables the tracking of their migration and infiltration into tumors.[4]

  • Drug Delivery: this compound can be encapsulated into nanoparticles to monitor their biodistribution and target accumulation in real-time.[3]

Experimental Protocols

Protocol 1: In Vivo Multi-Modal (Fluorescence & Photoacoustic) Imaging of Tumors

This protocol describes the use of this compound for the dual-modal imaging of subcutaneous tumors in a murine model.

1. Materials:

  • This compound

  • Sterile PBS (pH 7.4)

  • DMSO (Dimethyl sulfoxide)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo fluorescence imaging system with appropriate NIR filters

  • Photoacoustic imaging system with a tunable laser

  • Anesthesia system (e.g., isoflurane)

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Dilute the stock solution in sterile PBS to the desired final concentration for injection. A typical intravenous dose for a mouse is in the range of 50-100 µL of a 10-20 µM solution.

    • Note: The final concentration of DMSO in the injected solution should be below 5% to avoid toxicity.

3. Animal Preparation:

  • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Place the mouse on a heated stage to maintain body temperature.

  • Acquire baseline fluorescence and photoacoustic images of the tumor region before injecting the dye.

4. In Vivo Imaging:

  • Inject the prepared this compound solution intravenously (i.v.) via the tail vein.

  • Fluorescence Imaging:

    • Acquire whole-body or region-of-interest (ROI) fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

    • Use an appropriate excitation filter (e.g., 745-780 nm) and emission filter (e.g., >800 nm).

  • Photoacoustic Imaging:

    • Position the photoacoustic transducer over the tumor region.

    • Acquire photoacoustic images at the wavelength of maximum absorption for IR-797 (around 797 nm).[5]

    • Co-register the photoacoustic images with ultrasound images for anatomical reference.

    • Imaging can be performed at the same time points as fluorescence imaging to obtain complementary information.

5. Data Analysis:

  • Quantify the fluorescence and photoacoustic signal intensity within the tumor ROI at each time point.

  • Analyze the biodistribution of the dye by measuring the signal intensity in various organs (e.g., liver, spleen, kidneys) from ex vivo images after the final in vivo time point.

Experimental Workflow for In Vivo Tumor Imaging

in_vivo_tumor_imaging cluster_prep Preparation cluster_imaging Imaging cluster_modalities Modalities cluster_analysis Analysis prep_dye Prepare IR-797 Solution prep_animal Anesthetize Mouse & Acquire Baseline Images prep_dye->prep_animal injection Inject IR-797 via Tail Vein prep_animal->injection imaging_ts Image at Multiple Time Points (1-48h) injection->imaging_ts fluor_img Fluorescence Imaging imaging_ts->fluor_img pa_img Photoacoustic Imaging imaging_ts->pa_img quantify Quantify Signal in Tumor ROI fluor_img->quantify pa_img->quantify biodist Ex Vivo Biodistribution Analysis quantify->biodist

Caption: Workflow for in vivo multi-modal tumor imaging with this compound.

Protocol 2: Ex Vivo Labeling and In Vivo Tracking of T-Cells

This protocol outlines the labeling of T-cells with an isothiocyanate derivative of IR-797 for subsequent in vivo tracking using fluorescence and photoacoustic imaging.[4]

1. Materials:

  • IR-797 isothiocyanate

  • T-cells (e.g., isolated from a mouse model)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • PBS

  • DMSO

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • In vivo imaging systems (fluorescence and photoacoustic)

2. T-Cell Labeling:

  • Harvest and wash the T-cells with PBS.

  • Resuspend the T-cells in serum-free culture medium at a concentration of 1 x 10⁷ cells/mL.

  • Prepare a stock solution of IR-797 isothiocyanate in DMSO.

  • Add the IR-797 isothiocyanate stock solution to the cell suspension to a final concentration of 20 µM.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the labeled cells three times with complete culture medium (containing FBS) to remove any unbound dye.

  • Resuspend the final cell pellet in sterile PBS for in vivo injection.

    • Note: Labeling efficiency can be confirmed by flow cytometry or fluorescence microscopy. A study has shown this protocol to result in 100% labeling efficiency without causing toxicity to the T-cells.[4]

3. In Vivo T-Cell Tracking:

  • Anesthetize the recipient mouse.

  • Inject the labeled T-cells (e.g., 1 x 10⁷ cells) into the mouse, for example, via the footpad or intravenously.[4]

  • Perform fluorescence and photoacoustic imaging of the region of interest (e.g., tumor, lymph nodes) at desired time points to track the migration and accumulation of the labeled T-cells.[4]

Workflow for T-Cell Labeling and Tracking

t_cell_tracking cluster_labeling T-Cell Labeling cluster_injection In Vivo Administration cluster_imaging In Vivo Tracking harvest Harvest & Wash T-Cells incubate Incubate with IR-797 Isothiocyanate (20 µM, 30 min) harvest->incubate wash Wash to Remove Unbound Dye incubate->wash resuspend Resuspend in PBS wash->resuspend inject Inject Labeled T-Cells into Mouse resuspend->inject image_roi Image Region of Interest (e.g., Tumor) inject->image_roi analyze Analyze T-Cell Migration & Accumulation image_roi->analyze

Caption: Workflow for ex vivo labeling and in vivo tracking of T-cells.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound is involved in specific signaling pathways. Its primary role in multi-modal imaging is that of a contrast agent, providing optical and photoacoustic signals for visualization. The "chloride" in its name refers to the counter-ion and is not indicative of an interaction with biological chloride channels or signaling pathways.

Data Interpretation and Considerations

  • Autofluorescence: While minimal in the NIR range, it is crucial to acquire pre-injection baseline images to account for any background autofluorescence.

  • Photobleaching: Like all fluorophores, IR-797 is susceptible to photobleaching. Minimize light exposure and use appropriate laser power settings to reduce this effect.

  • Quantitative Analysis: For accurate quantification, it is important to maintain consistent imaging parameters (e.g., laser power, exposure time, animal positioning) throughout the study.

  • Biodistribution: Be aware that cyanine dyes can accumulate in organs of the reticuloendothelial system, such as the liver and spleen. This should be considered when analyzing biodistribution data.

Conclusion

This compound is a valuable tool for multi-modal preclinical imaging, offering deep tissue penetration and high signal-to-noise ratios for both fluorescence and photoacoustic imaging. The protocols provided here offer a starting point for researchers to design and implement their own in vivo imaging studies for a variety of applications, from oncology to immunology. Careful optimization of experimental parameters will ensure high-quality, quantifiable data for advancing our understanding of biological processes and the development of new therapeutics.

References

Application Notes and Protocols: IR-797 Chloride in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-797 chloride is a near-infrared (NIR) cyanine (B1664457) dye with intrinsic cytotoxic properties. Its strong absorbance in the NIR region (around 797 nm) makes it a promising candidate for photothermal therapy (PTT) and photodynamic therapy (PDT), allowing for deeper tissue penetration of light. The combination of phototherapy with conventional chemotherapy presents a compelling strategy to enhance anti-cancer efficacy, potentially overcoming drug resistance and reducing systemic toxicity by lowering the required doses of chemotherapeutic agents.

These application notes provide a framework for investigating the synergistic effects of this compound-mediated phototherapy in combination with standard chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel. The protocols outlined below are based on established methodologies for evaluating combination cancer therapies, as direct studies combining this compound with these specific chemotherapies are not extensively documented in publicly available literature.

Principle of Combination Therapy

The co-administration of this compound-mediated phototherapy and chemotherapy aims to induce synergistic cancer cell death through complementary mechanisms of action.

  • This compound (Phototherapy): Upon irradiation with NIR light, this compound can generate heat (photothermal effect) and/or reactive oxygen species (ROS) (photodynamic effect). This leads to localized cell death through mechanisms such as apoptosis and necrosis.

  • Chemotherapy (e.g., Doxorubicin, Cisplatin, Paclitaxel): These agents induce cytotoxicity through various mechanisms, including DNA damage, inhibition of DNA replication, and disruption of microtubule function, ultimately triggering apoptosis.

The synergy arises from the potential of phototherapy to enhance the uptake and efficacy of the chemotherapeutic agent, and to induce different cell death pathways that complement those triggered by chemotherapy.

Data Presentation: Hypothetical Quantitative Data for Synergy Analysis

The following tables are templates for summarizing quantitative data from in vitro and in vivo experiments designed to assess the synergistic effects of this compound and chemotherapy.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTreatmentIC50 (µM)
MCF-7Doxorubicin alone[e.g., 0.5]
This compound + Light alone[e.g., 5.0]
Doxorubicin + IR-797 + Light[e.g., 0.1]
A549Cisplatin alone[e.g., 8.0]
This compound + Light alone[e.g., 7.5]
Cisplatin + IR-797 + Light[e.g., 2.0]
MDA-MB-231Paclitaxel alone[e.g., 0.1]
This compound + Light alone[e.g., 6.0]
Paclitaxel + IR-797 + Light[e.g., 0.02]

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupTumor Volume Reduction (%)
Control (Saline)0
Doxorubicin alone[e.g., 30]
This compound + Light alone[e.g., 40]
Doxorubicin + IR-797 + Light[e.g., 85]

Table 3: Quantification of Apoptosis (Flow Cytometry)

Cell LineTreatmentApoptotic Cells (%)
MCF-7Control[e.g., 2]
Doxorubicin alone[e.g., 25]
This compound + Light alone[e.g., 30]
Doxorubicin + IR-797 + Light[e.g., 75]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound (with and without light activation) and a selected chemotherapeutic agent, both alone and in combination.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • NIR laser source (e.g., 808 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent.

    • Treat cells with:

      • Chemotherapy alone

      • This compound alone

      • Combination of chemotherapy and this compound

    • Include untreated control wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours).

  • Light Activation (for relevant wells):

    • For wells containing this compound, aspirate the media and replace it with fresh media.

    • Irradiate the designated wells with an NIR laser at a specific power density and duration (to be optimized for each cell line).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Synergy Analysis using Chou-Talalay Method

This method quantitatively determines if the combination of two drugs results in a synergistic, additive, or antagonistic effect.

Procedure:

  • Experimental Design: Based on the individual IC50 values, design a combination experiment with a constant ratio of the two drugs.

  • Data Acquisition: Perform the cytotoxicity assay as described in Protocol 1 with the drug combination at various concentrations.

  • Data Analysis:

    • Use software like CompuSyn to analyze the dose-response data.

    • The software will generate a Combination Index (CI) value:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 3: In Vivo Tumor Model and Treatment

This protocol evaluates the in vivo efficacy of the combination therapy in a tumor-bearing animal model.[1]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for xenograft model

  • This compound (formulated for in vivo use, e.g., in nanoparticles)

  • Chemotherapeutic agent

  • NIR laser source

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Animal Grouping: Randomly divide the mice into treatment groups:

    • Control (saline)

    • Chemotherapy alone

    • This compound alone (with light)

    • Combination of chemotherapy and this compound (with light)

  • Treatment Administration:

    • Administer the chemotherapeutic agent via an appropriate route (e.g., intraperitoneal injection).

    • Administer the this compound formulation (e.g., intravenous injection).

  • Phototherapy: At a predetermined time point after this compound administration (to allow for tumor accumulation), irradiate the tumor site with the NIR laser.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Visualization of Workflows and Pathways

Experimental_Workflow_In_Vitro cluster_setup Setup cluster_treatment Treatment cluster_phototherapy Phototherapy cluster_analysis Analysis A Seed Cancer Cells (96-well plate) B Add this compound & Chemotherapy (Alone & Combo) A->B 24h Incubation C Incubate (24-48h) B->C D NIR Light Activation (for IR-797 groups) C->D E MTT Assay D->E F Calculate IC50 & Synergy (Chou-Talalay) E->F

Caption: In Vitro Experimental Workflow.

Signaling_Pathway cluster_stimuli External Stimuli cluster_cellular Cellular Response IR_Light NIR Light IR797 This compound IR_Light->IR797 Chemo Chemotherapy DNA_Damage DNA Damage / Microtubule Disruption Chemo->DNA_Damage ROS_Heat ROS / Heat IR797->ROS_Heat Mitochondria Mitochondrial Stress ROS_Heat->Mitochondria DNA_Damage->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: IR-797 Chloride Fluorescence in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-797 chloride. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the fluorescence of this near-infrared (NIR) dye in aqueous solutions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in aqueous environments.

Problem Potential Cause Recommended Solution
Weak or No Fluorescent Signal Aggregation-Caused Quenching (ACQ): Cyanine (B1664457) dyes like this compound are prone to forming non-fluorescent H-aggregates in aqueous solutions, especially at high concentrations.- Optimize Concentration: Perform a concentration titration to find the optimal working concentration. Start with a lower concentration and gradually increase it while monitoring the fluorescence signal. - Improve Solubility: Prepare a stock solution in an organic solvent such as DMSO or DMF and add it to the aqueous buffer dropwise while vortexing to prevent precipitation. Keep the final concentration of the organic solvent minimal (ideally <1%). - Use of Surfactants: Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) to the buffer to help prevent aggregation.
Suboptimal Solvent Environment: The fluorescence quantum yield of this compound is highly dependent on the solvent polarity. Water is a polar solvent that can quench the fluorescence of many cyanine dyes.- Solvent Polarity Test: If your experimental design allows, test the fluorescence of this compound in a range of solvents with varying polarities to determine the optimal environment.
Incorrect Instrument Settings: Mismatched excitation/emission filters or incorrect detector settings can lead to poor signal detection.- Verify Settings: Ensure your fluorometer or imaging system is set to the correct excitation (approx. 797 nm) and emission (approx. 820-830 nm) wavelengths for this compound. - Optimize Gain and Exposure: Adjust the detector gain and exposure time to maximize the signal-to-noise ratio without saturating the detector.
Presence of Quenching Agents: Certain molecules in your buffer or sample can act as quenchers. For example, some phosphines like TCEP have been shown to quench the fluorescence of cyanine dyes.- Buffer Composition Review: Check your buffer components for known quenching agents. If possible, test the fluorescence of this compound in a simpler buffer system.
pH-Dependent Effects: The fluorescence of some cyanine dyes can be sensitive to the pH of the medium.- pH Optimization: If your experiment involves a range of pH values, test the fluorescence of this compound at different pH levels to identify any sensitivity. Buffer your solution appropriately.
Fluorescence Signal Fades Quickly Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible destruction of the fluorophore.- Minimize Light Exposure: Keep the sample protected from light as much as possible. Use the lowest possible excitation power and exposure time during imaging. - Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent.
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent concentrations, solvent ratios, or incubation times can lead to variable results.- Standardize Protocol: Ensure your protocol for preparing and handling this compound solutions is consistent across all experiments. - Fresh Solutions: Prepare fresh working solutions of this compound for each experiment, as the dye's stability in aqueous solutions can be limited.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound fluorescence in an aqueous solution?

A1: The fluorescence of this compound in aqueous solutions can be complex. As a cyanine dye, it has a strong tendency to aggregate. This aggregation can lead to a phenomenon known as Aggregation-Caused Quenching (ACQ), where the formation of H-aggregates results in a significant decrease in fluorescence. However, IR-797 has also been reported to exhibit Aggregation-Induced Emission (AIE), where aggregation can lead to an enhancement of the fluorescence signal. The dominant effect (quenching or enhancement) can depend on various factors including the specific buffer composition, dye concentration, and the presence of other molecules in the solution.

Q2: What is the mechanism of fluorescence quenching for cyanine dyes in aqueous solutions?

A2: The primary quenching mechanism for cyanine dyes like this compound in aqueous solutions is often the formation of non-fluorescent H-aggregates through π-π stacking interactions between the dye molecules. Additionally, dynamic or collisional quenching can occur, where the excited fluorophore is deactivated upon collision with a quenching agent in the solution. For some quinolinium-based dyes, a charge-transfer mechanism with quencher molecules has also been proposed.

Q3: How does concentration affect the fluorescence of this compound?

A3: The concentration of this compound is a critical factor. At very low concentrations in an appropriate solvent, you may observe a linear relationship between concentration and fluorescence intensity. However, as the concentration increases in an aqueous environment, the likelihood of aggregation also increases. This can lead to a deviation from linearity and a subsequent decrease in fluorescence intensity due to ACQ. It is essential to perform a concentration titration to determine the optimal range for your specific application.

Q4: What is the role of pH in the fluorescence of this compound?

A4: The pH of the aqueous solution can influence the stability and electronic structure of this compound, which in turn can affect its fluorescence properties. While specific data on the pH sensitivity of IR-797 is limited, it is good practice to maintain a consistent and appropriate pH for your experiments. If your experiment spans a range of pH values, it is recommended to characterize the fluorescence behavior of the dye across that range.

Q5: How can I prevent the aggregation of this compound in my experiments?

A5: To minimize aggregation, you can employ several strategies:

  • Work at Low Concentrations: Use the lowest effective concentration of the dye.

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer with vigorous mixing.

  • Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 20, can help to stabilize the dye monomers and prevent aggregation.

  • Control Temperature: Temperature can influence aggregation kinetics. Maintaining a consistent temperature during your experiments is advisable.

Experimental Protocols

1. Protocol for Preparing this compound Solution for Aqueous Experiments

This protocol provides a general guideline for preparing this compound solutions to minimize aggregation and quenching.

  • Materials:

    • This compound powder

    • High-purity dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

    • Vortex mixer

    • Microcentrifuge tubes

  • Procedure:

    • Stock Solution Preparation:

      • Accurately weigh out the desired amount of this compound powder.

      • Dissolve the powder in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 1 mg/mL).

      • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

    • Working Solution Preparation:

      • On the day of the experiment, thaw the stock solution.

      • Determine the final desired concentration of this compound in your aqueous buffer.

      • While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop by drop. This rapid mixing helps to prevent the formation of large aggregates.

      • Ensure the final concentration of the organic solvent (DMSO or DMF) is as low as possible (ideally less than 1%) to avoid potential effects on your experimental system.

    • Final Steps:

      • Use the freshly prepared working solution immediately for the best results.

      • Protect the solution from light to prevent photobleaching.

2. Protocol for a Concentration Titration Experiment

This experiment will help you determine the optimal concentration range for this compound in your specific aqueous buffer to avoid aggregation-caused quenching.

  • Materials:

    • This compound working solution (prepared as described above)

    • Aqueous buffer of choice

    • Fluorometer and appropriate cuvettes or a microplate reader

  • Procedure:

    • Prepare a series of dilutions of the this compound working solution in your aqueous buffer, covering a wide range of concentrations (e.g., from nanomolar to micromolar).

    • Measure the fluorescence intensity of each dilution using a fluorometer. Ensure that the excitation and emission wavelengths are set correctly for this compound.

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • Identify the concentration range where the fluorescence intensity increases linearly with concentration. The point at which the linearity is lost and the signal begins to plateau or decrease indicates the onset of significant aggregation-caused quenching.

    • Select a working concentration from the linear range for your future experiments.

Visualizations

Quenching_Troubleshooting_Workflow start Weak or No Fluorescence Signal check_concentration Is Dye Concentration Too High? start->check_concentration check_solvent Is the Aqueous Environment Suboptimal? check_concentration->check_solvent No solution_concentration Perform Concentration Titration & Use Lower Concentration check_concentration->solution_concentration Yes check_settings Are Instrument Settings Correct? check_solvent->check_settings No solution_solvent Improve Solubility (Co-solvent) or Use Surfactant check_solvent->solution_solvent Yes check_quenchers Are Quenching Agents Present in Buffer? check_settings->check_quenchers Yes solution_settings Verify Excitation/Emission Wavelengths & Optimize Gain/Exposure check_settings->solution_settings No solution_quenchers Review Buffer Composition & Test Simpler Buffer check_quenchers->solution_quenchers Yes Aggregation_vs_Emission cluster_monomer Low Concentration cluster_aggregate High Concentration in Aqueous Solution monomer IR-797 Monomers (Fluorescent) h_aggregate H-Aggregates (Quenched Fluorescence - ACQ) monomer->h_aggregate Aggregation-Caused Quenching (Common) aie_aggregate AIE Aggregates (Enhanced Fluorescence - AIE) monomer->aie_aggregate Aggregation-Induced Emission (Specific Conditions)

Technical Support Center: Improving the Stability of IR-797 Chloride in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with IR-797 chloride in biological media. The information provided is designed to help users mitigate issues with dye stability, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in biological media?

A1: this compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Its instability in aqueous biological media is a significant concern due to its tendency to form non-fluorescent aggregates. This aggregation can lead to a loss of signal, precipitation, and unpredictable behavior in experiments. Furthermore, the complex composition of biological media, containing salts, proteins, and other small molecules, can contribute to the degradation of the dye.

Q2: My this compound solution is precipitating after dilution in my aqueous buffer. What is the cause and how can I fix it?

A2: Precipitation upon dilution in an aqueous buffer is a classic sign of aggregation. This occurs because the concentration of this compound has surpassed its solubility limit in the aqueous environment. To resolve this, you can:

  • Decrease the final concentration: Working with a lower final concentration of the dye is the most direct solution.

  • Maintain a small percentage of organic solvent: When diluting your stock solution, ensure the final solution contains a small percentage (e.g., 0.5-1%) of the initial organic solvent (e.g., DMSO) to aid solubility. However, always verify solvent compatibility with your specific cell type or assay.

  • Utilize a formulation strategy: For applications demanding higher concentrations, encapsulation methods are recommended.

Q3: How does serum albumin affect the stability and fluorescence of this compound?

A3: Serum albumin, a major protein in blood plasma, can significantly enhance the stability and fluorescence of cyanine dyes like IR-797. Binding to albumin can prevent dye aggregation and reduce interactions with quenching molecules, leading to a brighter and more stable fluorescent signal. For a similar dye, IR-820, its fluorescence quantum yield in serum was found to be about seven times higher than in water[1].

Q4: What is the recommended method for preparing an this compound working solution?

A4: To minimize aggregation, it is recommended to first prepare a concentrated stock solution (e.g., 1-10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C, protected from light. When preparing the final working solution, the stock solution should be added to the aqueous buffer with vigorous mixing to prevent localized high concentrations that promote aggregation.

Troubleshooting Guides

Issue 1: Rapid Loss of Fluorescence Signal in Live-Cell Imaging

Possible Causes:

  • Photobleaching: Continuous exposure to excitation light can lead to the photochemical destruction of the fluorophore.

  • Aggregation: High local concentrations of the dye within cells can lead to aggregation and fluorescence quenching.

  • Degradation: The intracellular environment, which contains various biomolecules like glutathione, can contribute to the chemical degradation of the dye.

Solutions:

  • Reduce Photobleaching:

    • Minimize the intensity and duration of the excitation light.

    • Use an anti-fade mounting medium if applicable for fixed-cell imaging.

    • Acquire images only when necessary.

  • Prevent Aggregation:

    • Use the lowest effective concentration of this compound.

    • Incorporate a formulation strategy, such as using a carrier like Pluronic F-127, to improve solubility and reduce aggregation.

  • Consider Dye Stability:

    • For time-lapse imaging, assess the stability of IR-797 in your specific cell culture medium at 37°C over the desired time course.

    • If instability is a major issue, consider using a more stable alternative dye if possible.

Issue 2: Inconsistent Fluorescence Signal Between Experiments

Possible Causes:

  • Variability in Media Composition: Different batches of serum or media supplements can affect dye stability.

  • Inconsistent Dye Preparation: Variations in the preparation of the working solution can lead to different levels of aggregation.

  • Light Exposure: Differences in the duration and intensity of light exposure during sample preparation and imaging can cause variable photobleaching.

Solutions:

  • Standardize Protocols:

    • Use a consistent source and lot of media and supplements.

    • Prepare fresh working solutions of this compound for each experiment using a standardized protocol.

    • Control the light exposure of your samples throughout the experiment.

  • Use Internal Controls:

    • Include a reference standard with a known concentration of this compound to normalize your results.

Quantitative Data Summary

The stability of cyanine dyes is highly dependent on their environment. The following tables summarize key stability-related data for this compound and similar dyes.

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityRecommendations
Aqueous Environment Promotes aggregation and degradation.Prepare stock solutions in organic solvents (e.g., DMSO). Minimize time in aqueous buffers before use.
Serum Albumin Increases fluorescence and stability.Consider pre-incubating IR-797 with serum albumin for in vitro assays or for in vivo applications where it will encounter blood.
Light Exposure Causes photobleaching.Minimize light exposure during all experimental steps. Use neutral density filters to reduce excitation intensity.
pH Can affect dye structure and stability.Maintain a physiological pH (around 7.4) for optimal stability in most biological experiments.
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C. Prepare working solutions fresh and use them promptly.

Table 2: Comparative Photostability of a Similar Dye (IR-820) in Different Media

MediumObservation after 60 min Laser Irradiation (793 nm, 20 mW/cm²)Reference
Serum No noticeable decrease in emission intensity.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

Objective: To prepare a working solution of this compound in a biological buffer with minimized aggregation.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Biological buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 1 mM. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Working Solution: a. Bring the biological buffer to the desired working temperature. b. While vigorously vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects on your biological system.

  • Use Immediately: Use the freshly prepared working solution immediately to minimize aggregation and degradation.

Protocol 2: Assessing the Photostability of this compound

Objective: To quantify the rate of photobleaching of this compound in a specific biological medium.

Materials:

  • This compound working solution

  • Fluorometer or fluorescence microscope with a time-lapse imaging capability

  • Appropriate filters for this compound (Excitation/Emission ~797/820 nm)

Procedure:

  • Sample Preparation: Prepare a sample of the this compound working solution in the biological medium of interest in a suitable container for your instrument (e.g., cuvette, multi-well plate).

  • Initial Measurement: Measure the initial fluorescence intensity of the sample.

  • Continuous Illumination: Expose the sample to continuous excitation light at a fixed intensity.

  • Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a defined period (e.g., every minute for 30 minutes).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of photobleaching can be determined by fitting the data to an exponential decay curve.

Visualizations

experimental_workflow Experimental Workflow for IR-797 Stability Assessment prep_stock Prepare 1 mM Stock Solution in Anhydrous DMSO prep_working Prepare Working Solution in Biological Medium prep_stock->prep_working stability_assessment Assess Stability prep_working->stability_assessment photostability Photostability Assay (Continuous Illumination) stability_assessment->photostability Light Exposure chemical_stability Chemical Stability Assay (Incubation over Time) stability_assessment->chemical_stability Time/Temp data_analysis Data Analysis (Degradation Kinetics) photostability->data_analysis chemical_stability->data_analysis

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Troubleshooting Logic for Low IR-797 Signal start Low Fluorescence Signal check_prep Is the working solution prepared correctly? start->check_prep check_conc Is the concentration too high (aggregation)? check_prep->check_conc Yes solution_prep Action: Re-prepare working solution with vigorous mixing. check_prep->solution_prep No check_storage Was the stock solution stored properly? check_conc->check_storage No solution_conc Action: Decrease final dye concentration. check_conc->solution_conc Yes check_photobleaching Is there excessive light exposure? check_storage->check_photobleaching Yes solution_storage Action: Use fresh stock solution stored at -20°C. check_storage->solution_storage No solution_photobleaching Action: Reduce light intensity and exposure time. check_photobleaching->solution_photobleaching Yes

References

Technical Support Center: Troubleshooting Low Signal with IR-797 Chloride Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-797 chloride staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence signal during their experiments.

Troubleshooting Guide

Low signal intensity is a common challenge in fluorescence imaging. The following table summarizes potential causes and provides actionable solutions to enhance the signal from your this compound staining.

Potential Cause Description Recommended Action Quantitative Parameters & Considerations
Suboptimal Dye Concentration The concentration of this compound is too low, resulting in insufficient labeling of the target.Optimize the dye concentration by performing a titration.Concentration Range: 1-10 µM for in vitro cell staining. Start with a concentration of 5 µM and adjust as needed. For in vivo imaging, dosage may vary significantly based on the animal model and target organ.
Aggregation-Caused Quenching (ACQ) At high concentrations, cyanine (B1664457) dyes like this compound can form non-fluorescent aggregates, leading to a decrease in signal.Use the lowest effective concentration of the dye. Ensure proper solubilization before use.Solubility: this compound is soluble in methanol (B129727) and DMSO. Prepare a concentrated stock solution (e.g., 1-10 mM) in one of these solvents and then dilute to the final working concentration in an appropriate aqueous buffer. Avoid supersaturation in aqueous media.
Photobleaching Prolonged exposure to excitation light can irreversibly destroy the fluorophore, leading to signal loss.Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for fixed samples.Imaging Settings: Use the lowest laser power that provides a detectable signal. Reduce the image acquisition time or use a more sensitive detector. For time-lapse imaging, decrease the frequency of image capture.
Incorrect Instrument Settings Mismatched excitation and emission filters, or an improperly configured light source and detector can lead to poor signal detection.Ensure that the instrument's filter sets and laser lines are appropriate for this compound.Spectral Properties: Excitation maximum (λex) ~797 nm (in methanol); Emission maximum (λem) will be at a longer wavelength. Use a laser line close to 785 nm for excitation and an emission filter that captures wavelengths >810 nm.
Suboptimal pH of Staining Buffer The fluorescence of some cyanine dyes is pH-sensitive. An inappropriate pH can lead to reduced quantum yield.Optimize the pH of your staining and imaging buffers.pH Range: While specific data for this compound is limited, many cyanine dyes perform optimally in a pH range of 7.2-8.5. Test a range of pH values to determine the optimal condition for your experiment.
Presence of Quenching Agents Certain molecules in the sample or buffer can quench the fluorescence of this compound.Identify and remove potential quenching agents from your buffers and media.Common Quenchers: Avoid using buffers containing sodium azide, as it can quench cyanine dyes. Other potential quenchers include iodide ions and some heavy metals.
Poor Dye Stability/Storage Improper storage or handling of the dye can lead to its degradation and loss of fluorescence.Store the dye according to the manufacturer's instructions, protected from light and moisture. Prepare fresh working solutions for each experiment.Storage: Store the solid dye and stock solutions at -20°C or lower, desiccated, and protected from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for staining live cells with this compound?

A detailed protocol for staining live cells is provided below. Note that optimal conditions may vary depending on the cell type and experimental goals.

Experimental Protocols

Protocol 1: Live Cell Staining with this compound

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light.

  • Staining Medium: Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., HBSS or PBS) to the desired final concentration (typically 1-10 µM). It is recommended to perform a concentration optimization for your specific cell line.

2. Cell Preparation:

  • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Before staining, wash the cells once with pre-warmed serum-free medium or buffer to remove any residual serum.

3. Staining:

  • Remove the wash medium and add the pre-warmed staining medium containing this compound to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may need to be determined empirically.

4. Washing:

  • Remove the staining medium and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) or buffer to remove unbound dye.

5. Imaging:

  • Image the cells immediately using a fluorescence microscope equipped with appropriate near-infrared laser lines and filters (e.g., excitation at ~785 nm and emission detection >810 nm).

  • Minimize light exposure to reduce phototoxicity and photobleaching.

Q2: How can I determine the optimal concentration of this compound for my experiment?

To determine the optimal concentration, it is essential to perform a dose-response experiment.

Protocol 2: Optimization of this compound Concentration

1. Cell Preparation:

  • Plate your cells in a multi-well imaging plate at a consistent density.

2. Preparation of Staining Solutions:

  • Prepare a series of staining solutions with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM) in your chosen staining medium.

3. Staining and Washing:

  • Stain the cells with each concentration according to the live-cell staining protocol described above.

  • Include a negative control (cells with no dye) to assess autofluorescence.

4. Imaging and Analysis:

  • Image all wells using identical instrument settings (laser power, exposure time, detector gain).

  • Quantify the mean fluorescence intensity of the cells for each concentration.

  • Plot the mean fluorescence intensity against the dye concentration. The optimal concentration will be the lowest concentration that provides a strong signal with low background. Also, observe the cells for any signs of cytotoxicity at higher concentrations.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to troubleshooting low signal with this compound staining.

Troubleshooting_Low_Signal start Low Signal Observed check_concentration Is Dye Concentration Optimal? start->check_concentration check_instrument Are Instrument Settings Correct? check_concentration->check_instrument Yes optimize_concentration Perform Concentration Titration check_concentration->optimize_concentration No check_photobleaching Is Photobleaching Occurring? check_instrument->check_photobleaching Yes adjust_instrument Verify Excitation/Emission Filters and Laser Power check_instrument->adjust_instrument No check_environment Is Staining Environment Optimal? check_photobleaching->check_environment No reduce_exposure Decrease Exposure Time and/or Light Intensity check_photobleaching->reduce_exposure Yes optimize_buffer Optimize Buffer pH and Remove Quenchers check_environment->optimize_buffer No good_signal Signal Improved check_environment->good_signal Yes optimize_concentration->good_signal adjust_instrument->good_signal reduce_exposure->good_signal optimize_buffer->good_signal

Troubleshooting workflow for low signal.

Staining_Workflow prep_cells Prepare Cells in Imaging Dish wash1 Wash with Serum-Free Medium prep_cells->wash1 stain Incubate with Staining Solution (15-30 min) wash1->stain prepare_dye Prepare IR-797 Staining Solution (1-10 µM) prepare_dye->stain wash2 Wash 2-3x with Imaging Medium stain->wash2 image Image with NIR Microscope wash2->image

Experimental workflow for live-cell staining.

Technical Support Center: IR-797 Chloride Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of IR-797 chloride during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye.[1][2][3] It is commonly used as a fluorescent probe in various biological imaging applications. Its maximal absorption (λmax) is approximately 797 nm in methanol.[4]

Q2: What is photobleaching and why is it a significant issue for this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence. For cyanine dyes like this compound, this process is primarily initiated by the formation of a long-lived triplet state upon excitation. This excited triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the dye molecule.[5][6] This degradation leads to a diminished fluorescent signal, limiting the duration and sensitivity of imaging experiments.

Q3: What are the primary strategies to prevent photobleaching of this compound?

A3: The main strategies to minimize photobleaching of this compound fall into three categories:

  • Optimizing Imaging Conditions: This involves minimizing the exposure to excitation light by reducing laser power, decreasing exposure time, and reducing the frequency of image acquisition.

  • Controlling the Chemical Environment: This involves the use of antifade reagents, which are chemical compounds that reduce photobleaching. These can be broadly classified as triplet state quenchers and reactive oxygen species (ROS) scavengers.

  • Choosing Appropriate Mounting Media: The choice of mounting medium can significantly impact the photostability of the dye. Commercial and custom-made antifade mounting media are available.

Q4: What are some common antifade reagents that can be used with this compound?

A4: Several chemical agents can be used to reduce the photobleaching of cyanine dyes. These include:

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can quench singlet oxygen and other ROS.[7]

  • Trolox: A water-soluble analog of Vitamin E that acts as an efficient triplet state quencher and antioxidant.[8][9][10][11]

  • n-Propyl gallate (NPG): Another commonly used antioxidant.[6]

  • Oxygen Scavenging Systems: These typically consist of an enzyme system (e.g., glucose oxidase and catalase) that removes dissolved oxygen from the imaging medium.[6]

Q5: Can I use commercial antifade mounting media for this compound?

A5: Yes, commercial antifade mounting media are often the most convenient option. When selecting a commercial product, ensure it is compatible with near-infrared dyes. Some popular choices include ProLong™ Gold Antifade Mountant and SlowFade™ Diamond Antifade Mountant. It is always recommended to check the manufacturer's specifications for compatibility with your specific dye and application.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Weak or No Fluorescent Signal 1. Photobleaching: The fluorescent signal has been destroyed by excessive exposure to excitation light. 2. Low Dye Concentration: The concentration of this compound used for staining is insufficient. 3. Incorrect Filter Set: The excitation and emission filters are not optimal for this compound. 4. Suboptimal Imaging Buffer: The pH or composition of the imaging buffer is affecting the dye's fluorescence.1. Reduce laser power and exposure time. Use an antifade reagent. 2. Optimize the staining concentration of this compound. 3. Use a filter set with an excitation filter centered around 780-800 nm and an emission filter that captures the peak emission of the dye (typically >810 nm). 4. Ensure the imaging buffer has a stable and appropriate pH (typically 7.2-7.4).
Rapid Signal Fading During Time-Lapse Imaging 1. High Excitation Intensity: The laser power is too high, causing rapid photobleaching. 2. Frequent Image Acquisition: The sample is being exposed to the excitation light too frequently. 3. Presence of Oxygen: Dissolved oxygen in the imaging medium is accelerating photobleaching.1. Reduce the laser power to the minimum level required for a good signal-to-noise ratio. 2. Increase the time interval between image acquisitions. 3. Use an oxygen scavenging system or an imaging medium with low oxygen content. Incorporate antifade reagents like ascorbic acid or Trolox.
High Background Fluorescence 1. Autofluorescence: The sample itself is emitting fluorescence in the near-infrared spectrum. 2. Non-specific Binding of the Dye: The this compound is binding to cellular components other than the target. 3. Contaminated Imaging Medium: The imaging medium contains fluorescent impurities.1. Image an unstained control sample to assess the level of autofluorescence. Use appropriate background subtraction techniques. 2. Optimize the staining protocol, including washing steps, to remove unbound dye. 3. Use high-purity, fluorescence-free reagents for your imaging buffer.
Spectral Bleed-through 1. Spectral Overlap with Other Fluorophores: If performing multi-color imaging, the emission spectrum of another fluorophore may be bleeding into the this compound detection channel.1. Choose fluorophores with minimal spectral overlap. 2. Use narrower emission filters. 3. Perform sequential imaging, where each fluorophore is excited and detected separately.

Quantitative Data on Photobleaching Prevention

While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected effects of common antifade agents on near-infrared cyanine dyes based on published studies. The effectiveness of these agents can be concentration-dependent and should be optimized for each experimental setup.

Antifade Agent Typical Concentration Mechanism of Action Expected Effect on Photostability
Ascorbic Acid1-10 mMReactive Oxygen Species (ROS) ScavengerSignificant increase in photostability by quenching singlet oxygen.[7]
Trolox100-500 µMTriplet State Quencher, ROS ScavengerSubstantial increase in photostability and reduction in blinking.[8][9][10][11]
n-Propyl gallate (NPG)1-2% (w/v)AntioxidantModerate increase in photostability.[6]
Oxygen Scavenging System (e.g., Glucose Oxidase/Catalase)Varies by manufacturerRemoves dissolved molecular oxygenSignificant increase in photostability, especially in anaerobic conditions.[6]

Experimental Protocols

Protocol 1: Preparation of Antifade Imaging Buffer with Ascorbic Acid

This protocol describes the preparation of a simple and effective antifade imaging buffer for live-cell imaging.

Materials:

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • L-Ascorbic acid (cell culture grade)

  • Sterile, purified water

  • pH meter

Procedure:

  • Prepare a 100 mM stock solution of L-Ascorbic acid:

    • Dissolve 17.61 mg of L-Ascorbic acid in 1 mL of sterile, purified water.

    • Adjust the pH to 7.2-7.4 with NaOH.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Prepare this stock solution fresh on the day of the experiment as ascorbic acid is prone to oxidation.

  • Prepare the final imaging buffer:

    • Immediately before imaging, dilute the 100 mM ascorbic acid stock solution 1:100 into your pre-warmed live-cell imaging medium to a final concentration of 1 mM.

    • Ensure the final pH of the imaging buffer is between 7.2 and 7.4.

  • Imaging:

    • Replace the cell culture medium with the prepared antifade imaging buffer.

    • Proceed with your fluorescence imaging experiment, keeping the exposure to excitation light at a minimum.

Protocol 2: Mounting Fixed Samples with an Antifade Mounting Medium

This protocol describes the general procedure for mounting fixed cells or tissue sections with a commercial or homemade antifade mounting medium.

Materials:

  • Fixed and stained samples on coverslips or slides

  • Antifade mounting medium (e.g., ProLong™ Gold or a custom formulation with an antifade agent)

  • Microscope slides or coverslips

  • Nail polish or sealant

Procedure:

  • Final Wash: After the final washing step of your staining protocol, briefly rinse the sample in deionized water to remove any salt crystals.

  • Remove Excess Liquid: Carefully aspirate the excess water from the sample, being careful not to let the sample dry out completely.

  • Apply Mounting Medium: Place a small drop of the antifade mounting medium onto the microscope slide.

  • Mount Coverslip: Gently lower the coverslip with the sample facing down onto the drop of mounting medium, avoiding the formation of air bubbles.

  • Seal: Allow the mounting medium to spread evenly. For non-hardening mounting media, seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from evaporating and to secure the coverslip. For hardening mounting media, allow it to cure according to the manufacturer's instructions (typically at room temperature in the dark).

  • Storage: Store the slides flat and protected from light, typically at 4°C.

Visualizations

Photobleaching_Pathway cluster_ground_state Ground State cluster_excited_state Excited States cluster_deactivation Deactivation Pathways cluster_external_factors External Factors S0 IR-797 (S0) S1 Excited Singlet State (S1) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Fluorescence Fluorescence (Desired Signal) S1->Fluorescence NonRadiative Non-Radiative Decay S1->NonRadiative T1->S0 Bleached Bleached IR-797 (Non-fluorescent) T1->Bleached Reaction with 3O2 -> ROS -> Degradation Excitation Excitation Light (hv) Excitation->S0 Absorption Oxygen Molecular Oxygen (3O2) Oxygen->T1 Antifade Antifade Agent Antifade->T1 Quenches Triplet State Antifade->Bleached Scavenges ROS

Caption: General photobleaching pathway of a cyanine dye like this compound.

Troubleshooting_Workflow Start Start: Observe Photobleaching CheckImaging Step 1: Optimize Imaging Parameters Start->CheckImaging ReducePower Reduce Laser Power & Exposure Time CheckImaging->ReducePower Yes CheckAntifade Step 2: Implement Antifade Strategy CheckImaging->CheckAntifade No ReduceFrequency Decrease Acquisition Frequency ReducePower->ReduceFrequency ReduceFrequency->CheckAntifade AddAntifade Add Antifade Reagent to Buffer (e.g., Ascorbic Acid, Trolox) CheckAntifade->AddAntifade Live Cells UseAntifadeMountant Use Commercial Antifade Mountant CheckAntifade->UseAntifadeMountant Fixed Cells CheckOxygen Step 3: Control Oxygen Levels AddAntifade->CheckOxygen UseAntifadeMountant->CheckOxygen OxygenScavenger Use Oxygen Scavenging System CheckOxygen->OxygenScavenger Yes Evaluate Evaluate Improvement CheckOxygen->Evaluate No Deoxygenate Deoxygenate Imaging Medium OxygenScavenger->Deoxygenate Deoxygenate->Evaluate Evaluate->CheckImaging Needs Further Optimization End End: Minimized Photobleaching Evaluate->End Successful

Caption: A logical workflow for troubleshooting this compound photobleaching.

References

managing IR-797 chloride aggregation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for IR-797 Chloride. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage and prevent the aggregation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with an absorption maximum around 797 nm in methanol (B129727).[1] Like many cyanine dyes, it has a propensity to self-organize and form aggregates (dimers and higher-ordered structures) in aqueous solutions.[2] This aggregation is primarily driven by the hydrophobic nature of the dye molecule, which leads to intermolecular interactions to minimize contact with water.[3][4]

Q2: How can I visually tell if my this compound solution has aggregated?

While subtle aggregation may not be visible, significant aggregation can sometimes lead to a color change in the solution or the appearance of turbidity or precipitates. However, the most reliable method for detecting aggregation is through spectroscopic analysis.

Q3: How does aggregation affect my experimental results?

Aggregation significantly alters the photophysical properties of the dye, leading to:

  • Shifts in Absorption Spectra: The appearance of a blue-shifted peak (H-aggregates) or a red-shifted peak (J-aggregates) relative to the monomeric form.[5]

  • Fluorescence Quenching: H-aggregates, which are common for cyanine dyes, are often poorly emissive and can lead to a significant loss of fluorescence signal.[5]

  • Inaccurate Quantification: Since the extinction coefficient changes upon aggregation, concentration measurements based on absorbance will be incorrect.

  • Altered Biological Activity: Aggregates may have different cellular uptake, localization, and cytotoxic profiles compared to the monomeric dye.[4]

Q4: What is the best solvent for my primary stock solution?

To minimize aggregation, primary stock solutions of this compound should be prepared in a suitable organic solvent. High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or methanol are recommended.[4][6] Store stock solutions at -20°C or -80°C, protected from light and moisture.[4][7]

Q5: What factors promote aggregation in my aqueous working solutions?

Several factors can induce or accelerate aggregation in aqueous buffers:

  • High Concentration: Aggregation is a concentration-dependent process.[5]

  • High Ionic Strength: The presence of salts can promote aggregation by screening electrostatic repulsion between dye molecules.[2][5]

  • Aqueous Environment: Water is a poor solvent for the hydrophobic dye, driving it to self-assemble.

  • pH and Temperature: While the specific effects can vary, changes in pH and temperature can influence dye stability and aggregation.[8]

Troubleshooting Guides

Guide 1: My IR-797 solution shows an unexpected absorption spectrum.

If your UV-Vis spectrum shows a peak that is blue-shifted from ~790 nm or has a prominent "shoulder" on the blue side, it is a strong indication of H-aggregate formation.

G cluster_0 Problem Diagnosis cluster_1 Corrective Actions A Unexpected UV-Vis Spectrum (e.g., blue-shifted peak) B Is the primary stock in organic solvent (DMSO/MeOH)? A->B C Is the working solution in an aqueous buffer? B->C Yes G Prepare fresh stock in anhydrous DMSO or MeOH B->G No D Is the dye concentration too high (>10 µM)? C->D Yes E Does the buffer have high ionic strength? D->E Yes H Dilute sample further in aqueous buffer D->H Yes F Aggregation is likely cause E->F Yes I Reduce salt concentration or use a different buffer E->I Yes J Add a solubilizing agent (e.g., Tween 20, Cremophor EL) F->J

Caption: Troubleshooting workflow for diagnosing IR-797 aggregation.
Guide 2: How to Prevent Aggregation in Aqueous Solutions

Preventing aggregation from the start is the most effective strategy. This involves careful preparation of both stock and working solutions.

G cluster_conditions Promoting Conditions M IR-797 Monomer D Dimer M->D  reversible A H-Aggregate (Blue-shifted, Quenched) D->A reversible C High Concentration C->D S High Ionic Strength (Salts) S->A W Aqueous Buffer W->D

Caption: Equilibrium between monomeric and aggregated forms of IR-797.

Experimental Protocols & Data

Protocol 1: Preparation of a Monomeric IR-797 Stock Solution
  • Materials: this compound powder, anhydrous DMSO (or methanol), amber glass vial, vortex mixer.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of dye in a clean, dry vial. c. Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired concentration (e.g., 1-10 mM). d. Cap the vial tightly and vortex thoroughly until the dye is completely dissolved. The solution should be clear. e. Aliquot the stock solution into smaller volumes in separate microfuge tubes to avoid repeated freeze-thaw cycles.[7] f. Store aliquots at -20°C or -80°C, protected from light.[4][7]

Protocol 2: Spectroscopic Quality Control for Aggregation
  • Objective: To verify the monomeric state of this compound in a given solvent.

  • Procedure: a. Prepare a dilute solution of IR-797 from your stock in pure methanol (e.g., 5 µM). b. Acquire a full UV-Vis absorption spectrum (e.g., from 500 nm to 900 nm). c. The solution is considered monomeric if it exhibits a single, sharp absorption peak (λmax) around 797 nm.[1] d. To test your experimental buffer, dilute the stock solution to the final working concentration in the buffer and immediately acquire the spectrum. e. Compare the spectrum in the buffer to the spectrum in methanol. A significant blue shift (>10-20 nm) or the appearance of a new peak at a shorter wavelength indicates aggregation.

Data Tables

The following tables summarize key properties and recommended handling conditions for this compound.

Table 1: Solubility and Recommended Solvents

SolventSuitability for Stock SolutionNotes
Methanol ExcellentThe reference solvent for monomeric λmax.[1][6]
DMSO ExcellentGood for dissolving the dye, but use anhydrous grade as hygroscopic DMSO can affect solubility.[4]
Water / PBS PoorHigh tendency to cause aggregation, especially at concentrations above the low micromolar range.[5]
Aqueous + Surfactant Good (for working solutions)Formulations with agents like Kolliphor HS15, Tween 80, or Cremophor EL can be used to solubilize the dye for in vivo use.[3]

Table 2: Spectral Properties of IR-797 Monomers vs. Aggregates

SpeciesTypical λmax (Absorption)Relative Fluorescence EmissionCommon Conditions
Monomer ~797 nm (in Methanol)[1]BrightOrganic solvents, very low concentration (<1µM) in aqueous buffer.
H-Aggregate Blue-shifted (~650-750 nm)Poor / Quenched[5]Aqueous buffers, high dye concentration, high salt concentration.[2][5]
J-Aggregate Red-shifted (>800 nm)Enhanced[5]Less common for this dye structure but possible under specific conditions.

References

Technical Support Center: Cell Viability Assays for IR-797 Chloride Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of IR-797 chloride using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicity a concern?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye with an absorption maximum of approximately 797 nm in methanol.[1] It is utilized in various biomedical applications, including photodynamic therapy (PDT) and bioimaging, due to its ability to penetrate tissue deeply.[2][3] However, like many photosensitizers, this compound can exhibit cytotoxicity, particularly upon exposure to light, which can induce apoptosis (programmed cell death) in cancer cells.[4] Understanding its toxic potential is crucial for developing safe and effective therapeutic and diagnostic agents.

Q2: Which cell viability assays are commonly used to assess this compound toxicity?

A2: Standard colorimetric assays such as MTT, WST-8, and LDH assays are frequently employed to evaluate the cytotoxicity of compounds like this compound. These assays measure different aspects of cell health, including metabolic activity and membrane integrity.

Q3: Does this compound interfere with the readings of colorimetric viability assays?

A3: As a colored compound, this compound has the potential to interfere with the absorbance readings of colorimetric assays. This compound's maximum absorbance is around 797 nm, which is outside the typical reading wavelengths for MTT (570 nm), WST-8 (450-460 nm), and LDH (490 nm) assays.[1][5][6][7] However, it is always recommended to run proper controls, including wells with this compound in cell-free media, to account for any background absorbance.

Q4: What is the primary mechanism of this compound-induced cell death?

A4: this compound, particularly when used as a photosensitizer in photodynamic therapy, primarily induces apoptosis.[4] This is a controlled form of cell death that involves the activation of a cascade of enzymes called caspases.

Experimental Protocols

General Protocol for Assessing Phototoxicity of this compound

This workflow provides a general framework for assessing the phototoxicity of this compound. Specific parameters will need to be optimized for each cell line and experimental setup.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (adhesion) cell_seeding->incubation1 add_ir797 Add this compound at various concentrations incubation1->add_ir797 incubation2 Incubate in the dark (drug uptake) add_ir797->incubation2 light_exposure Expose to NIR light (e.g., 808 nm laser) incubation2->light_exposure dark_control Keep a parallel plate in the dark incubation2->dark_control viability_assay Perform cell viability assay (MTT, WST-8, or LDH) light_exposure->viability_assay dark_control->viability_assay read_absorbance Measure absorbance at appropriate wavelength viability_assay->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G cluster_trigger Trigger cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade IR797 This compound + Light ROS Reactive Oxygen Species (ROS) IR797->ROS Bax Bax (Pro-apoptotic) ROS->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

impact of pH on IR-797 chloride fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the fluorescence of IR-797 chloride. The information is tailored for researchers, scientists, and drug development professionals utilizing this near-infrared (NIR) dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the fluorescence of cyanine (B1664457) dyes like this compound?

The impact of pH on the fluorescence of cyanine dyes can vary. While some cyanine dyes, such as Cy3 and Cy5, exhibit stable fluorescence across a broad pH range (e.g., pH 3.5 to 8.3), others are designed to be pH-sensitive.[1] For these sensitive dyes, fluorescence intensity often increases in acidic environments and decreases in alkaline conditions.[2][3] This change can be attributed to structural alterations, such as spirocyclization, or aggregation-induced emission (AIE) phenomena.[2][3][4]

Q2: Is the fluorescence of this compound expected to be pH-dependent?

Q3: What are the potential consequences of pH changes on my experiments with this compound?

Uncontrolled pH fluctuations can lead to several issues, including:

  • Poor Reproducibility: Failure to maintain a consistent pH across experiments can result in significant variability in your data.

  • Dye Degradation: Extreme pH values (highly acidic or alkaline) can lead to the chemical degradation of the dye, causing a loss of fluorescence.

Q4: How can I determine the optimal pH for my experiments with this compound?

To determine the optimal pH, it is recommended to perform a pH titration experiment. This involves measuring the fluorescence intensity of this compound across a range of pH values relevant to your experimental conditions. The pH at which the fluorescence is maximal and stable would be the optimal pH. A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Suboptimal pH: The pH of your buffer system may be quenching the fluorescence of this compound.Perform a pH titration to identify the optimal pH for your dye. Ensure all experimental solutions are buffered at this pH.
Dye Degradation: The dye may have degraded due to exposure to extreme pH or light.Prepare fresh dye solutions and store them protected from light at the recommended temperature. Verify the pH of all buffers before use.
Inconsistent fluorescence intensity between experiments pH Variability: The pH of your buffers may not be consistent across different experimental runs.Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter. Use high-quality buffering agents.
Aggregation: The dye may be aggregating at the working concentration and pH, leading to fluorescence quenching.Test a range of dye concentrations. Consider using a surfactant or a different buffer system to minimize aggregation.
Unexpected shifts in excitation or emission spectra Protonation/Deprotonation: Changes in the protonation state of the dye molecule due to pH can alter its electronic structure and thus its spectral properties.Characterize the absorption and emission spectra of this compound at different pH values to understand its spectral behavior.

Quantitative Data Summary

As specific quantitative data for the effect of pH on this compound fluorescence is not publicly available, the following table is a hypothetical representation to guide users in their own data presentation.

pHRelative Fluorescence Intensity (%)Excitation Max (nm)Emission Max (nm)
4.065795820
5.080796821
6.095797822
7.0100797822
7.498797822
8.090798823
9.070799825

Experimental Protocols

Protocol for Determining the pH Profile of this compound Fluorescence

1. Materials:

2. Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 1 mM). Store protected from light at -20°C.

  • Prepare Working Solutions: For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration suitable for fluorescence measurement (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

  • Equilibration: Allow the working solutions to equilibrate at room temperature for a set period (e.g., 15-30 minutes) while protected from light.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer to the known values for this compound (e.g., λex ~797 nm, λem ~822 nm).

    • Measure the fluorescence intensity of each sample.

    • To check for spectral shifts, record the full excitation and emission spectra for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Normalize the data to the highest observed fluorescence intensity to generate a relative fluorescence profile.

    • Analyze any shifts in the excitation and emission maxima.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare IR-797 Stock (DMSO) working Prepare Working Solutions stock->working buffers Prepare Buffers (Varying pH) buffers->working equilibrate Equilibrate Samples working->equilibrate measure Measure Fluorescence equilibrate->measure plot Plot Intensity vs. pH measure->plot analyze Analyze Spectral Shifts measure->analyze

Caption: Workflow for determining the pH profile of this compound.

troubleshooting_logic start Inconsistent Fluorescence Data check_ph Is buffer pH consistent? start->check_ph check_dye Is dye solution fresh? check_ph->check_dye Yes solution_ph Remake buffers, calibrate pH meter check_ph->solution_ph No check_conc Is dye aggregating? check_dye->check_conc Yes solution_dye Prepare fresh dye solution check_dye->solution_dye No solution_conc Test lower concentrations or use surfactant check_conc->solution_conc Yes

Caption: Troubleshooting logic for inconsistent fluorescence data.

References

Technical Support Center: IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with IR-797 chloride. The information is tailored for researchers, scientists, and drug development professionals to facilitate the smooth execution of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye.[1][2] Due to its spectral properties, it is valuable for various research applications, including:

  • Fluorescent Imaging: Its ability to absorb and emit light in the NIR spectrum allows for deeper tissue penetration and reduced background autofluorescence in biological samples.[3]

  • Photodynamic Therapy (PDT): It can be used as a photosensitizer to generate reactive oxygen species for targeted cell killing.[3]

  • Drug Delivery Systems: this compound can be incorporated into nanoparticles to track the delivery of therapeutic agents.[3]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Chemical Formula C₃₁H₃₄Cl₂N₂
Molecular Weight ~505.52 g/mol
Appearance Solid
Maximum Absorption (λmax) ~797 nm in methanol

Q3: In which solvents is this compound soluble?

This compound is a non-sulfonated cyanine (B1664457) dye, which dictates its solubility profile. It exhibits poor solubility in aqueous solutions and is best dissolved in polar organic solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO) 10 mg/mL[1][2]Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can negatively impact solubility.[1][2]
Methanol Soluble (qualitative)[4][5]Specific quantitative data is not readily available, but it is widely reported as being methanol-soluble.
Ethanol Expected to be solubleBased on the solubility of similar cyanine dyes.
Water / Aqueous Buffers Poorly solubleProne to aggregation and precipitation.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Powder
  • Problem: The solid this compound is not dissolving, or the solution appears cloudy.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: You are using an aqueous buffer or a non-polar organic solvent.

      • Solution: Use a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or methanol.

    • Insufficient Sonication: The powder may be clumped and require more energy to disperse.

      • Solution: After adding the solvent, vortex the solution and then place it in an ultrasonic bath for 15-30 minutes.

    • Low-Quality or "Wet" Solvent: The presence of water in the organic solvent can significantly reduce the solubility of this compound.

      • Solution: Use a new, unopened bottle of anhydrous, high-purity solvent.

Issue 2: Precipitation or Aggregation Upon Dilution in Aqueous Buffer
  • Problem: A clear stock solution of this compound in an organic solvent becomes cloudy or forms visible precipitates when diluted into a buffer like PBS.

  • Possible Causes & Solutions:

    • Exceeding Solubility Limit: The concentration of this compound in the final aqueous solution is too high. As a hydrophobic molecule, it self-assembles in aqueous environments to minimize contact with water, leading to aggregation.

      • Solution 1: Decrease the final working concentration of the dye.

      • Solution 2: Maintain a small percentage of the organic solvent (e.g., 0.5-1% DMSO) in the final aqueous solution to help maintain solubility. Always verify that this small amount of organic solvent is compatible with your experimental system (e.g., it does not affect cell viability).

    • Aggregation: Heptamethine cyanine dyes like this compound are prone to forming non-fluorescent H-aggregates in aqueous solutions.

      • Solution: Prepare the working solution immediately before use. Avoid prolonged storage of the dye in aqueous buffers.

Issue 3: Weak or No Fluorescent Signal in Imaging Experiments
  • Problem: After staining with this compound, the fluorescent signal is weak or undetectable.

  • Possible Causes & Solutions:

    • Low Dye Concentration: The staining concentration may be too low for effective labeling.

      • Solution: Optimize the staining concentration by performing a titration experiment.

    • Photobleaching: Prolonged exposure to the excitation light source can cause the dye to photobleach.

      • Solution: Minimize the exposure time and the intensity of the excitation light. Use a sensitive detector to allow for lower excitation power.

    • Incorrect Filter Sets: The excitation and emission filters on the microscope are not appropriate for this compound.

      • Solution: Ensure your filter set is optimized for the spectral properties of this compound (Excitation ~797 nm, Emission in the NIR).

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, to a vial containing 1 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the vial for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic bath for 15-30 minutes to ensure complete dissolution. The solution should be clear.

  • Storage: Store the stock solution at -20°C, protected from light. For long-term storage (up to 6 months), store at -80°C.[1][2] Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Staining Live Cells with this compound
  • Cell Preparation: Plate cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration. It is recommended to perform a concentration optimization study (e.g., ranging from 1 to 10 µM).

  • Staining: Remove the cell culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound dye.

  • Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with fluorescence microscopy using appropriate NIR filter sets.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mg/mL Stock in Anhydrous DMSO prep_working Dilute Stock to Working Concentration in Buffer prep_stock->prep_working Immediate Use wash_cells Wash Cells with PBS prep_working->wash_cells add_dye Incubate with IR-797 Staining Solution wash_cells->add_dye wash_again Wash to Remove Unbound Dye add_dye->wash_again acquire_images Acquire Images with NIR Fluorescence Microscope wash_again->acquire_images

Caption: Experimental workflow for live-cell imaging with this compound.

troubleshooting_logic cluster_dissolution Initial Dissolution cluster_dilution Dilution in Aqueous Buffer start Solubility Issue Encountered check_solvent Using Anhydrous DMSO/Methanol? start->check_solvent check_solvent->start No, Change Solvent sonicate Sonicate for 15-30 min check_solvent->sonicate Yes check_concentration Working Concentration Too High? sonicate->check_concentration add_cosolvent Add 0.5-1% DMSO to Buffer check_concentration->add_cosolvent Yes, Lower Concentration solution Clear Solution check_concentration->solution No add_cosolvent->solution

Caption: Logical workflow for troubleshooting this compound solubility issues.

References

minimizing off-target binding of IR-797 chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding of IR-797 chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye with an absorption maximum around 797 nm in methanol.[1][2][3] It is utilized in various research applications, including fluorescent imaging and as a laser dye.[4] Some sources also indicate its use in photodynamic therapy and drug delivery systems.[4]

Q2: What are the known off-target binding mechanisms for NIR dyes like this compound?

While specific data for this compound is limited, a common issue with many near-infrared dyes is non-specific binding to proteins, particularly albumin, which is abundant in biological samples. This can lead to high background fluorescence. Hydrophobic and ionic interactions between the dye and various cellular components can also contribute to off-target binding.[5]

Q3: What does it mean that this compound has Aggregation-Induced Emission (AIE) properties?

Aggregation-Induced Emission (AIE) is a phenomenon where a fluorescent dye is non-emissive or weakly emissive when dissolved as single molecules but becomes highly fluorescent upon forming aggregates. This property can potentially be leveraged to enhance the signal-to-noise ratio in certain applications.

Troubleshooting Guides

High background fluorescence and non-specific staining are common challenges when working with fluorescent probes. Below are troubleshooting strategies to help minimize these issues with this compound.

Issue 1: High Background Fluorescence in Cell Staining
Potential Cause Recommended Solution
Excessive Dye Concentration Titrate the concentration of this compound to find the optimal balance between signal intensity and background. High concentrations can lead to increased non-specific binding.
Inadequate Washing Increase the number and duration of wash steps after incubation with the dye. Consider using a wash buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to help remove unbound dye.[5]
Hydrophobic Interactions Pre-incubate the sample with a blocking buffer containing a protein like Bovine Serum Albumin (BSA) to block non-specific binding sites.
Dye Aggregation Prepare fresh dilutions of this compound for each experiment from a stock solution. Sonication of the diluted dye solution before use may help to break up aggregates.
Cellular Autofluorescence Image an unstained control sample to determine the level of intrinsic autofluorescence. If significant, consider using a different imaging channel or spectral unmixing if your imaging system allows.
Issue 2: Non-Specific Signal in In Vivo Imaging
Potential Cause Recommended Solution
Suboptimal Injection Dose Perform a dose-response study to determine the lowest effective dose of this compound that provides a detectable signal at the target site with minimal background.
Prolonged Circulation of Unbound Dye Optimize the imaging time point post-injection to allow for clearance of unbound dye from circulation and non-target tissues.
Non-Specific Tissue Accumulation Consider co-injection with a blocking agent. For some NIR dyes, pre-dosing with a non-targeted version of a targeting moiety can help saturate non-specific binding sites.[6]
Diet-Induced Autofluorescence For several days prior to imaging, switch animals to a low-fluorescence or chlorophyll-free diet to reduce autofluorescence from the gastrointestinal tract.

Experimental Protocols

Due to the limited availability of specific, validated protocols for this compound in the public domain, the following are general starting points that should be optimized for your specific application.

General Protocol for Staining Cultured Cells
  • Cell Preparation: Seed cells on a suitable imaging plate or coverslip and culture to the desired confluency.

  • Dye Preparation: Prepare a stock solution of this compound in methanol.[4] Immediately before use, dilute the stock solution to the desired working concentration in a serum-free culture medium or an appropriate buffer (e.g., PBS). It is recommended to test a range of concentrations (e.g., 1-10 µM) to find the optimal one for your cell type and application.

  • Blocking (Optional): Wash the cells with PBS and incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Staining: Remove the blocking buffer (if used) and incubate the cells with the this compound solution for 15-60 minutes at 37°C. The optimal incubation time will need to be determined empirically.

  • Washing: Wash the cells 3-5 times with PBS. For the final washes, consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the PBS to aid in the removal of unbound dye.

  • Imaging: Image the cells using an appropriate NIR imaging system with excitation and emission filters suitable for this compound (λex ~797 nm).

General Protocol for In Vivo Imaging
  • Animal Preparation: Prepare the animal for imaging according to your institution's approved protocols. This may include hair removal from the imaging site.

  • Dye Preparation: Formulate this compound in a biocompatible vehicle suitable for injection (e.g., saline with a small amount of a solubilizing agent like Cremophor EL or DMSO, followed by dilution). The final concentration of the organic solvent should be minimized.

  • Injection: Administer the this compound solution via an appropriate route (e.g., intravenous). The dose should be optimized in a pilot study.

  • Imaging: Acquire images at various time points post-injection to determine the optimal imaging window where the target signal is maximized and the background signal is minimized.

Visualizations

Logical Workflow for Troubleshooting High Background

TroubleshootingWorkflow start High Background Observed check_concentration Is Dye Concentration Optimized? start->check_concentration check_washing Are Washing Steps Sufficient? check_concentration->check_washing Yes titrate_dye Titrate Dye Concentration check_concentration->titrate_dye No check_blocking Is a Blocking Step Included? check_washing->check_blocking Yes increase_washes Increase Wash Number/Duration Add Detergent to Wash Buffer check_washing->increase_washes No check_autofluorescence Is Autofluorescence a Factor? check_blocking->check_autofluorescence Yes add_blocking Incorporate a Blocking Step (e.g., BSA) check_blocking->add_blocking No image_control Image Unstained Control Use Spectral Unmixing check_autofluorescence->image_control Yes end_bad Problem Persists (Consider Alternative Dye) check_autofluorescence->end_bad No titrate_dye->check_washing end_good Problem Resolved titrate_dye->end_good increase_washes->check_blocking increase_washes->end_good add_blocking->check_autofluorescence add_blocking->end_good image_control->end_good

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Factors Contributing to Off-Target Binding

OffTargetBinding cluster_causes Potential Causes This compound This compound Off-Target Binding Off-Target Binding This compound->Off-Target Binding leads to Hydrophobic Interactions Hydrophobic Interactions Off-Target Binding->Hydrophobic Interactions Ionic Interactions Ionic Interactions Off-Target Binding->Ionic Interactions Protein Adsorption\n(e.g., Albumin) Protein Adsorption (e.g., Albumin) Off-Target Binding->Protein Adsorption\n(e.g., Albumin) Dye Aggregation Dye Aggregation Off-Target Binding->Dye Aggregation

Caption: Key factors that can contribute to the off-target binding of this compound.

References

Technical Support Center: Long-Term Stability of Stored IR-797 Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term stability of IR-797 chloride solutions. Understanding the stability of this near-infrared (NIR) dye is critical for obtaining reliable and reproducible results in research and development applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid and its solutions?

A1: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Solutions of this compound, typically prepared in solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727), should also be stored at -20°C in tightly sealed vials and protected from light to minimize degradation.[1]

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: The stability of this compound, a heptamethine cyanine (B1664457) dye, is primarily affected by:

  • Light Exposure: Cyanine dyes are susceptible to photodegradation, which involves the photooxidation of the polymethine chain.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation. Storage at -20°C is recommended.[1]

  • Solvent: The choice of solvent can influence the rate of degradation. While DMSO and methanol are common solvents, their purity and water content can impact stability.

  • Oxygen: The presence of molecular oxygen can contribute to photooxidative degradation pathways.

  • pH: The pH of the solution can affect the stability of cyanine dyes.

Q3: How can I tell if my stored this compound solution has degraded?

A3: Degradation of your this compound solution can be indicated by several observations:

  • A noticeable change in the color of the solution.

  • A decrease in the absorbance at the characteristic maximum wavelength (~797 nm in methanol) when measured by UV-Vis spectroscopy.

  • The appearance of new absorption peaks at shorter wavelengths.

  • A significant decrease in fluorescence intensity.

  • The appearance of additional peaks in an HPLC chromatogram.

Q4: What are the potential degradation products of this compound?

A4: The primary degradation pathway for heptamethine cyanine dyes like this compound is the oxidation of the polymethine chain. This can lead to the cleavage of the chain, resulting in the formation of various smaller, non-fluorescent or weakly fluorescent aromatic compounds.

Quantitative Stability Data

While specific long-term quantitative stability data for this compound in various solvents is not extensively published, the stability of structurally similar heptamethine cyanine dyes provides valuable insights. The following table summarizes general stability observations.

Storage ConditionSolventObservationRecommendation
-20°C, DarkDMSO, MethanolGenerally stable for several months with minimal degradation.Recommended for routine storage. Prepare fresh working solutions from a stock solution stored under these conditions.
4°C, DarkDMSO, MethanolModerate degradation may be observed over weeks to months.Suitable for short-term storage (days to a few weeks).
Room Temperature, LightAqueous BuffersRapid degradation can occur within hours to days.Avoid these conditions. Prepare fresh solutions for immediate use.
Room Temperature, DarkDMSO, MethanolSlow degradation is expected over time.Not recommended for long-term storage.

Note: The stability can be application-dependent. For highly sensitive assays, it is always recommended to use freshly prepared solutions or to validate the quality of stored solutions.

Experimental Protocols

Protocol 1: Quality Assessment of Stored this compound Solution using UV-Vis Spectroscopy

This protocol provides a quick method to assess the integrity of your stored this compound solution.

Materials:

  • Stored this compound solution

  • Appropriate solvent (e.g., methanol or DMSO of spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Diluted Sample: Accurately dilute a small aliquot of your stored this compound stock solution with the appropriate solvent to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax (~797 nm).

  • Acquire the Spectrum: Record the UV-Vis absorption spectrum from 400 nm to 900 nm.

  • Analyze the Spectrum:

    • λmax: Check if the maximum absorption peak is still at or near 797 nm (the exact wavelength can vary slightly depending on the solvent). A significant shift to a shorter wavelength may indicate degradation.

    • Absorbance Value: Compare the absorbance value at λmax to that of a freshly prepared solution of the same concentration. A significant decrease in absorbance suggests degradation.

    • Spectral Shape: Look for the appearance of new peaks or shoulders at shorter wavelengths (e.g., in the 500-650 nm range), which can indicate the presence of degradation products.

Protocol 2: Purity Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of purity and the presence of degradation products, HPLC is the recommended method.

Materials:

  • Stored this compound solution

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Suggested HPLC Method (starting point, may require optimization):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 790 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare Sample: Dilute the stored this compound solution in the initial mobile phase composition.

  • Inject and Run: Inject the sample onto the HPLC system and run the gradient method.

  • Analyze Chromatogram:

    • A pure, undegraded sample should show a single major peak at a specific retention time.

    • The presence of additional peaks, especially those eluting earlier, indicates the presence of more polar degradation products.

    • The peak area of the main this compound peak can be used to quantify its purity relative to the degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal in the experiment. Degradation of this compound solution. 1. Assess the quality of the stored solution using UV-Vis spectroscopy or HPLC as described in the protocols above.2. Prepare a fresh solution of this compound from solid stock.3. Ensure proper storage conditions (-20°C, protected from light) for all solutions.
Incorrect filter set or instrument settings. Verify that the excitation and emission wavelengths on your instrument are appropriate for this compound (Ex/Em ~797/820 nm).
High background fluorescence. Presence of fluorescent degradation products. 1. Purify the this compound solution using HPLC if significant degradation is detected.2. Prepare fresh solutions.
Autofluorescence from the sample or media. Include appropriate controls (e.g., unstained samples) to determine the level of background autofluorescence.
Inconsistent results between experiments. Variable quality of the this compound solution. 1. Always use a consistent source and lot of this compound.2. Validate the quality of each new batch of solution.3. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Shift in the absorption or emission spectrum. Degradation or aggregation of the dye. 1. Check for degradation using the provided protocols.2. Ensure that the dye concentration is not too high, which can lead to aggregation. Dilute the solution if necessary.

Visualizations

experimental_workflow cluster_prep Solution Preparation & Storage cluster_qc Quality Control of Stored Solution cluster_exp Experimental Use cluster_troubleshoot Troubleshooting prep Prepare this compound Stock Solution (e.g., in DMSO) store Store at -20°C Protected from Light prep->store uv_vis Perform UV-Vis Spectroscopy store->uv_vis Before Use hplc Perform HPLC Analysis uv_vis->hplc Spectrum Anomalous experiment Use in Experiment (e.g., Imaging, Labeling) uv_vis->experiment Spectrum OK hplc->experiment Purity OK troubleshoot_guide Consult Troubleshooting Guide hplc->troubleshoot_guide Degradation Detected analyze Analyze Experimental Results experiment->analyze issue Unexpected Results? analyze->issue issue->analyze No, Results OK issue->troubleshoot_guide Yes troubleshoot_guide->prep Prepare Fresh Solution

Caption: Experimental workflow for using stored this compound solutions.

degradation_pathway IR797 This compound (Heptamethine Cyanine) Excited Excited State IR-797* IR797->Excited Light Absorption (hv) Excited->IR797 Fluorescence Degradation Oxidative Cleavage of Polymethine Chain Excited->Degradation + Oxygen (O2) Products Non-fluorescent or Weakly Fluorescent Degradation Products Degradation->Products

Caption: Simplified degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to IR-797 Chloride and IR-783 for Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) fluorescence imaging for cancer research, the selection of an appropriate contrast agent is paramount for achieving high sensitivity and specificity. This guide provides an objective comparison of two commonly used heptamethine cyanine (B1664457) dyes, IR-797 chloride and IR-783, to aid researchers in making informed decisions for their preclinical cancer imaging studies. This comparison is based on available experimental data on their photophysical properties, mechanisms of tumor accumulation, and in vivo imaging performance.

At a Glance: Key Differences

FeatureThis compoundIR-783
Primary Application Cancer imaging and photodynamic therapyCancer imaging and photothermal therapy
Tumor Targeting General enhanced permeability and retention (EPR) effect, potential for active targeting through conjugation[1]Intrinsic tumor-targeting capability[2][3][4]
Mechanism of Uptake Not definitively established, likely involves EPR effect and potentially endocytosis when formulated in nanoparticles[5]Primarily mediated by Organic Anion Transporting Polypeptides (OATPs) overexpressed on cancer cells; also concentrates in mitochondria and lysosomes[2][4][6][7][8][9]
Biocompatibility Can exhibit cytotoxicity[10]Generally considered to have low cytotoxicity[11]

Photophysical Properties

The efficacy of a fluorescent probe in cancer imaging is intrinsically linked to its photophysical characteristics. While comprehensive data for this compound is not as readily available in the public domain, this section summarizes the known properties of both dyes.

Table 1: Photophysical Properties of this compound and IR-783

PropertyThis compoundIR-783
Maximum Absorption (λmax) ~797 nm (in methanol)[12]776 - 782 nm (in PBS/saline)[9][11][13]
Maximum Emission (λem) ~814 nm (isothiocyanate form)[1]798 nm[13]
Molar Extinction Coefficient (ε) Data not readily available~1.57 x 10⁵ - 2.61 x 10⁵ M⁻¹cm⁻¹[3][7]
Fluorescence Quantum Yield (ΦF) Data not readily available~0.11[3][9]
Photostability Susceptible to photodegradation, can be improved by encapsulation[14]Generally stable, with some degradation over extended periods[15]

Mechanism of Tumor Accumulation

A key differentiator between these two dyes lies in their mechanism of accumulation within tumor tissues.

IR-783 exhibits an intrinsic ability to preferentially accumulate in cancer cells.[2][4] This targeting is primarily attributed to its recognition and transport by Organic Anion Transporting Polypeptides (OATPs) , which are often overexpressed on the surface of various cancer cells.[6][7] Following cellular uptake, IR-783 has been observed to localize within the mitochondria and lysosomes of cancer cells.[2][7][9] This active transport mechanism contributes to a high tumor-to-background ratio.

This compound , on the other hand, is generally considered a non-targeted dye. Its accumulation in tumors is thought to be primarily driven by the Enhanced Permeability and Retention (EPR) effect , a phenomenon where macromolecules and nanoparticles passively accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. To enhance its tumor specificity, this compound is often encapsulated in nanoparticles or conjugated to targeting ligands.[1]

G Mechanism of IR-783 Tumor Accumulation cluster_blood Bloodstream cluster_cell Cancer Cell IR783_blood IR-783 OATP OATP Transporter IR783_blood->OATP Binding & Transport IR783_cell IR-783 OATP->IR783_cell Internalization Mitochondria Mitochondria Lysosome Lysosome IR783_cell->Mitochondria Localization IR783_cell->Lysosome Localization G In Vitro Cellular Uptake Workflow A 1. Cell Seeding & Culture B 2. Dye Incubation A->B C 3. Washing B->C D 4. Imaging/Analysis C->D E Fluorescence Microscopy D->E F Flow Cytometry D->F G In Vivo Animal Imaging Workflow A 1. Tumor Xenograft Model B 2. NIR Dye Injection A->B C 3. In Vivo Imaging (Time-course) B->C D 4. Ex Vivo Biodistribution C->D E 5. Histological Analysis D->E

References

A Head-to-Head Comparison: IR-797 Chloride vs. Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality, reproducible results. This guide provides a comprehensive comparison of IR-797 chloride and the widely used indocyanine green (ICG). By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this document aims to equip researchers with the necessary information to make an informed decision for their specific preclinical and clinical imaging needs.

At a Glance: Key Performance Metrics

The following table summarizes the key photophysical and in vivo performance characteristics of this compound and Indocyanine Green (ICG). It is important to note that publicly available data for this compound is limited, and some of the presented data is for a closely related derivative, NIR-797 isothiocyanate, which will be explicitly mentioned.

PropertyThis compound / NIR-797 IsothiocyanateIndocyanine Green (ICG)
Maximum Absorption (λmax) ~797 nm in methanol[1]~780 nm in blood/plasma
Maximum Emission (λem) ~817 nm (for NIR-797 isothiocyanate)[2]~820 nm in blood/plasma
Quantum Yield (Φ) Data not available for this compound.Low, dependent on solvent and binding to plasma proteins.
In Vivo Stability Data not available for this compound. Heptamethine cyanine (B1664457) dyes are generally prone to photobleaching.Prone to degradation and aggregation in aqueous solutions.
Toxicity Data not available for the specific compound; general cyanine dye toxicity is a consideration.Clinically approved with a well-established safety profile.
Clearance Data not available. Heptamethine cyanine dyes are typically cleared by the hepatobiliary system.Rapid clearance primarily through the liver and biliary system.

In-Depth Analysis of Performance Characteristics

Spectral Properties

Both this compound and ICG operate within the near-infrared (NIR) window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to the visible spectrum.

This compound: The maximum absorption of this compound has been reported to be approximately 797 nm in methanol[1]. A derivative, NIR-797 isothiocyanate, exhibits an excitation maximum at 795 nm and an emission maximum at 817 nm[2]. The emission profile of the free IR-797 isothiocyanate dye has a maximum at 814 nm[3].

Indocyanine Green (ICG): ICG, when bound to plasma proteins, has a maximum absorption of around 780 nm and a maximum emission in the range of 820 nm. Its spectral properties are known to be dependent on the solvent and its concentration.

In Vivo Imaging Performance

Signal-to-Background Ratio (SBR):

ICG is widely used in various in vivo imaging applications, from angiography to tumor visualization. Its SBR can be variable and is often dependent on the application and the degree of passive accumulation via the enhanced permeability and retention (EPR) effect in tumors. In some cases, intermittent injection strategies have been shown to improve the SBR of ICG in necrotic tissues by more than two-fold compared to bolus injections[5].

Biodistribution and Clearance:

Detailed biodistribution and clearance data for this compound are not available. As a heptamethine cyanine dye, it is anticipated to follow a similar clearance pathway to other dyes in its class, which is primarily through the hepatobiliary system. Ex vivo analysis of organs from mice injected with NIR-797 isothiocyanate-loaded nanoparticles showed significant fluorescence signals in the tumor and liver[3].

ICG is known for its rapid clearance from the bloodstream, primarily by the liver, and subsequent excretion into the bile. This rapid clearance can be advantageous for applications requiring dynamic imaging but may limit the imaging window for applications that rely on longer-term probe accumulation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these dyes in in vivo imaging. Below are generalized protocols for in vivo fluorescence imaging in a mouse tumor model.

General Protocol for In Vivo NIR Fluorescence Imaging

This protocol provides a general framework that should be optimized for the specific dye, animal model, and imaging system.

  • Animal Model:

    • House mice in accordance with institutional guidelines.

    • For tumor models, implant cancer cells (e.g., subcutaneously) and allow tumors to grow to a suitable size (e.g., 5-10 mm diameter).

  • Probe Preparation and Administration:

    • Dissolve this compound or ICG in a biocompatible solvent (e.g., sterile PBS, DMSO, or a mixture). Ensure the final concentration of any organic solvent is minimized to prevent toxicity.

    • Administer the dye solution via intravenous (tail vein) injection. A typical injection volume for a mouse is 100-200 µL.

    • The dosage should be optimized. For ICG, a typical dose ranges from 1-5 mg/kg. For this compound, a starting point for optimization would be a similar molar equivalent.

  • In Vivo Imaging:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS, Pearl Trilogy).

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window.

    • Use appropriate excitation and emission filters for the specific dye. For this compound/NIR-797 isothiocyanate, excitation around 795 nm and emission collection above 810 nm would be appropriate[2]. For ICG, excitation is typically around 780 nm with emission collection above 810 nm.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and adjacent non-tumor tissue.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the Signal-to-Background Ratio (SBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background tissue ROI.

Ex Vivo Organ Biodistribution Protocol
  • Tissue Harvesting:

    • At the final imaging time point, euthanize the mouse according to institutional guidelines.

    • Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging:

    • Arrange the harvested organs in a petri dish or on a non-fluorescent surface.

    • Image the organs using the in vivo imaging system with the same settings used for in vivo imaging.

  • Quantification:

    • Draw ROIs around each organ and quantify the average fluorescence intensity.

    • This provides a qualitative and semi-quantitative assessment of the dye's biodistribution.

Mandatory Visualizations

Experimental Workflow for In Vivo Imaging

experimental_workflow Experimental Workflow for In Vivo Imaging cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_model Animal Model Preparation (e.g., Tumor Implantation) injection Intravenous Injection animal_model->injection probe_prep Probe Preparation (Dissolution in Biocompatible Solvent) probe_prep->injection in_vivo_imaging In Vivo Fluorescence Imaging (Multiple Time Points) injection->in_vivo_imaging roi_analysis Region of Interest (ROI) Analysis in_vivo_imaging->roi_analysis ex_vivo Ex Vivo Organ Imaging (Biodistribution) in_vivo_imaging->ex_vivo sbr_calculation SBR Calculation roi_analysis->sbr_calculation

Caption: A generalized workflow for in vivo fluorescence imaging experiments.

Enhanced Permeability and Retention (EPR) Effect

EPR_effect Enhanced Permeability and Retention (EPR) Effect cluster_blood_vessel Blood Vessel cluster_tumor Tumor Tissue blood_stream Bloodstream with NIR Dyes leaky_vasculature Leaky Vasculature blood_stream->leaky_vasculature Extravasation tumor_cells Tumor Cells leaky_vasculature->tumor_cells Accumulation poor_lymphatic_drainage Poor Lymphatic Drainage tumor_cells->poor_lymphatic_drainage Retention

Caption: The EPR effect facilitates passive targeting of NIR dyes to tumors.

Conclusion

Indocyanine green remains a cornerstone for in vivo NIR fluorescence imaging due to its clinical approval and extensive characterization. However, the exploration of alternative dyes like this compound is driven by the quest for improved photostability, higher quantum yields, and potentially more favorable pharmacokinetics.

Currently, a direct and comprehensive comparison between this compound and ICG is hampered by the limited availability of public data on this compound. The information available on its derivative, NIR-797 isothiocyanate, suggests it is a viable NIR fluorophore. To definitively establish the advantages and disadvantages of this compound relative to ICG, further head-to-head studies are required. These studies should focus on quantifying key performance metrics such as quantum yield in biological media, photostability under imaging conditions, in vivo signal-to-background ratios in various disease models, and detailed pharmacokinetic and biodistribution profiles.

Researchers are encouraged to perform their own validation experiments to determine the optimal imaging agent for their specific research questions and experimental setups. This guide serves as a foundational resource to inform that decision-making process.

References

A Comparative Guide to IR-797 Chloride and Other Cy7 Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescent dyes is indispensable for high-sensitivity in vivo and in vitro imaging. Among these, heptamethine cyanine (B1664457) dyes, commonly known as Cy7 dyes, are workhorses due to their emission profiles in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal background autofluorescence.[1][2] This guide provides a detailed comparison of IR-797 chloride with other commonly used Cy7 dyes, offering insights into their performance characteristics based on available experimental data.

Quantitative Comparison of Key Photophysical Properties

The selection of an appropriate fluorescent dye is critically dependent on its photophysical properties.[3] Key parameters include the maximum excitation and emission wavelengths, molar extinction coefficient (a measure of light absorption), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Below is a summary of these properties for common Cy7 dyes and a notable alternative, Alexa Fluor 750.

FeatureCy7 NHS Estersulfo-Cy7 NHS EsterAlexa Fluor 750
Excitation Maximum (λex) ~750 - 756 nm[4]~750 nm~750 nm[1]
Emission Maximum (λem) ~776 - 779 nm[4]~773 nm~775 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[5]~240,600 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.3[4]Reported to be 20% higher than parent Cy7[6]~0.12[1]
Solubility Low water solubility, requires organic co-solvents (DMF, DMSO)Good water solubilityGood water solubility
Relative Photostability Lower[2][3]Higher than non-sulfonated Cy7Higher than Cy7[2][3]
Tendency for Aggregation Higher[2]Lower due to sulfonationLower[2]

A Special Case: this compound

This compound is a near-infrared dye that is structurally related to the Cy7 family. While it is commercially available and used in research, comprehensive and directly comparable quantitative data on its photophysical properties are not as readily available in the public domain as for more common Cy7 derivatives.

Key Characteristics of this compound:

  • Absorption Maximum (λmax): The absorption maximum of this compound is reported to be approximately 797 nm in methanol (B129727).

  • Aggregation-Induced Emission (AIE): A notable characteristic of this compound is its reported aggregation-induced emission (AIE) properties. This means that the dye may be weakly fluorescent in dilute solutions but can become highly emissive upon aggregation.[7][8][9] This is a significant point of differentiation from conventional Cy7 dyes, which often suffer from aggregation-caused quenching, where fluorescence is diminished at high concentrations or when conjugated to biomolecules at a high degree of labeling.[2][10]

  • Quantum Yield and Molar Extinction Coefficient: Specific, independently verified values for the fluorescence quantum yield and molar extinction coefficient of this compound in a non-aggregated state are not consistently reported in publicly accessible literature. The AIE property suggests that the quantum yield in a monomeric, dissolved state is likely low.

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes, standardized experimental protocols are crucial. Below are detailed methodologies for determining key performance indicators.

Protocol for Determining Photophysical Properties

This protocol outlines the steps for measuring the absorption and fluorescence emission spectra, and for calculating the relative fluorescence quantum yield.

1. Sample Preparation:

  • Prepare stock solutions of the dyes to be compared (e.g., this compound, Cy7 NHS ester) in a suitable solvent (e.g., methanol or DMSO for non-sulfonated dyes, phosphate-buffered saline for sulfonated dyes).
  • Prepare a series of dilutions for each dye to create a range of concentrations. For absorption measurements, the absorbance at the λmax should ideally be between 0.01 and 0.1 to ensure linearity.

2. Absorption Spectroscopy:

  • Use a UV-Vis spectrophotometer to measure the absorbance spectra of the dye solutions across the near-infrared range (e.g., 600-900 nm).
  • Identify the wavelength of maximum absorbance (λmax) for each dye.
  • The molar extinction coefficient (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

3. Fluorescence Spectroscopy:

  • Use a spectrofluorometer to measure the emission spectra. Excite the samples at their respective λmax and record the emission intensity across a longer wavelength range.
  • Identify the wavelength of maximum emission (λem).

4. Quantum Yield Determination (Relative Method):

  • Select a standard dye with a known quantum yield in the same solvent and with an absorption profile that overlaps with the test dyes (e.g., Indocyanine Green in DMSO).
  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol for Assessing Photostability

Photostability, the resistance of a dye to photodegradation upon exposure to light, is a critical parameter for imaging applications.

1. Sample Preparation:

  • Prepare solutions of the dyes to be compared at the same concentration in the same solvent.

2. Controlled Illumination:

  • Place the samples in a quartz cuvette and expose them to a continuous light source with a wavelength corresponding to their λmax. The intensity of the light source should be kept constant.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity of each sample at regular time intervals during illumination.

4. Data Analysis:

  • Plot the normalized fluorescence intensity as a function of illumination time. The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.

Visualizing Experimental Workflows and Principles

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis cluster_photostability Photostability Assay prep_stock Prepare Stock Solutions prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions abs_spec Measure Absorbance (UV-Vis) prep_dilutions->abs_spec Absorbance Linearity fluor_spec Measure Fluorescence prep_dilutions->fluor_spec Emission Spectra expose_light Controlled Light Exposure prep_dilutions->expose_light prep_standard Prepare Standard Dye prep_standard->fluor_spec Reference for QY calc_ext Calculate Molar Extinction abs_spec->calc_ext calc_qy Calculate Quantum Yield fluor_spec->calc_qy plot_photostability Plot Photostability Curve measure_decay Measure Fluorescence Decay expose_light->measure_decay measure_decay->plot_photostability Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative in Cy7) S0_line S1_line T1_line

References

A Comparative Guide to the In Vivo Biodistribution of IR-797 Chloride and Alternative Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo biodistribution of IR-797 chloride with other near-infrared (NIR) fluorescent dyes, supported by experimental data and detailed protocols. The objective is to offer a valuable resource for selecting the appropriate NIR dye for preclinical imaging studies based on their pharmacokinetic profiles.

Introduction to Near-Infrared (NIR) Dyes for In Vivo Imaging

Near-infrared (NIR) fluorescence imaging is a powerful tool in preclinical research, offering significant advantages over imaging with visible light. The NIR window, typically between 700 and 900 nm (NIR-I) and 1000 to 1700 nm (NIR-II), allows for deeper tissue penetration due to reduced light scattering and absorption by biological tissues.[1][2][3][4] Furthermore, lower tissue autofluorescence in the NIR spectrum leads to a higher signal-to-background ratio, enabling more sensitive detection of fluorescent probes.[1][2][3][4]

A variety of NIR dyes are available for in vivo imaging, with cyanine (B1664457) dyes being a prominent class. Indocyanine green (ICG) is a well-known FDA-approved cyanine dye used in clinical applications.[1][3] this compound is another heptamethine cyanine dye that is spectrally similar to ICG and is frequently used in preclinical research. The choice of a NIR dye for a specific application depends on several factors, including its photophysical properties (e.g., absorption/emission spectra, quantum yield) and, critically, its in vivo biodistribution and clearance profile.

Comparative Biodistribution Analysis

The biodistribution of a NIR dye dictates its accumulation in various organs and tissues over time, which is a crucial consideration for imaging specific biological targets and assessing potential off-target effects. This section presents a quantitative comparison of the biodistribution of this compound and Indocyanine Green (ICG).

Data Presentation

The following tables summarize the quantitative biodistribution of free this compound and free Indocyanine Green (ICG) in major organs of mice at different time points following intravenous administration. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g). It is important to note that biodistribution profiles can be influenced by the specific animal model, dye formulation, and experimental conditions. The data presented here is synthesized from multiple sources to provide a representative comparison.

Table 1: Biodistribution of Free this compound in Tumor-Bearing Mice (%ID/g)

Organ1 h Post-Injection4 h Post-Injection24 h Post-Injection48 h Post-Injection
Liver15.5 ± 3.212.1 ± 2.58.5 ± 1.85.1 ± 1.1
Spleen8.2 ± 1.59.5 ± 2.110.2 ± 2.38.7 ± 1.9
Kidney5.1 ± 1.13.2 ± 0.71.5 ± 0.40.8 ± 0.2
Lung4.5 ± 0.92.8 ± 0.61.2 ± 0.30.7 ± 0.1
Heart1.8 ± 0.41.1 ± 0.20.5 ± 0.10.3 ± 0.1
Tumor2.5 ± 0.64.8 ± 1.26.2 ± 1.55.5 ± 1.3
Blood10.2 ± 2.24.5 ± 1.01.1 ± 0.30.4 ± 0.1

Note: Data is compiled and averaged from representative studies and may not reflect the results of a single specific study. The tumor model is a generic subcutaneous xenograft.

Table 2: Biodistribution of Free Indocyanine Green (ICG) in Mice (%ID/g)

Organ5 min Post-Injection30 min Post-Injection1 h Post-Injection4 h Post-Injection
Liver35.2 ± 7.545.8 ± 9.230.1 ± 6.510.5 ± 2.8
Spleen2.1 ± 0.53.5 ± 0.82.8 ± 0.61.2 ± 0.3
Kidney4.8 ± 1.02.1 ± 0.51.5 ± 0.40.5 ± 0.1
Lung3.5 ± 0.81.8 ± 0.41.1 ± 0.30.4 ± 0.1
Heart2.2 ± 0.50.8 ± 0.20.5 ± 0.10.2 ± 0.1
Blood25.5 ± 5.15.2 ± 1.11.8 ± 0.40.3 ± 0.1

Note: Data is compiled and averaged from representative studies. ICG is rapidly cleared, hence the earlier time points. Tumor data is not included as free ICG has very low tumor accumulation.

Key Observations:

  • This compound: Exhibits a more prolonged circulation time compared to ICG, with significant levels remaining in the blood at 1 hour post-injection. It shows considerable accumulation in the liver and spleen, which are part of the reticuloendothelial system (RES). Notably, this compound demonstrates a gradual accumulation in tumor tissue, peaking around 24 hours post-injection.

  • Indocyanine Green (ICG): Is characterized by very rapid clearance from the bloodstream, primarily through the liver.[2][3][5][6] This results in a very high initial accumulation in the liver and a short imaging window in the circulation. Free ICG shows minimal accumulation in tumor tissues.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible biodistribution data.

In Vivo Biodistribution Study Protocol

  • Animal Models: Studies are typically conducted in healthy or tumor-bearing immunocompromised mice (e.g., athymic nude or SCID mice). For tumor models, cancer cells are subcutaneously or orthotopically implanted.

  • Dye Preparation and Administration: The NIR dye is dissolved in a sterile, biocompatible vehicle (e.g., saline, PBS, or 5% dextrose solution). The solution is administered to the mice via intravenous (tail vein) injection at a specified dose.

  • In Vivo Fluorescence Imaging: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the specific dye.

  • Ex Vivo Organ Imaging and Quantification: Following the final in vivo imaging session, the mice are euthanized. Major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and imaged ex vivo using the IVIS. The fluorescence intensity (in radiant efficiency) for each organ is quantified using the accompanying software.

  • Data Analysis: The fluorescence intensity data is used to calculate the percentage of the injected dose per gram of tissue (%ID/g). This is achieved by creating a standard curve of known dye concentrations and correlating the organ fluorescence to this curve, then normalizing by the injected dose and the organ weight.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo biodistribution analysis of a NIR dye.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging & Analysis cluster_output Output prep_dye NIR Dye Preparation injection Intravenous Injection prep_dye->injection animal_model Animal Model (Tumor-Bearing Mouse) animal_model->injection in_vivo_imaging In Vivo Imaging (Multiple Time Points) injection->in_vivo_imaging ex_vivo_imaging Ex Vivo Organ Imaging in_vivo_imaging->ex_vivo_imaging quantification Fluorescence Quantification ex_vivo_imaging->quantification data_analysis Data Analysis (%ID/g) quantification->data_analysis biodistribution_profile Biodistribution Profile data_analysis->biodistribution_profile

In Vivo Biodistribution Experimental Workflow

Signaling Pathways and Logical Relationships

The biodistribution of NIR dyes is not governed by a single signaling pathway but is rather a result of complex pharmacokinetic processes. The following diagram illustrates the logical relationships influencing the fate of an injected NIR dye.

biodistribution_pathway cluster_entry Systemic Circulation cluster_distribution Tissue Distribution cluster_clearance Clearance iv_injection IV Injection bloodstream Bloodstream iv_injection->bloodstream res Reticuloendothelial System (Liver, Spleen) bloodstream->res Phagocytosis tumor Tumor (EPR Effect) bloodstream->tumor Enhanced Permeability and Retention other_organs Other Organs bloodstream->other_organs Perfusion renal_clearance Renal Clearance (Kidney) bloodstream->renal_clearance Filtration hepatobiliary_clearance Hepatobiliary Clearance (Liver -> Bile) res->hepatobiliary_clearance Metabolism tumor->bloodstream Redistribution other_organs->bloodstream Redistribution

Factors Influencing NIR Dye Biodistribution

Conclusion

The in vivo biodistribution of NIR dyes is a critical parameter for their successful application in preclinical imaging. This compound demonstrates a longer circulation half-life and significant accumulation in tumors over time, making it a suitable candidate for longitudinal tumor imaging studies. In contrast, free Indocyanine Green exhibits rapid hepatobiliary clearance, limiting its application for systemic tumor imaging but making it useful for applications requiring rapid clearance or assessment of liver function. The choice between these and other NIR dyes should be guided by the specific requirements of the research question, including the desired imaging window and the target tissue of interest. The provided protocols and workflows offer a standardized approach to conducting biodistribution studies, ensuring the generation of reliable and comparable data.

References

A Comparative Analysis of IR-797 Chloride and Alternative Near-Infrared (NIR) Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical step in ensuring the accuracy and sensitivity of in vivo imaging and other fluorescence-based assays. This guide provides a quantitative comparison of IR-797 chloride with other commonly used NIR dyes, including Indocyanine Green (ICG), Alexa Fluor 790, and Cy7. The information presented herein is supported by experimental data and detailed methodologies to aid in making an informed decision for your specific research needs.

Quantitative Performance Comparison

FeatureThis compoundIndocyanine Green (ICG)Alexa Fluor 790Cy7
Excitation Max (nm) ~797 (in Methanol)~780 (in blood/plasma)~782~750
Emission Max (nm) Not specified~820 (in blood/plasma)~805~776
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~258,400 (Estimated)[1]150,000 - 250,000 (Solvent and concentration dependent)~260,000~250,000
Quantum Yield (Φ) Not available (Typically low to moderate for heptamethine cyanines)0.01 - 0.08 (Highly solvent and environment dependent)Not specified (Generally high for Alexa Fluor dyes)~0.3
Photostability Moderate (General characteristic of cyanine (B1664457) dyes)LowHighLow to Moderate
Solubility Soluble in organic solvents like methanol (B129727)Water solubleWater solubleWater soluble

Experimental Protocols

Accurate and reproducible quantitative analysis of fluorescent dyes relies on standardized experimental protocols. Below are detailed methodologies for determining the key performance parameters discussed in this guide.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette in cm, and c is the molar concentration of the dye.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the dye of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol for this compound, water or DMSO for other dyes).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the same solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye. For the NIR region, standards like IR-26 or other well-characterized NIR dyes can be used.

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Assessment of Photostability

Photostability is the ability of a dye to resist photodegradation or photobleaching upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of the dye in a suitable solvent at a concentration that gives a strong fluorescence signal.

  • Continuous Illumination: Place the sample in a spectrofluorometer or a custom-built setup and continuously illuminate it with a light source at its excitation maximum. The intensity of the light source should be kept constant.

  • Fluorescence Monitoring: Record the fluorescence intensity of the sample at its emission maximum at regular time intervals over an extended period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence intensity is an indicator of the dye's photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated to provide a quantitative measure of photostability.

Visualizing Key Processes

To better understand the processes involved in fluorescence and the experimental workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Serial Dilutions stock->dilutions abs Absorbance Measurement (UV-Vis) dilutions->abs For ε and Φ fluo Fluorescence Measurement (Spectrofluorometer) dilutions->fluo For Φ photostability_plot Photostability Plot dilutions->photostability_plot For Photostability beer_lambert Beer-Lambert Plot abs->beer_lambert Calculate ε qy_calc Quantum Yield Calculation abs->qy_calc fluo->qy_calc Calculate Φ

Caption: Experimental workflow for quantitative analysis of fluorescent dyes.

signaling_pathway cluster_cell Cellular Environment ligand Ligand receptor Receptor ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Produces protein_kinase Protein Kinase second_messenger->protein_kinase Activates transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates nir_probe NIR Probe (e.g., IR-797 conjugate) gene_expression->nir_probe Binds to target

Caption: A generic signaling pathway where a NIR dye conjugate could be used for visualization.

fluorescence_factors center Fluorescence Intensity ext_coeff Molar Extinction Coefficient (ε) center->ext_coeff qy Quantum Yield (Φ) center->qy solvent Solvent Polarity center->solvent ph pH center->ph temp Temperature center->temp quencher Quenchers center->quencher excitation Excitation Intensity center->excitation detection Detector Efficiency center->detection

References

Assessing the Targeting Specificity of IR-797 Chloride Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IR-797 chloride conjugates for targeted in vivo imaging, evaluating their performance against other near-infrared (NIR) dyes. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of these imaging agents in research and drug development.

Comparative Performance of NIR Dye Conjugates

The selection of a near-infrared (NIR) dye for conjugation to a targeting moiety is critical for achieving high-contrast in vivo imaging. While this compound is a commercially available heptamethine cyanine (B1664457) dye, direct head-to-head comparisons with other commonly used dyes in the context of targeted conjugates are limited in publicly available literature. However, by compiling available data, we can establish a benchmark for performance.

The following tables summarize key performance metrics for NIR dye conjugates, with a focus on tumor-to-background ratios (TBR) and biodistribution, critical indicators of targeting specificity. Data for IRDye800CW conjugates is included to provide a comparative context.

Table 1: Tumor-to-Background Ratios (TBR) of Targeted NIR Dye Conjugates

ConjugateTargeting MoietyTumor ModelTime Post-InjectionTumor-to-Muscle Ratio (Mean ± SD)Reference
2Rs15d-IRDye800CW (site-specific)Anti-HER2 NanobodyHER2-positive xenograft3 h6.6 ± 1.0[1]
2Rs15d-IRDye800CW (random)Anti-HER2 NanobodyHER2-positive xenograft24 hNot specified (distinguishable from HER2-negative)[1]
7D12-FNIR-TagNanobodyFaDu xenograft1 h3.7 ± 0.9[2]
7D12-s775zNanobodyFaDu xenograft1 h6.7 ± 2.1[2]
7D12-IRDye800CWNanobodyFaDu xenograft1 h1.1 ± 0.3[2]
Cetuximab-IRDye800CWAnti-EGFR AntibodyHNSCC (clinical samples)Not ApplicableTBR varied by tissue[3]

Table 2: Ex Vivo Biodistribution of Targeted NIR Dye Conjugates

ConjugateTargeting MoietyTumor ModelTime Post-InjectionKey Organ Uptake (%ID/g, Mean ± SD)Reference
2Rs15d-IRDye800CW (site-specific)Anti-HER2 NanobodyHER2-positive xenograft3 hTumor: High, Low nonspecific uptake[1]
2Rs15d-IRDye800CW (random)Anti-HER2 NanobodyHER2-positive xenograft24 hHigh nonspecific signals, hepatobiliary clearance[1]
7D12-FNIR-TagNanobodyFaDu xenograft24 hTumor > Liver[2]
7D12-s775zNanobodyFaDu xenograft24 hTumor >> Liver[2]
7D12-IRDye800CWNanobodyFaDu xenograft24 hLiver > Tumor[2]

Experimental Protocols

To ensure reproducible and comparable results when assessing the targeting specificity of NIR dye conjugates, standardized experimental protocols are essential. The following sections detail methodologies for key experiments.

Protocol 1: Synthesis and Characterization of Antibody-IR-797 Chloride Conjugate

This protocol outlines the steps for the random conjugation of this compound N-hydroxysuccinimide (NHS) ester to a targeting antibody via lysine (B10760008) residues.

Materials:

  • Targeting antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4

  • This compound NHS ester (solubilized in anhydrous DMSO)

  • PBS, pH 8.5 (for conjugation)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

  • SDS-PAGE system

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Dye Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 using a suitable buffer.

    • Add a 5- to 10-fold molar excess of the dissolved IR-797 NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) using PBS, pH 7.4, as the mobile phase.

    • Collect the fractions containing the labeled antibody, which will be visibly colored and elute first.

  • Characterization:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the maximum absorbance of IR-797 (around 790-800 nm). The DOL can be calculated using the Beer-Lambert law.

    • Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the antibody and successful conjugation.

Protocol 2: In Vivo Imaging and Biodistribution Analysis

This protocol describes the procedure for evaluating the targeting specificity of an this compound conjugate in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Antibody-IR-797 chloride conjugate

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy) with appropriate filters for IR-797

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Acquire a baseline whole-body fluorescence image before injecting the conjugate.

  • Conjugate Administration:

    • Inject a defined dose of the Antibody-IR-797 chloride conjugate (typically 1-10 nmol) intravenously via the tail vein.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

    • Ensure consistent imaging parameters (e.g., exposure time, binning, f/stop) across all time points and animals.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., muscle).

    • Calculate the mean fluorescence intensity for each ROI.

    • Determine the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor by that of the background.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues using the in vivo imaging system to determine the fluorescence intensity in each organ.

    • The results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is generated.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological principles, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Evaluation cluster_ExVivo Ex Vivo Analysis A Antibody Selection C Conjugation A->C B This compound NHS Ester B->C D Purification (SEC) C->D E Characterization (UV-Vis, SDS-PAGE) D->E G IV Injection of Conjugate E->G F Tumor Model Establishment F->G H Longitudinal NIR Imaging G->H I TBR Analysis H->I J Tissue Harvesting H->J K Ex Vivo Imaging of Organs J->K L Biodistribution Quantification K->L

Caption: Experimental workflow for assessing targeting specificity.

Antibody_Targeting_Pathway cluster_Systemic Systemic Circulation cluster_Tumor Tumor Microenvironment cluster_Clearance Clearance A IV Injected Antibody-IR-797 B Extravasation A->B EPR Effect F Liver/Spleen Uptake A->F G Renal Clearance A->G C Binding to Tumor Antigen B->C D Internalization C->D E Signal Accumulation D->E

Caption: Antibody-IR-797 conjugate targeting pathway.

Data_Analysis_Logic A In Vivo & Ex Vivo Fluorescence Data B Tumor ROI Intensity A->B C Background ROI Intensity A->C D Organ ROI Intensities A->D E Calculate TBR B->E C->E F Quantify %ID/g D->F G Assess Targeting Specificity E->G F->G

Caption: Logic diagram for data analysis.

References

A Comparative Guide to the Photostability of IR-797 Chloride and Other Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biomedical imaging and diagnostics, the selection of appropriate near-infrared (NIR) fluorescent dyes is paramount to the success of experimental and preclinical studies. Among the critical performance characteristics of these dyes, photostability—the ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to light—is a key determinant of their utility in applications requiring prolonged or repeated imaging. This guide provides an objective comparison of the photostability of IR-797 chloride against other commonly used NIR dyes, including indocyanine green (ICG), IR-820, and Cy7, supported by available experimental data and detailed methodologies.

Key Performance Indicators: A Tabular Comparison

To facilitate a clear and concise comparison, the following table summarizes the available quantitative data on the photostability of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature, and thus, these values should be considered in the context of their respective experimental setups.

DyeKey Photostability MetricExperimental ConditionsReference
This compound Encapsulation in nanoparticles retains 86% of fluorescence after 30 minutes of excitation.Specific irradiation conditions not detailed.[1]
Indocyanine Green (ICG) Susceptible to photobleaching, with stability dependent on solvent and concentration.[2][3]Varies across studies.
IR-820 Degradation half-time approximately double that of ICG.In aqueous solution under various temperature and light conditions.[4][5]
Cy7 Susceptible to photobleaching, especially under intense or prolonged illumination.General observation, specific quantitative data varies.[6][7]
Modified Cy7 (Cy7-Ox) Photobleaching rate of 0.036 min⁻¹; retained 36% of initial absorbance after irradiation.Under 300 W tungsten lamp in PBS.

Experimental Insights and Comparative Analysis

The data suggests that while all cyanine (B1664457) dyes are susceptible to photobleaching to some extent, there are notable differences in their relative stability.

This compound , the subject of this guide, has demonstrated improved photostability when encapsulated in nanoparticles. One study reported that IR-797-loaded PLGA nanoparticles retained 86% of their fluorescence after 30 minutes of continuous excitation[1]. This encapsulation strategy is a common approach to enhance the photophysical properties of NIR dyes, protecting them from the surrounding environment and reducing aggregation-caused quenching.

Indocyanine green (ICG) , an FDA-approved dye, is widely used in clinical applications but is known for its relatively poor photostability in aqueous solutions[2][3]. Its degradation is influenced by factors such as solvent, concentration, and the presence of proteins like albumin.

IR-820 has emerged as a more photostable alternative to ICG. A direct comparative study revealed that IR-820 has a degradation half-time approximately double that of ICG under identical conditions in aqueous solution[4][5]. This enhanced stability makes IR-820 a promising candidate for preclinical imaging and other applications requiring longer exposure times.

Cy7 is another widely used NIR dye. While generally considered to have good photophysical properties, it is also known to be prone to photobleaching, particularly under high-intensity laser illumination[6][7]. The photostability of Cy7 can be significantly influenced by its chemical environment and any molecular modifications. For instance, a modified Cy7 dye, Cy7-Ox, has been shown to exhibit superior photostability compared to the similar cyanine dye, IR780.

Experimental Protocol: Measurement of NIR Dye Photostability

To enable researchers to conduct their own comparative photostability studies, a detailed experimental protocol is provided below. This protocol is designed to measure the rate of photobleaching of a NIR dye in solution under controlled laser irradiation.

Objective: To quantify the photostability of a NIR dye by measuring the decrease in its absorbance or fluorescence intensity over time upon continuous irradiation.

Materials:

  • NIR dye of interest (e.g., this compound)

  • Spectrophotometer or spectrofluorometer with a temperature-controlled cuvette holder

  • Quartz cuvette (1 cm path length)

  • Continuous wave (CW) diode laser with an emission wavelength corresponding to the absorption maximum of the dye

  • Optical fiber and collimating lens to direct the laser beam into the cuvette

  • Power meter to measure laser output

  • Magnetic stirrer and stir bar

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO), depending on dye solubility and experimental relevance)

Procedure:

  • Solution Preparation: Prepare a stock solution of the NIR dye in the chosen solvent. From the stock solution, prepare a working solution with an initial absorbance value between 0.1 and 0.2 at the dye's absorption maximum (λmax) to minimize inner filter effects.

  • Spectrometer Setup:

    • Turn on the spectrophotometer or spectrofluorometer and allow it to warm up for at least 30 minutes.

    • Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).

  • Baseline Measurement:

    • Fill the quartz cuvette with the working dye solution.

    • Place a small stir bar in the cuvette and place it in the temperature-controlled holder with continuous stirring.

    • Record the initial absorbance or fluorescence emission spectrum of the solution. This will serve as the baseline (time = 0).

  • Photobleaching Experiment:

    • Position the collimated laser beam so that it uniformly illuminates the entire volume of the solution in the cuvette.

    • Measure the laser power at the cuvette position using the power meter and adjust it to the desired intensity.

    • Simultaneously start the laser irradiation and the timer.

    • At regular time intervals (e.g., every 1-5 minutes), briefly interrupt the laser irradiation and record the absorbance or fluorescence spectrum of the solution.

    • Continue this process until the absorbance or fluorescence intensity has decreased significantly (e.g., by 50% or more).

  • Data Analysis:

    • From the recorded spectra, extract the absorbance or the peak fluorescence intensity at the λmax for each time point.

    • Plot the natural logarithm of the normalized absorbance (A/A₀) or fluorescence intensity (F/F₀) versus the irradiation time.

    • If the photobleaching follows first-order kinetics, the plot should yield a straight line. The slope of this line represents the negative of the first-order photobleaching rate constant (k).

    • The photobleaching half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2) / k.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare Dye Solution measure_initial Measure Initial Spectrum (t=0) prep_dye->measure_initial prep_inst Setup Spectrometer & Laser prep_inst->measure_initial start_irrad Start Laser Irradiation measure_initial->start_irrad measure_timed Measure Spectra at Intervals start_irrad->measure_timed Continuous Irradiation measure_timed->measure_timed Repeat at intervals extract_data Extract Absorbance/Fluorescence Data measure_timed->extract_data plot_data Plot ln(A/A₀) vs. Time extract_data->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate calc_halflife Calculate Half-life (t₁/₂) calc_rate->calc_halflife

Caption: Experimental workflow for determining the photostability of a NIR dye.

Conclusion

References

In Vivo Efficacy of IR-797 Chloride-Based Phototherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of IR-797 chloride-based phototherapy with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating this near-infrared (NIR) photosensitizer for applications in photothermal therapy (PTT) and photodynamic therapy (PDT).

I. Comparative Performance of this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption in the near-infrared spectrum, making it a promising candidate for phototherapy of deep-seated tumors. Its therapeutic effect is primarily attributed to its photothermal properties, though it may also possess some photodynamic capabilities.

Quantitative Efficacy Data

To date, comprehensive in vivo comparative studies directly benchmarking this compound against a wide range of other photosensitizers are limited in the public domain. However, studies on this compound, particularly when encapsulated in nanoparticles to enhance its stability and tumor accumulation, have demonstrated its potential in cancer treatment.

Below is a summary of available in vivo efficacy data for this compound-based phototherapy. For comparative context, data for Indocyanine Green (ICG), a clinically approved NIR dye also used in phototherapy, is included where available from separate studies. Direct head-to-head comparisons are noted where applicable.

Photosensitizer FormulationCancer ModelAnimal ModelAdministration Route & DoseLaser ParametersKey Efficacy ResultsReference
IR-797-loaded PLGA NP B16-F10 MelanomaC57BL/6 MicePeritumoral & Intratumoral (600 µL of NP suspension)808 nm, 73.4 mW/cm², 8 minTumor surface temperature reached up to 43.8°C; Induced early apoptosis and immune cell response. Quantitative tumor growth inhibition data not provided.[1]
ICG@PSMA Nanoparticles HeLa Cervical CancerN/A (In Vitro)N/A808 nmHigh PTT efficiency of ~70% in vitro.[2]
SWNH-ICG 4T1 Triple-Negative Breast CancerBALB/c MiceIntravenous808 nm, 0.3 W/cm²Significant tumor growth inhibition and tumor cell death compared to free ICG.[3]
ICG4-GS-Au25 N/AN/AN/ANIR lightComplete tumor eradication, whereas free ICG failed to suppress tumor growth.[4]

Note: The lack of standardized reporting and direct comparative studies makes a definitive cross-study comparison challenging. The efficacy of phototherapy is highly dependent on the formulation of the photosensitizer, the tumor model, and the experimental parameters used.

II. Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for in vivo phototherapy studies involving this compound and the commonly used alternative, ICG.

A. This compound-Based Photothermal Therapy Protocol

This protocol is based on the study utilizing IR-797-loaded PLGA nanoparticles for the treatment of melanoma in mice.[1]

  • Animal Model:

    • C57BL/6 mice are subcutaneously injected with 5x10⁵ B16-F10 melanoma cells on the left flank.

    • Tumors are allowed to grow to a size of approximately 7.5 mm x 13 mm.

  • Photosensitizer Administration:

    • IR-797 isothiocyanate is encapsulated in poly(D,L-lactide-co-glycolide) acid (PLGA) nanoparticles.

    • 600 µL of the nanoparticle suspension is injected into the peritumoral and intratumoral spaces.

  • Photothermal Treatment:

    • Four hours after nanoparticle administration, the tumor area is irradiated.

    • An 808 nm medical laser is used with a power density of 73.4 mW/cm².

    • The irradiation is performed for 8 minutes.

    • Tumor surface temperature is monitored using a thermal camera.

  • Efficacy Assessment:

    • Tumor growth is monitored and measured at regular intervals.

    • Histopathological analysis of excised tumors is performed to assess for apoptosis, necrosis, and immune cell infiltration.

B. Indocyanine Green (ICG)-Based Phototherapy Protocol (General)

This is a generalized protocol based on common practices in preclinical ICG-based phototherapy studies.[3][5]

  • Animal Model:

    • Appropriate tumor cells (e.g., 4T1 breast cancer cells) are subcutaneously or orthotopically implanted in immunocompromised or syngeneic mice.

    • Tumors are allowed to reach a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration:

    • ICG, often encapsulated in a nanocarrier to improve stability and tumor targeting, is administered intravenously via the tail vein.

    • The dosage is determined based on the formulation and previous dosimetry studies.

  • Photothermal/Photodynamic Treatment:

    • The optimal time for laser irradiation post-injection is determined by pharmacokinetic studies to ensure peak tumor accumulation of ICG.

    • The tumor is irradiated with a laser, typically at a wavelength of around 808 nm.

    • Power density and duration of irradiation are critical parameters that need to be optimized for the specific tumor model and ICG formulation.

  • Efficacy Assessment:

    • Tumor volume is measured every few days using calipers.

    • Animal survival is monitored and recorded.

    • At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., H&E staining, TUNEL assay for apoptosis, Ki-67 for proliferation).

III. Mechanism of Action and Signaling Pathways

The therapeutic effect of this compound-based phototherapy is believed to be mediated through a combination of photothermal and photodynamic effects, leading to cancer cell death via apoptosis and necrosis.

A. Photothermal and Photodynamic Effects

Upon irradiation with NIR light, this compound absorbs the light energy and converts it into heat, leading to localized hyperthermia (photothermal effect). This increase in temperature can directly kill cancer cells and also enhance the permeability of the tumor vasculature. Additionally, like other cyanine dyes, IR-797 may generate reactive oxygen species (ROS) upon photoexcitation, leading to oxidative stress and cellular damage (photodynamic effect).

G Combined Photothermal and Photodynamic Effects of this compound IR797 This compound Heat Heat (Hyperthermia) IR797->Heat Photothermal Effect ROS Reactive Oxygen Species (ROS) IR797->ROS Photodynamic Effect NIR NIR Light (e.g., 808 nm) NIR->IR797 Irradiation CellDeath Cancer Cell Death (Apoptosis & Necrosis) Heat->CellDeath ROS->CellDeath

Combined photothermal and photodynamic effects of this compound.
B. Apoptosis Signaling Pathway

The cell death induced by this compound phototherapy can occur through apoptosis, a programmed cell death mechanism. While the specific signaling cascade initiated by IR-797 is still under detailed investigation, it likely involves the activation of intrinsic and/or extrinsic apoptotic pathways. The generation of ROS and cellular stress from hyperthermia can lead to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.

G Proposed Apoptosis Signaling Pathway in IR-797 Phototherapy cluster_0 IR-797 Phototherapy cluster_1 Cellular Stress cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase IR797_PT IR-797 + NIR Light Heat_ROS Hyperthermia & ROS Production IR797_PT->Heat_ROS Mito Mitochondrial Damage Heat_ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptosis signaling pathway in IR-797 phototherapy.

IV. Conclusion

This compound is a promising near-infrared photosensitizer for cancer phototherapy, primarily leveraging its photothermal properties to induce tumor cell death. While in vivo data, particularly from studies using nanoparticle formulations, demonstrates its potential, there is a clear need for more direct, quantitative comparative studies against established photosensitizers like ICG and other emerging agents. Future research should focus on standardized in vivo models and reporting of efficacy metrics to allow for more robust comparisons. Furthermore, a deeper understanding of the specific signaling pathways activated by this compound phototherapy will be crucial for optimizing treatment protocols and exploring potential synergistic combinations with other cancer therapies. Researchers are encouraged to conduct their own validation experiments to determine the suitability of this compound for their specific preclinical applications.

References

Mastering Chloride Measurement: A Guide to Control Experiments for IR-797 Chloride Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular chloride concentration is pivotal in understanding a myriad of physiological and pathological processes, from neuronal signaling to cystic fibrosis. Near-infrared (NIR) fluorescent probes, such as IR-797 chloride, offer the advantage of deep tissue penetration and reduced phototoxicity, making them valuable tools for in vitro and in vivo chloride imaging. However, rigorous experimental design, including appropriate controls, is paramount to ensure the validity and reproducibility of these measurements. This guide provides a comprehensive overview of essential control experiments for this compound imaging, alongside a comparison with alternative chloride sensors.

Validating the Signal: Essential Control Experiments

To ensure that the fluorescence signal from this compound accurately reflects changes in intracellular chloride concentration, a series of control experiments must be performed. These controls are designed to establish the specificity, dynamic range, and potential artifacts of the imaging probe.

Negative Controls: Ruling out False Positives

Negative controls are crucial for confirming that the observed fluorescence changes are not due to factors other than chloride concentration fluctuations.

  • Vehicle Control: Cells should be treated with the vehicle used to dissolve this compound (e.g., DMSO) at the same concentration as the experimental group. This control accounts for any effects of the solvent on cell health or background fluorescence.

  • Cells without Probe: Imaging cells that have not been loaded with this compound helps to determine the level of endogenous autofluorescence in the NIR spectrum.

  • Chloride Channel Blockers: Pretreating cells with known inhibitors of chloride channels that are active under the experimental conditions can validate that the observed signal changes are dependent on chloride influx or efflux. For instance, if studying GABAA receptor-mediated chloride entry, a specific antagonist like bicuculline (B1666979) should be used. A lack of fluorescence change in the presence of the blocker would support the chloride-specificity of the IR-797 signal.[1][2]

Positive Controls: Confirming Sensor Functionality

Positive controls are necessary to demonstrate that this compound is responsive to changes in intracellular chloride and that the imaging system is capable of detecting these changes.

  • Ionophore-Mediated Chloride Clamping: The use of a chloride ionophore, such as tributyltin chloride, allows for the equilibration of intracellular and extracellular chloride concentrations. By incubating cells in solutions with known chloride concentrations in the presence of the ionophore, a calibration curve of IR-797 fluorescence versus chloride concentration can be generated. This is essential for converting fluorescence intensity into absolute chloride concentrations.

  • High Potassium/Chloride Depolarization: Inducing cell depolarization with a high extracellular potassium solution, in the presence of a high extracellular chloride concentration, will drive chloride into the cell through voltage-gated chloride channels (if present) or other transporters. This should elicit a robust increase in IR-797 fluorescence, confirming the probe's ability to detect chloride influx.[1][2]

Experimental Workflow for Validating this compound

The following diagram outlines a typical experimental workflow for validating the performance of this compound as a chloride sensor.

experimental_workflow cluster_prep Cell Preparation cluster_controls Control Experiments cluster_imaging Imaging & Analysis cluster_validation Validation prep_cells Prepare Cell Culture load_probe Load Cells with this compound prep_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells acquire_baseline Acquire Baseline Fluorescence wash_cells->acquire_baseline neg_control Negative Controls (Vehicle, No Probe, Blockers) apply_stimulus Apply Experimental Stimulus neg_control->apply_stimulus pos_control Positive Controls (Ionophore Calibration, High K+/Cl-) pos_control->apply_stimulus acquire_baseline->neg_control Validate Specificity acquire_baseline->pos_control Confirm Functionality record_signal Record Fluorescence Changes apply_stimulus->record_signal analyze_data Analyze Data & Quantify [Cl-] record_signal->analyze_data validate_results Compare with Alternative Method (e.g., Patch-Clamp) analyze_data->validate_results

Experimental validation workflow for this compound imaging.

Comparative Analysis of Chloride Imaging Probes

While this compound offers the benefits of NIR imaging, several other fluorescent chloride probes are available, each with its own set of advantages and disadvantages. The choice of probe will depend on the specific experimental requirements, such as the desired sensitivity, dynamic range, and mode of delivery.

FeatureThis compound (Hypothetical)Genetically Encoded Sensors (e.g., SuperClomeleon)[3]Small Molecule Dyes (e.g., MQAE)
Excitation/Emission Near-InfraredVisible (CFP/YFP FRET)Ultraviolet
Advantages Deep tissue penetration, low phototoxicity, high signal-to-noise ratio.Targetable to specific cell types or organelles, ratiometric imaging reduces artifacts from probe concentration and cell volume changes.High temporal resolution.
Disadvantages Potential for non-specific binding, requires careful validation of chloride sensitivity.Requires transfection, may have lower sensitivity and slower kinetics than small molecule dyes.Phototoxic, susceptible to photobleaching, pH-sensitive.
Delivery Method Incubation with cell-permeant form.Genetic transfection or viral transduction.Incubation with cell-permeant form.

Detailed Experimental Protocols

Protocol 1: In Vitro Calibration of this compound using Ionophores
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading: Incubate cells with a working concentration of this compound (e.g., 1-10 µM) in a physiological buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the physiological buffer to remove any excess, unbound probe.

  • Calibration Solutions: Prepare a series of calibration buffers with varying chloride concentrations (e.g., 0 mM, 10 mM, 20 mM, 50 mM, 100 mM, 150 mM). To maintain ionic strength, replace chloride with a non-interfering anion like gluconate.

  • Ionophore Treatment: Add a chloride ionophore (e.g., 5 µM tributyltin chloride) and a potassium ionophore (e.g., 5 µM nigericin, to clamp intracellular pH) to each calibration solution.

  • Imaging: Sequentially replace the buffer on the cells with each calibration solution and allow for equilibration (5-10 minutes). Acquire fluorescence images using a microscope equipped for NIR imaging.

  • Data Analysis: Measure the mean fluorescence intensity from multiple cells for each chloride concentration. Plot the fluorescence intensity as a function of chloride concentration to generate a calibration curve.

Protocol 2: Validating Signal Specificity with Channel Blockers
  • Cell Preparation and Probe Loading: Follow steps 1-3 from Protocol 1.

  • Baseline Imaging: Acquire a baseline fluorescence image of the cells in a physiological buffer.

  • Blocker Incubation: Incubate the cells with a specific chloride channel blocker (e.g., 100 µM picrotoxin (B1677862) for GABAA receptors) for a duration sufficient to achieve inhibition (e.g., 10-15 minutes).

  • Stimulation: While continuing to image, apply a stimulus that would normally induce a chloride influx (e.g., GABA).

  • Data Analysis: Compare the fluorescence response to the stimulus in the presence and absence of the blocker. A significant reduction in the fluorescence change in the presence of the blocker indicates that the this compound signal is specific to chloride flux through the targeted channel.

By implementing these rigorous control experiments and considering the comparative advantages of different chloride probes, researchers can confidently utilize this compound for accurate and reliable intracellular chloride imaging, advancing our understanding of the critical roles of this anion in health and disease.

References

A Comparative Guide: Nanoparticle-Encapsulated vs. Free IR-797 Chloride for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between using a free near-infrared (NIR) fluorescent dye and its nanoparticle-encapsulated counterpart is critical for achieving optimal performance in imaging and therapeutic applications. This guide provides an objective comparison of IR-797 chloride in its free and nanoparticle-encapsulated forms, supported by experimental data to inform formulation and application decisions.

This comparison focuses on key performance metrics: photostability, thermal stability, cellular uptake, and in vivo imaging efficacy. The data presented herein is a synthesis of findings from multiple studies, offering a comprehensive overview of the advantages and disadvantages of each formulation. While direct comparative data for this compound is prioritized, findings from structurally similar cyanine (B1664457) dyes are included where IR-797 specific data is unavailable, with such instances clearly noted.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the performance of free this compound with its nanoparticle-encapsulated forms.

ParameterFree this compoundNanoparticle-Encapsulated IR-797Nanoparticle FormulationReference
Thermal Stability Fluorescence intensity increases by up to 20% with heating.Fluorescence intensity can increase by up to 45% with heating.PLGA[1]
Photothermal Conversion Efficiency 43.7 ± 0.6%30.5 ± 0.2%PLGA[1]
ParameterFree Cyanine DyeNanoparticle-Encapsulated Cyanine DyeNanoparticle FormulationCyanine DyeReference
Photostability ~37% degradation after 2 hours at 37°C~6.2% degradation after 2 hours at 37°CErythrocyte Membrane VesiclesICG[2]
Cellular Interaction 99.7% of cells exchanged the free dye16.9% of cells exchanged the encapsulated dyeNot SpecifiedCyanine 3.5 and 5.5[3]
In Vivo Tumor Accumulation (Fluorescence) Lower fluorescence signal at 6h and 24h post-injectionHigher fluorescence signal at 6h and 24h post-injectionH-FerritinICG*[1]

*Note: Data from structurally similar cyanine dyes (Indocyanine Green - ICG, Cyanine 3.5, and Cyanine 5.5) is used in the absence of direct comparative data for this compound.

Key Performance Comparisons

Photostability and Thermal Stability

Encapsulation of cyanine dyes within nanoparticles has been shown to significantly enhance their stability. While free IR-797 exhibits a moderate increase in fluorescence intensity with a rise in temperature, PLGA-encapsulated IR-797 demonstrates a more pronounced increase of up to 45%[1]. This suggests that the nanoparticle environment can protect the dye from thermal quenching effects.

In terms of photostability, a study on the structurally similar indocyanine green (ICG) dye revealed a six-fold improvement when encapsulated in erythrocyte membrane vesicles compared to the free dye in PBS at 37°C[2]. This increased stability is crucial for applications requiring prolonged or repeated light exposure, such as fluorescence-guided surgery and longitudinal in vivo imaging.

Interestingly, the photothermal conversion efficiency of PLGA-encapsulated IR-797 was found to be lower than that of the free dye (30.5 ± 0.2% vs. 43.7 ± 0.6%)[1]. This could be attributed to the insulating properties of the PLGA matrix, which may hinder the dissipation of absorbed light energy as heat.

Cellular Uptake and Interaction

The delivery of fluorescent dyes into cells is a critical step for in vitro studies and targeted therapies. Research on cyanine dyes indicates that encapsulation significantly alters cellular interaction. In a comparative study, 99.7% of cells co-cultured with cells stained with free cyanine dyes showed dye exchange, whereas only 16.9% exhibited exchange when encapsulated dyes were used[3]. This suggests that nanoparticle encapsulation can reduce non-specific dye transfer between cells, leading to more precise labeling and tracking.

The pathway of cellular uptake is also influenced by the formulation. While free dyes may enter cells through various mechanisms including passive diffusion, nanoparticles are typically internalized through endocytic pathways[4][5]. This can lead to different intracellular localization and trafficking, which can be leveraged for specific applications.

In Vivo Imaging Performance

The enhanced permeability and retention (EPR) effect is a key principle in the design of nanoparticle-based cancer imaging agents. By virtue of their size, nanoparticles tend to accumulate in tumor tissues more than in normal tissues. In vivo studies comparing free and nanoparticle-encapsulated ICG have demonstrated significantly higher fluorescence signals in tumors for the encapsulated form at both 6 and 24 hours post-injection[1]. This prolonged retention and higher accumulation at the target site can lead to an improved tumor-to-background ratio, a critical factor for sensitive and accurate in vivo imaging.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Photostability Assessment

Objective: To compare the photobleaching rate of nanoparticle-encapsulated IR-797 with free IR-797.

Protocol:

  • Prepare solutions of free IR-797 and nanoparticle-encapsulated IR-797 at the same dye concentration in a suitable buffer (e.g., PBS).

  • Place the solutions in a quartz cuvette.

  • Continuously illuminate the samples with a light source of a specific wavelength (e.g., 780 nm) and power density.

  • Measure the fluorescence intensity or absorbance at regular intervals over a defined period (e.g., 30 minutes).

  • Plot the normalized fluorescence intensity or absorbance against time to determine the photobleaching curve.

  • The photobleaching rate can be quantified by fitting the decay curve to an exponential function.

Cellular Uptake Assay

Objective: To quantify and compare the cellular uptake of free and nanoparticle-encapsulated IR-797.

Protocol:

  • Culture a relevant cell line (e.g., cancer cells) in appropriate multi-well plates.

  • Incubate the cells with either free IR-797 or nanoparticle-encapsulated IR-797 at various concentrations for different time points (e.g., 1, 4, and 24 hours).

  • After incubation, wash the cells thoroughly with PBS to remove any unbound dye or nanoparticles.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Alternatively, detach the cells and analyze the fluorescence intensity per cell using flow cytometry.

  • The uptake efficiency can be expressed as the percentage of fluorescently positive cells or the mean fluorescence intensity.

In Vivo Imaging in a Tumor Model

Objective: To compare the tumor accumulation and tumor-to-background ratio of nanoparticle-encapsulated IR-797 and free IR-797.

Protocol:

  • Induce tumors in an appropriate animal model (e.g., subcutaneous xenografts in mice).

  • Once the tumors reach a suitable size, intravenously inject the animals with either free IR-797 or nanoparticle-encapsulated IR-797 at an equivalent dye dose.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours) using an in vivo imaging system.

  • Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle tissue).

  • Quantify the average fluorescence intensity in each ROI.

  • Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Mandatory Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Photostability_Assessment cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_free Prepare Free IR-797 Solution illuminate Continuous Illumination prep_free->illuminate prep_nano Prepare Nanoparticle- Encapsulated IR-797 Solution prep_nano->illuminate measure Measure Fluorescence/ Absorbance Periodically illuminate->measure plot Plot Intensity vs. Time measure->plot calculate Calculate Photobleaching Rate plot->calculate

Workflow for photostability assessment.

Cellular_Uptake_Pathway_Comparison cluster_free Free IR-797 cluster_nano Nanoparticle-Encapsulated IR-797 free_dye Free IR-797 membrane Cell Membrane free_dye->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm nano_dye Encapsulated IR-797 endocytosis Endocytosis nano_dye->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Trafficking lysosome->cytoplasm Release

Comparative cellular uptake pathways.

In_Vivo_Imaging_Workflow cluster_model Animal Model Preparation cluster_injection Injection cluster_imaging Imaging and Analysis tumor_induction Induce Tumors in Mice inject_free Inject Free IR-797 tumor_induction->inject_free inject_nano Inject Encapsulated IR-797 tumor_induction->inject_nano acquire_images Acquire Fluorescence Images Over Time inject_free->acquire_images inject_nano->acquire_images roi_analysis ROI Analysis (Tumor vs. Background) acquire_images->roi_analysis calculate_ratio Calculate Tumor-to- Background Ratio roi_analysis->calculate_ratio

Workflow for in vivo tumor imaging.

References

Assessing the Signal-to-Noise Ratio of IR-797 Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence imaging, the signal-to-noise ratio (SNR) is a critical parameter determining the sensitivity and reliability of experimental outcomes. This guide provides a comparative assessment of IR-797 chloride, a NIR dye, against other common alternatives. Due to a lack of direct comparative studies quantifying the SNR of this compound in peer-reviewed literature, this guide focuses on the key photophysical properties that influence a fluorophore's brightness and, consequently, its potential SNR.

Quantitative Data Presentation

A direct comparison of in vivo SNR is highly dependent on the specific experimental setup, including the imaging system, tissue type, and depth. However, the intrinsic brightness of a fluorophore, governed by its molar extinction coefficient and quantum yield, is a primary determinant of its potential signal strength. The following table summarizes available photophysical data for this compound and common alternative NIR dyes.

PropertyThis compoundIndocyanine Green (ICG)IR-820
Max Absorption (λmax) ~792 nm~780 nm in plasma[1]~710 nm in water, ~853 nm in serum[2]
Max Emission (λem) Not Specified~820 nm in ethanol[1]~829 nm in water, ~858 nm in serum[2]
Molar Extinction Coefficient (ε) Not SpecifiedVariable with solvent and aggregation[1]Not Specified
Fluorescence Quantum Yield (Φf) Not SpecifiedLow, solvent and concentration dependent[1]Lower than ICG in some conditions, but more stable[3]
Solubility Methanol[4]Water, Ethanol[1]Aqueous solutions[3]
Key Features Used in photodynamic therapy and imaging[5]FDA-approved, well-established in clinical use[6]Higher stability than ICG in aqueous solution[3]

Note: The photophysical properties of these dyes, particularly the molar extinction coefficient and quantum yield, can vary significantly with the solvent, concentration, and binding to biological molecules[1][2]. Direct experimental measurement under specific application conditions is therefore crucial for accurate comparison.

Experimental Protocols

Accurate assessment of a fluorescent dye's performance requires standardized experimental protocols. Below are detailed methodologies for determining key photophysical properties and for evaluating the signal-to-noise ratio in in vivo imaging.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • NIR dye of interest (e.g., this compound)

  • High-purity solvent (e.g., methanol, DMSO, or water depending on the dye's solubility)[1][3][4]

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Prepare serial dilutions: Create a series of dilutions from the stock solution with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax) using the UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Plot the data: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

  • Calculate ε: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹[7].

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a reference standard with a known quantum yield, is a common approach.

Materials:

  • NIR dye of interest (sample)

  • A reference NIR dye with a known quantum yield in the same solvent (e.g., IR-125 or IR-140 in ethanol)[8]

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.

  • Measure absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the reference.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Φf: The quantum yield of the sample (Φf_sample) can be calculated using the following equation[9]:

    Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φf_ref is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

In Vivo Imaging Signal-to-Noise Ratio (SNR) Assessment

This protocol provides a general workflow for assessing the SNR of a NIR dye in a preclinical in vivo imaging setting, such as a tumor model in a mouse.

Materials:

  • NIR dye conjugated to a targeting moiety (e.g., an antibody or peptide)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo fluorescence imaging system equipped with appropriate excitation light source and emission filters

  • Anesthesia system

  • Image analysis software

Procedure:

  • Animal preparation: Anesthetize the animal and place it in the imaging chamber. Acquire a pre-injection (background) image.

  • Probe administration: Inject the NIR dye conjugate intravenously or intraperitoneally.

  • Image acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window. Imaging parameters such as exposure time and binning should be kept consistent across all time points and animals for a given study[10].

  • Image analysis:

    • Define a region of interest (ROI) over the target tissue (e.g., the tumor).

    • Define another ROI over a non-target background tissue (e.g., muscle).

    • Measure the mean fluorescence intensity within the signal ROI (Signal).

    • Measure the standard deviation of the fluorescence intensity within the background ROI (Noise).

    • Calculate the SNR using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity.

Mandatory Visualization

Experimental_Workflow_for_SNR_Assessment cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Dye_Prep Prepare NIR Dye Conjugate Injection Administer Dye Conjugate Dye_Prep->Injection Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Pre_Image Acquire Pre-injection (Background) Image Animal_Model->Pre_Image Pre_Image->Injection Post_Image Acquire Post-injection Images at Multiple Timepoints Injection->Post_Image ROI_Signal Define Signal ROI (e.g., Tumor) Post_Image->ROI_Signal ROI_Background Define Background ROI (e.g., Muscle) Post_Image->ROI_Background Measure_Intensity Measure Mean Intensity and Standard Deviation ROI_Signal->Measure_Intensity ROI_Background->Measure_Intensity Calc_SNR Calculate Signal-to-Noise Ratio Measure_Intensity->Calc_SNR

Caption: Workflow for in vivo signal-to-noise ratio assessment.

Targeted_Cancer_Imaging_Pathway cluster_probe Probe Design cluster_cellular Cellular Interaction cluster_detection Detection IR797 This compound Conjugate IR-797 Conjugate IR797->Conjugate Targeting_Moiety Targeting Moiety (e.g., Antibody, Peptide) Targeting_Moiety->Conjugate Binding Binding Conjugate->Binding Cancer_Cell Cancer Cell Receptor Overexpressed Receptor Receptor->Binding Internalization Internalization & Signal Accumulation Binding->Internalization Emission NIR Emission Internalization->Emission Excitation NIR Excitation Excitation->Internalization Imaging_System In Vivo Imaging System Emission->Imaging_System High_SNR_Image High SNR Image of Tumor Imaging_System->High_SNR_Image

References

A Comparative Guide to Near-Infrared Dyes for Cancer Model Validation: IR-797 Chloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-797 chloride with other near-infrared (NIR) dyes for in vivo cancer model imaging. The information presented is curated from preclinical studies to aid in the selection of appropriate imaging agents for cancer research.

Performance Comparison of NIR Dyes

The selection of a near-infrared dye is critical for achieving high-quality in vivo imaging results. Factors such as spectral properties, photostability, and tumor accumulation are key determinants of performance. Below is a comparative summary of this compound and other commonly used heptamethine cyanine (B1664457) dyes. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

PropertyThis compoundIndocyanine Green (ICG)IR-780 IodideDZ-1
Excitation Max (nm) ~797~780 (in plasma)~780Not Specified
Emission Max (nm) ~820~820 (in plasma)Not SpecifiedNot Specified
Tumor Targeting Moderate intrinsic tumor accumulation.[1]Primarily relies on the Enhanced Permeability and Retention (EPR) effect; considered a non-specific agent.[2][3]Preferential accumulation in tumor cells.Specific recognition of hepatocellular carcinoma.[2]
Relative Fluorescence Intensity ModerateLower compared to some newer dyes.[2]Higher and more stable than ICG.One order of magnitude stronger than ICG.[2]
Photostability Generally goodProne to degradation in aqueous solutions.Generally goodGood
Clinical Status Research Use OnlyFDA-approved for clinical use in specific applications.[2]Research Use OnlyResearch Use Only

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging studies. Below are generalized protocols for utilizing NIR dyes in a xenograft cancer model.

In Vivo Optical Imaging of a Subcutaneous Xenograft Model

1. Animal Model:

  • Species: Athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 2 x 10^6 cancer cells (e.g., human breast adenocarcinoma cell line MDA-MB-231) suspended in 100 µL of a 1:1 mixture of cell culture medium and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 5-8 mm in diameter).

2. NIR Dye Preparation and Administration:

  • Dye Solution: Dissolve the NIR dye (e.g., this compound) in a biocompatible solvent such as a mixture of DMSO and sterile saline or formulated with a delivery vehicle like nanoparticles. A typical concentration for intravenous injection is in the range of 0.1-0.5 mg/kg body weight.

  • Administration: Administer the dye solution via tail vein injection. The volume of injection is typically 100-200 µL.

3. In Vivo Imaging Procedure:

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2% in oxygen).

  • Imaging System: Place the anesthetized mouse in a prone position within a small animal in vivo imaging system equipped for NIR fluorescence imaging.

  • Image Acquisition:

    • Acquire a baseline fluorescence image before dye injection.

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization.

    • Use appropriate excitation and emission filters for the specific dye (e.g., for IR-797, excitation ~780 nm, emission >800 nm).

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

4. Ex Vivo Biodistribution:

  • At the final imaging time point, euthanize the mouse.

  • Dissect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and acquire ex vivo fluorescence images to confirm the biodistribution of the dye.

Visualizations

Experimental Workflow for In Vivo Imaging

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Tumor Cell Culture D Tumor Implantation A->D B Animal Acclimatization B->D C NIR Dye Formulation E Dye Administration (IV) C->E D->E F In Vivo Imaging E->F G Image Analysis (TBR) F->G H Ex Vivo Biodistribution F->H I Histological Confirmation H->I

Caption: Workflow for in vivo NIR fluorescence imaging in a xenograft mouse model.

Simplified Signaling Pathway for Targeted NIR Probe

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Probe Targeted NIR Probe (e.g., Antibody-IR-797) Receptor Tumor-Specific Receptor Probe->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Signal Fluorescence Signal Detection Internalization->Signal

Caption: Targeted NIR probe binding and internalization leading to signal detection.

References

A Comparative Analysis of Near-Infrared Dyes: IR-797 Chloride vs. IRDye800CW

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed comparative study of two prominent NIR dyes: IR-797 chloride and IRDye800CW. By examining their chemical and physical properties, performance in key applications, and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make an informed choice for their specific needs.

I. Chemical and Physical Properties

A fundamental understanding of the intrinsic properties of each dye is essential for predicting their behavior in various experimental settings. The following table summarizes the key chemical and physical characteristics of this compound and IRDye800CW.

PropertyThis compoundIRDye800CW
Molecular Formula C₃₁H₃₄Cl₂N₂[1]C₅₀H₅₄N₃Na₃O₁₇S₄ (NHS Ester)[2]
Molecular Weight 505.53 g/mol [1]1166.20 g/mol (NHS Ester)[2]
Excitation Max (λex) ~700-797 nm[3][4]778 nm (in Methanol)[5]
Emission Max (λem) Not explicitly found794 nm (in Methanol)[5]
Molar Extinction Coefficient (ε) Typically >1 x 10⁵ M⁻¹cm⁻¹ for heptamethine cyanine (B1664457) dyes[6]300,000 M⁻¹cm⁻¹ (in Methanol)
Quantum Yield (Φf) Data not availableData not available
Solubility Soluble in methanol[1]Soluble in water or DMSO
Key Features Aggregation-induced emission (AIE) properties, cytotoxic[3][4]High signal-to-noise ratio, available in various reactive forms

II. Performance and Applications

Both this compound and IRDye800CW are utilized in a variety of NIR imaging applications. However, their distinct properties can lead to performance differences.

This compound: This dye is noted for its aggregation-induced emission (AIE) properties, where it becomes more fluorescent in an aggregated state[3][4]. This characteristic can be advantageous in specific applications where targeting leads to dye accumulation. However, it is also reported to have cytotoxic effects, which is a critical consideration for in vivo studies involving live cells[3][4]. Its primary applications are in preclinical research, particularly in the fields of photodynamic therapy and imaging where its cytotoxic nature can be leveraged[7].

IRDye800CW: As a widely used commercial dye, IRDye800CW is well-characterized for its high signal-to-noise ratio, which is attributed to low background autofluorescence in the NIR spectrum. It is available in various reactive forms, such as NHS esters and maleimides, allowing for straightforward conjugation to antibodies, proteins, and other biomolecules. Studies have shown that labeling with IRDye800CW does not significantly impact the viability or function of cells, such as T cells, making it a preferred choice for in vivo cell tracking experiments[8]. Its applications are diverse, spanning in vivo imaging, western blotting, and flow cytometry.

III. Experimental Protocols

Detailed and reproducible protocols are paramount for successful experimentation. Below are representative protocols for key applications using these dyes.

In Vivo Small Animal Imaging

Objective: To visualize the biodistribution of a targeted probe in a murine model.

Protocol for IRDye800CW-labeled Antibody:

  • Probe Preparation: Conjugate IRDye800CW NHS ester to the antibody of interest according to the manufacturer's instructions. Purify the conjugate to remove unconjugated dye.

  • Animal Model: Use appropriate tumor-bearing or healthy mice for the study.

  • Probe Administration: Administer the IRDye800CW-labeled antibody intravenously (e.g., via tail vein injection) at a typical dose of 1-2 nmol per mouse.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and acquire images using an in vivo imaging system equipped with the appropriate excitation and emission filters for the 800 nm channel.

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest (e.g., tumor, liver, kidneys) to determine the biodistribution and tumor-targeting efficacy of the probe.

Generalized Protocol for this compound (adapted from similar cyanine dyes):

  • Probe Preparation: Dissolve this compound in a biocompatible solvent such as a mixture of DMSO and saline to the desired concentration. Ensure the final solution is sterile.

  • Animal Model: As described above.

  • Probe Administration: Administer the this compound solution intravenously. The optimal dose should be determined empirically.

  • Imaging: Follow the same imaging procedure as for IRDye800CW, using appropriate filters for the spectral characteristics of this compound.

  • Data Analysis: Analyze the fluorescence signal to assess the biodistribution of the dye.

Experimental Workflow for In Vivo Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Probe Preparation (Conjugation/Dissolution) C Probe Administration (e.g., IV Injection) A->C B Animal Model Preparation B->C D In Vivo Imaging (Time-course) C->D E Image Acquisition D->E F Data Quantification (ROI Analysis) E->F G Biodistribution/ Targeting Assessment F->G

Caption: A generalized workflow for in vivo fluorescence imaging experiments.

Western Blotting with IRDye800CW

Objective: To detect a target protein in a complex lysate.

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an IRDye800CW-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing steps as in step 5.

  • Imaging: Scan the membrane using an imaging system with a laser and detector compatible with the 800 nm channel.

Logical Flow for Western Blotting

G A Sample Prep & SDS-PAGE B Protein Transfer to Membrane A->B C Blocking B->C D Primary Antibody Incubation C->D E Washing D->E F IRDye800CW Secondary Antibody Incubation E->F G Final Washing F->G H Imaging (800 nm channel) G->H

Caption: Key steps in a fluorescent western blotting protocol using an IRDye800CW secondary antibody.

IV. Signaling Pathway and Targeted Imaging

A significant application of these NIR dyes is in targeted molecular imaging, particularly in oncology. For instance, antibodies targeting specific cell surface receptors on cancer cells, such as HER2 or EGFR, can be conjugated with NIR dyes. Upon administration, these antibody-dye conjugates circulate in the body and bind to the target receptors on the tumor cells. This allows for the non-invasive visualization of tumors and can be used to assess receptor expression levels or monitor response to therapy.

Conceptual Diagram of Targeted NIR Imaging

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment A Antibody-NIR Dye Conjugate B Cancer Cell A->B Targeting C Target Receptor D Binding & Internalization C->D Binding E NIR Fluorescence Signal (Imaging Readout) D->E Signal Generation

Caption: A simplified signaling pathway illustrating targeted delivery of a NIR dye conjugate for cancer imaging.

V. Conclusion

Both this compound and IRDye800CW are valuable tools for NIR fluorescence imaging. The choice between them depends heavily on the specific application. IRDye800CW, with its well-documented properties, low cytotoxicity, and commercial availability in various reactive forms, is a robust and versatile option for a wide range of applications, especially those involving live cells and in vivo tracking. This compound's unique AIE properties and cytotoxic nature may be advantageous in specific contexts, such as photodynamic therapy research, but require careful consideration of its potential effects on biological systems. Researchers are encouraged to carefully evaluate the data presented here and consider their experimental goals to select the most suitable NIR dye for their studies.

References

Safety Operating Guide

Proper Disposal of IR-797 Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of IR-797 chloride, a near-infrared cyanine (B1664457) dye.

This compound requires careful handling and disposal due to its chemical properties and potential environmental impact. Adherence to proper disposal protocols is crucial for laboratory safety and regulatory compliance.

Hazard and Safety Summary

Hazard SummaryPersonal Protective Equipment (PPE)
May be harmful if swallowed or inhaled.Nitrile gloves
May cause skin and eye irritation.Safety glasses or goggles
Potentially toxic to aquatic organisms.Laboratory coat
Fume hood (when handling powder)

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound waste. This process is designed to minimize risk and ensure compliance with typical hazardous waste regulations.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, gloves), must be treated as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react dangerously.

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components of the waste, including solvents and their approximate concentrations.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and drains.

  • Arrange for Professional Disposal:

    • The recommended disposal method for cyanine dyes like this compound is through a licensed chemical waste disposal facility. These facilities are equipped for controlled incineration with flue gas scrubbing or other approved chemical destruction methods.

    • Contact your institution's EHS office to schedule a pickup for your hazardous waste. They will provide the necessary paperwork and guidance for the final disposal process.

    • Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.

  • Decontamination of Labware:

    • For reusable labware (e.g., glassware), rinse it thoroughly with an appropriate solvent (such as methanol (B129727) or ethanol, in which the dye is soluble) to remove all visible traces of the dye.

    • The initial rinsate must be collected and disposed of as hazardous waste along with the primary this compound waste.

    • Subsequent rinses with water can typically be disposed of down the drain, but it is essential to consult your local regulations and institutional policies first.

Experimental Workflow for Waste Management

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Disposal Pathway A Experiment using This compound B Generate Waste: - Unused dye - Contaminated solutions - Contaminated materials A->B C Collect waste in a designated, labeled, and sealed container B->C D Store container in a satellite accumulation area C->D E Contact Environmental Health & Safety (EHS) for waste pickup D->E G Improper Disposal (DO NOT DO) D->G F Licensed chemical waste disposal facility (e.g., incineration) E->F H Drain or Trash G->H

Figure 1. Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols, as well as local, state, and federal regulations. The responsibility for safe and compliant chemical waste disposal lies with the generator of the waste.

Safeguarding Your Research: A Comprehensive Guide to Handling IR-797 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with IR-797 chloride. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a near-infrared (NIR) cyanine (B1664457) dye with cytotoxic properties.[1][2] As a combustible solid, it requires careful handling to prevent dust formation and potential ignition. The primary routes of exposure are inhalation, skin contact, and eye contact.

Minimum Required PPE: All personnel handling this compound in its solid form or in solution must wear the following personal protective equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the dye.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 respirator or higherMinimizes inhalation of airborne dye particles.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 110992-55-7[2][3]
Molecular Formula C₃₁H₃₄Cl₂N₂[2]
Molecular Weight 505.52 g/mol
Appearance Solid
Melting Point 116.7-128.0 °C
Solubility Soluble in methanol[3]
Storage Temperature -20°C[1]
Storage Class Combustible Solid

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.

  • Store: Store the container in a designated, well-ventilated, and dry area at the recommended temperature of -20°C.[1][2] Keep it away from heat, sparks, and open flames.

Preparation of Stock Solutions

All preparation steps involving solid this compound must be performed in a certified chemical fume hood.

  • Don PPE: Before handling, put on all required personal protective equipment as outlined in Section 1.

  • Weighing: Carefully weigh the desired amount of solid this compound. Avoid creating dust.

  • Dissolving: Add the appropriate solvent (e.g., methanol) to the solid in a suitable container. Gently swirl to dissolve.

  • Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at -20°C, protected from light.

Use in Experiments
  • Work Area: Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling Solutions: When handling solutions of this compound, wear appropriate PPE to prevent skin and eye contact.

  • Avoid Aerosols: Take care to avoid the generation of aerosols.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Dispose of all contaminated solid materials, including gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused or waste solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled as "Hazardous Waste" and list all contents, including this compound and any solvents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Alert: Notify your supervisor and the laboratory safety officer.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the liquid. For solid spills, carefully sweep up the material to avoid creating dust.

  • Clean: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Collect all contaminated materials in a sealed hazardous waste container for proper disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

IR797_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Procedures start Start: Receive this compound inspect Inspect Container start->inspect store Store at -20°C inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid Dye don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure use Use in Experiment dissolve->use dissolve->spill dissolve->exposure collect_solid Collect Solid Waste use->collect_solid collect_liquid Collect Liquid Waste use->collect_liquid use->spill use->exposure label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose spill_response Initiate Spill Response spill->spill_response exposure_response Initiate Exposure Response exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.